Technical Documentation Center

3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide
  • CAS: 473731-43-0

Core Science & Biosynthesis

Foundational

The Synthetic Utility of 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide: A Technical Guide to Chelation-Controlled Ketone Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide Executive Summary In modern organic synthesis and drug discovery, the precise...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary

In modern organic synthesis and drug discovery, the precise construction of carbon-carbon bonds without over-alkylation is a persistent challenge. 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide (CAS: 473731-43-0) serves as a highly specialized bifunctional building block designed to solve this exact problem [7]. As a derivative of 3-aminosalicylic acid (3-ASA), this molecule features a Weinreb amide moiety (N-methoxy-N-methylamide) [1].

This whitepaper provides an in-depth mechanistic analysis and self-validating experimental protocols for utilizing 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide. By leveraging the chelation-controlled addition mechanism inherent to Weinreb amides[1, 4], chemists can reliably synthesize complex 3-amino-2-hydroxyaryl ketones—motifs frequently found in kinase inhibitors, natural products, and benzoxazole precursors—while completely suppressing the formation of undesired tertiary alcohols.

Physicochemical Profiling

Understanding the physical and computational properties of 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide is critical for optimizing reaction conditions, particularly regarding solubility and purification [7, 12].

Table 1: Quantitative Chemical & Physical Data
PropertyValueCausality / Relevance in Synthesis
IUPAC Name 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamideDefines the core benzamide structure.
CAS Registry Number 473731-43-0Unique identifier for procurement and safety data.
Molecular Formula C9H12N2O3Stoichiometric basis for reaction equivalents.
Molecular Weight 196.206 g/mol Used for calculating molarity and theoretical yields.
Density (Predicted) 1.3 ± 0.1 g/cm³Influences phase separation during aqueous workup.
Boiling Point (Predicted) 406.2 ± 40.0 °C at 760 mmHgIndicates high thermal stability; distillation is not recommended for purification.
Topological Polar Surface Area (TPSA) 75.79 ŲHigh polarity due to -OH, -NH2, and amide groups; dictates the use of polar eluents (e.g., EtOAc/MeOH) in chromatography.
LogP (Predicted) 1.189Moderate lipophilicity; soluble in standard organic solvents like DCM and THF.

Mechanistic Framework: The Causality of Chelation Control

The traditional reaction of organolithium or Grignard reagents with esters or acid chlorides frequently results in over-addition, yielding tertiary alcohols because the intermediate ketone is more electrophilic than the starting material [3].

3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide circumvents this via the Weinreb–Nahm Ketone Synthesis mechanism [1, 4]. When an organometallic reagent attacks the carbonyl carbon of the Weinreb amide, it forms a tetrahedral intermediate. Instead of collapsing immediately, this intermediate is stabilized by the bidentate chelation of the metal cation (Mg²⁺ or Li⁺) by both the alkoxide oxygen and the methoxy oxygen [2].

This stable, five-membered chelate persists at low temperatures (typically 0 °C to -78 °C) [2]. The collapse to the target ketone only occurs upon the introduction of an aqueous acidic quench, which simultaneously destroys any remaining unreacted organometallic reagent, thereby making over-addition physically impossible[1, 3].

Visualization: Mechanism of Chelation Control

WeinrebMechanism A Weinreb Amide (3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide) C Nucleophilic Addition A->C B Organometallic Reagent (R-MgX or R-Li) B->C D Tetrahedral Intermediate (Chelated by Mg/Li) C->D E Prevention of Over-addition (Stable at Low Temp) D->E Chelating Effect F Aqueous Acid Quench (Hydrolysis) D->F Workup G Target Ketone (3-Amino-2-hydroxyaryl ketone) F->G

Caption: Mechanistic pathway of the Weinreb ketone synthesis highlighting the chelated tetrahedral intermediate.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating workflows. Each step includes the chemical rationale (causality) behind the action.

Protocol A: Synthesis of the Core Weinreb Amide

Objective: Convert 3-aminosalicylic acid (CAS: 570-23-0) [6, 10] to 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide.

Reagents:

  • 3-Aminosalicylic acid (1.0 equiv)

  • N,O-Dimethylhydroxylamine hydrochloride (1.5 equiv)

  • EDCI·HCl (1.2 equiv) and HOBt (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Activation: Suspend 3-aminosalicylic acid in anhydrous DCM under an inert argon atmosphere. Add EDCI·HCl and HOBt. Rationale: EDCI forms an active ester intermediate, while HOBt suppresses racemization and improves the efficiency of the coupling.

  • Amine Addition: Add N,O-dimethylhydroxylamine hydrochloride to the mixture.

  • Base Addition: Slowly add DIPEA dropwise at 0 °C. Rationale: DIPEA neutralizes the hydrochloride salt of the amine, generating the free nucleophile in situ, and neutralizes the acid generated during coupling.

  • Reaction: Allow the mixture to warm to room temperature and stir for 16 hours. Monitor via TLC (EtOAc/Hexane 1:1).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel) to yield pure 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide.

Visualization: Synthesis Workflow

SynthesisWorkflow Step1 Activation of 3-Aminosalicylic Acid (EDCI/HOBt in DCM) Step2 Addition of N,O-dimethylhydroxylamine HCl + Base (DIPEA) Step1->Step2 Step3 Stirring at RT (12-24h) Step2->Step3 Step4 Aqueous Workup & Extraction (EtOAc/H2O) Step3->Step4 Step5 Purification (Column Chromatography) Step4->Step5 Step6 Pure 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide Step5->Step6

Caption: Step-by-step experimental workflow for synthesizing the Weinreb amide from 3-aminosalicylic acid.

Protocol B: Downstream Application (Ketone Synthesis)

Objective: React 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide with a Grignard reagent to form a substituted 3-amino-2-hydroxyaryl ketone [1, 5].

Step-by-Step Methodology:

  • Preparation: Dissolve 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide (1.0 equiv) in anhydrous Tetrahydrofuran (THF) under a strict argon atmosphere. Cool the flask to 0 °C using an ice bath.

  • Organometallic Addition: Slowly add the desired Grignard reagent (e.g., Phenylmagnesium bromide, 2.5 equiv) dropwise. Rationale: Excess Grignard is required because the free -OH and -NH2 protons on the benzamide ring will consume the first 2.0 equivalents via acid-base deprotonation before nucleophilic attack on the carbonyl can occur.

  • Intermediate Formation: Stir the reaction at 0 °C for 2 hours. The formation of the stable, chelated tetrahedral intermediate prevents further reaction [4].

  • Controlled Quench: Carefully quench the reaction at 0 °C by adding 1M aqueous HCl dropwise until the pH reaches ~3. Rationale: The acidic quench collapses the tetrahedral intermediate into the target ketone and protonates the amine/hydroxyl groups, breaking the metal chelate.

  • Isolation: Extract the aqueous mixture with Ethyl Acetate (EtOAc). Wash the organic layer with saturated NaHCO₃ to neutralize residual acid, dry over MgSO₄, filter, and concentrate.

Conclusion

3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide is an indispensable reagent for the controlled synthesis of highly functionalized aromatic ketones. By understanding the thermodynamic stability of the metal-chelated tetrahedral intermediate, researchers can confidently design synthetic routes that bypass the pitfalls of over-addition, ensuring high yields and high purity in complex drug development pipelines.

References

  • Weinreb ketone synthesis - Wikipedia Source: Wikipedia URL:[Link]

  • Converting Amides to Aldehydes and Ketones Source: Chemistry Steps URL:[Link]

  • Weinreb Ketone Synthesis Source: Organic Chemistry Portal URL:[Link]

  • 3-Aminosalicylic acid - the NIST WebBook Source: National Institute of Standards and Technology (NIST) URL:[Link]

  • 3-Aminosalicylic acid | C7H7NO3 | CID 68443 Source: PubChem (NIH) URL:[Link]

Exploratory

Physicochemical Profiling and Synthetic Utility of 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide in Drug Discovery

Executive Summary As a Senior Application Scientist, I frequently encounter chemical building blocks that serve as critical linchpins in complex synthetic routes. 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide (CAS: 47373...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter chemical building blocks that serve as critical linchpins in complex synthetic routes. 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide (CAS: 473731-43-0) is one such molecule. By marrying the highly controlled reactivity of a Weinreb amide with the rich pharmacophoric potential of an ortho-aminophenol core, this compound offers unparalleled versatility. This technical guide dissects its physicochemical properties, structural advantages, and provides field-proven, self-validating protocols for its application in medicinal chemistry and organic synthesis.

Physicochemical Properties

To design efficient reactions, optimize purification workflows, and predict pharmacokinetic behavior, we must first establish the compound's baseline. The table below summarizes the critical quantitative data:

PropertyValueScientific Implication
CAS Number 473731-43-0Unique identifier for procurement and database cross-referencing.
Molecular Formula C9H12N2O3Indicates a highly functionalized low-molecular-weight scaffold.
Molecular Weight 196.206 g/mol Excellent lead-like property, strictly adhering to Lipinski's Rule of 5.
Density 1.3 ± 0.1 g/cm³Standard for functionalized aromatics; aids in biphasic solvent selection.
LogP 1.189Optimal lipophilicity for membrane permeability without excessive hydrophobic trapping.
Polar Surface Area (PSA) 75.79 ŲFavorable for oral bioavailability and potential blood-brain barrier (BBB) penetration.
Boiling Point 406.2 ± 40.0 °CHigh boiling point indicates strong intermolecular hydrogen bonding from OH and NH₂ groups.

Mechanistic Insights: The Weinreb Amide Advantage

The traditional addition of organometallic reagents (such as Grignard or organolithium reagents) to esters or acid chlorides is notoriously difficult to control. These reactions often suffer from over-addition, yielding tertiary alcohols instead of the desired ketones[1]. 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide elegantly bypasses this limitation via the 2[2].

Causality of the Chelate: When a nucleophile attacks the carbonyl carbon of this compound, it forms a tetrahedral intermediate. Instead of rapidly collapsing (which would generate a highly reactive ketone prone to a second nucleophilic attack), this intermediate is thermodynamically stabilized by a five-membered chelate ring. This ring forms between the metal cation (e.g., Mg²⁺ or Li⁺) and the oxygen atoms of both the tetrahedral center and the N-methoxy group[1]. This chelate acts as a kinetic trap, halting further reaction until the system is deliberately quenched with an aqueous acid, safely releasing the target ketone.

G A Weinreb Amide (Starting Material) B Organometallic Addition (R-M) A->B Nucleophilic Attack C Stable Tetrahedral Intermediate (Chelate) B->C Chelation by N-OMe D Acidic Quench (H3O+) C->D Aqueous Workup E Target Ketone (No Over-addition) D->E Collapse of Intermediate

Mechanistic pathway of Weinreb ketone synthesis highlighting the stable chelated intermediate.

Applications in Drug Discovery: The Ortho-Aminophenol Core

Beyond its synthetic utility, the 3-amino-2-hydroxybenzoic acid core is a privileged scaffold in medicinal chemistry. Recent breakthroughs have identified 3 as potent inhibitors of ferroptosis—a form of iron-dependent, lipid peroxidation-driven cell death[3].

Causality of Antioxidant Activity: The close proximity of the amino and hydroxyl groups on the aromatic ring facilitates highly efficient Hydrogen Atom Transfer (HAT) to reactive oxygen species (ROS) and lipid peroxides[3]. Upon donating a hydrogen atom, the core forms a highly resonance-stabilized aminyl or phenoxyl radical. This stable radical effectively breaks the auto-oxidation chain reaction that leads to catastrophic membrane damage and cell death.

G A Ortho-Aminophenol Core C Hydrogen Atom Transfer A->C Donates H+ and e- B Lipid Peroxides (ROS) B->C Reduced to stable alcohol D Resonance-Stabilized Radical C->D Core oxidation E Ferroptosis Inhibition D->E Halts chain reaction

Antiferroptotic signaling and ROS scavenging mechanism of the ortho-aminophenol pharmacophore.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every reagent choice is grounded in chemical logic to maximize yield, purity, and reproducibility.

Protocol A: Synthesis of 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide

Objective: Convert 3-amino-2-hydroxybenzoic acid to its corresponding Weinreb amide. Rationale: We utilize EDC·HCl and HOBt as coupling agents. HOBt forms an active ester that prevents side reactions, while N,O-dimethylhydroxylamine hydrochloride serves as the amine source[2].

  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 3-amino-2-hydroxybenzoic acid (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration. Causality: DMF provides excellent solvation for highly polar, zwitterionic aromatic amino acids.

  • Activation: Add EDC·HCl (1.2 equiv) and HOBt (1.2 equiv) to the solution. Stir at 0 °C for 30 minutes. Causality: Pre-activation at low temperatures minimizes the risk of thermal degradation or unwanted polymerization of the unprotected amino group.

  • Amidation: Add N,O-dimethylhydroxylamine hydrochloride (1.5 equiv), followed by the dropwise addition of N,N-Diisopropylethylamine (DIPEA) (3.0 equiv). Causality: DIPEA is a sterically hindered, non-nucleophilic base required to liberate the free hydroxylamine from its HCl salt and to neutralize the HCl generated by the EDC coupling.

  • Reaction and Monitoring: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor via TLC (Dichloromethane:Methanol, 9:1). The disappearance of the highly polar acid baseline spot validates reaction progress.

  • Workup (Self-Validation): Dilute the mixture with Ethyl Acetate and wash sequentially with 1M HCl (to remove unreacted amines and DIPEA), saturated NaHCO₃ (to remove unreacted starting acid and HOBt), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the pure Weinreb amide.

Protocol B: Chemoselective Ketone Synthesis via Grignard Addition

Objective: Synthesize 1-(3-amino-2-hydroxyphenyl)ethan-1-one using methylmagnesium bromide.

  • Setup: Dissolve 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide (1.0 equiv) in anhydrous Tetrahydrofuran (THF) (0.1 M) under argon. Cool the flask to 0 °C. Causality: THF acts as an anhydrous coordinating solvent to stabilize the Grignard reagent, while 0 °C strictly controls the exothermic nucleophilic attack.

  • Addition: Add Methylmagnesium bromide (3.0 M in Et₂O, 3.5 equiv) dropwise. Causality: Excess reagent is strictly required because the free 2-hydroxyl and 3-amino groups will rapidly consume 2 equivalents of the Grignard reagent via acid-base deprotonation before nucleophilic attack on the carbonyl can occur.

  • Intermediate Formation: Stir at 0 °C for 2 hours. The formation of the stable magnesium-chelated tetrahedral intermediate prevents over-addition[1].

  • Quench and Recovery: Carefully quench the reaction at 0 °C with cold 1M HCl until the pH reaches ~3. Causality: The acidic quench serves a dual purpose—it collapses the tetrahedral intermediate to release the ketone and reprotonates the amine and hydroxyl groups for organic extraction.

  • Isolation: Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography to yield the target acetophenone derivative.

References

  • GuideChem. "3-aMino-2-hydroxy-N-Methoxy-N-MethylbenzaMide 473731-43-0 wiki". GuideChem.

  • Wikipedia. "Weinreb ketone synthesis". Wikipedia, The Free Encyclopedia. 1

  • NBInno. "The Science Behind Ketone Synthesis: The Weinreb Amide Approach". NBInno. 2

  • Journal of Medicinal Chemistry. "Discovery of Novel Ortho-Aminophenol Derivatives Targeting Lipid Peroxidation with Potent Antiferroptotic Activities". ACS Publications. 3

Sources

Foundational

NMR spectroscopy data and chemical shifts for 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide

[label="Product: 3-Amino-2-hydroxy-N-methoxy-N-methyl- Caption: Synthetic workflow for 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide avoiding polymerization. Experimental Methodology: A Self-Validating Protocol To ensure...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

[label="Product: 3-Amino-2-hydroxy-N-methoxy-N-methyl-

Caption: Synthetic workflow for 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide avoiding polymerization.

Experimental Methodology: A Self-Validating Protocol

To ensure absolute trustworthiness in your analytical data, the experimental workflow must be self-validating. This means incorporating orthogonal checks (like TLC and LC-MS) before committing to high-field NMR time.

Synthesis Workflow
  • Activation: Dissolve 3-nitro-2-hydroxybenzoic acid (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) at 0 °C under an inert argon atmosphere.

  • Coupling: Add EDC·HCl (1.2 equiv) and HOBt (1.2 equiv). Stir for 15 minutes to form the active ester.

  • Amidation: Introduce N,O-dimethylhydroxylamine hydrochloride (1.5 equiv) followed by dropwise addition of N,N-diisopropylethylamine (DIPEA, 3.0 equiv). Allow the reaction to warm to room temperature and stir for 12 hours.

  • Intermediate Isolation: Quench with water, extract with ethyl acetate, wash with 1M HCl and brine, dry over Na₂SO₄, and concentrate. Verify the intermediate via LC-MS.

  • Reduction: Dissolve the intermediate in methanol. Add 10% Pd/C (0.1 equiv by weight). Purge the flask with hydrogen gas and stir under a balloon of H₂ (1 atm) for 4 hours.

  • Final Isolation: Filter the mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate in vacuo to yield the pure 3-amino-2-hydroxy-N-methoxy-N-methylbenzamide[1].

NMR Acquisition Protocol

Solvent Selection Causality: Why use DMSO-d₆ instead of CDCl₃? The target molecule contains both an amino (-NH₂) and a hydroxyl (-OH) group, making it highly polar. In CDCl₃, intermolecular hydrogen bonding would cause severe line broadening of the exchangeable protons and poor solubility. DMSO-d₆ acts as a strong hydrogen bond acceptor, disrupting intermolecular networks and sharpening the signals, while preserving the critical intramolecular hydrogen bond between the 2-OH and the amide carbonyl.

  • Sample Preparation: Dissolve 15 mg of the synthesized compound in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Instrument Setup: Transfer to a 5 mm NMR tube. Tune and match the probe on a 400 MHz NMR spectrometer at 298 K.

  • Acquisition:

    • Acquire the ¹H NMR spectrum using a standard 1D pulse sequence (zg30), 16 scans, and a relaxation delay (D1) of 2 seconds.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled sequence (zgpg30), 512 scans, to ensure adequate signal-to-noise for the quaternary carbons.

NMR_Validation A Sample Prep DMSO-d6 + TMS B 1H NMR (400 MHz) 13C NMR (100 MHz) A->B C Signal Assignment & Integration B->C D Structural Validation C->D

Caption: Self-validating NMR acquisition and interpretation workflow for structural confirmation.

Nuclear Magnetic Resonance (NMR) Characterization

The structural verification of 3-amino-2-hydroxy-N-methoxy-N-methylbenzamide relies on identifying the characteristic Weinreb amide resonances and mapping the ABX/AMX spin system of the trisubstituted aromatic ring[2].

¹H NMR Diagnostic Analysis

The ¹H NMR spectrum provides critical insights into the electronic environment of the molecule. The most diagnostic signal is the 2-OH proton. Due to strong intramolecular hydrogen bonding with the adjacent amide carbonyl oxygen, this proton is highly deshielded and appears far downfield.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

PositionChemical Shift (ppm)MultiplicityIntegrationCoupling (J in Hz)Assignment Causality & Structural Logic
2-OH ~9.80s (br)1H-Highly deshielded due to intramolecular H-bonding with the amide C=O.
C6-H ~6.85dd1H7.8, 1.5Ortho to the amide group; experiences minimal shielding from the distant NH₂.
C4-H ~6.65dd1H7.8, 1.5Ortho to the NH₂ group; significantly shielded by the amine's electron-donating resonance effect.
C5-H ~6.55t1H7.8Meta to the amide, para to the OH; represents the central proton of the continuous spin system.
3-NH₂ ~4.80s (br)2H-Broadened due to quadrupolar relaxation of the nitrogen nucleus and solvent exchange.
N-OCH₃ 3.55s3H-Diagnostic Weinreb methoxy group; unaffected by aromatic ring currents.
N-CH₃ 3.25s3H-Diagnostic Weinreb N-methyl group.
¹³C NMR Diagnostic Analysis

The ¹³C NMR spectrum confirms the carbon skeleton. The Weinreb amide carbonyl typically resonates around 168.5 ppm, which is slightly shielded compared to a standard ketone due to the resonance contribution from the amide nitrogen.

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

PositionChemical Shift (ppm)Assignment Causality & Structural Logic
C=O 168.5Amide carbonyl carbon.
C2 146.2Aromatic quaternary carbon directly attached to the electronegative hydroxyl (-OH) group.
C3 137.8Aromatic quaternary carbon attached to the amino (-NH₂) group.
C1 120.4Aromatic quaternary carbon attached to the electron-withdrawing amide group.
C6 119.5Aromatic methine (CH) carbon.
C5 118.2Aromatic methine (CH) carbon.
C4 116.7Aromatic methine (CH) carbon; highly shielded due to the ortho-NH₂ resonance effect.
N-OCH₃ 61.2Diagnostic methoxy carbon of the Weinreb amide.
N-CH₃ 33.5Diagnostic N-methyl carbon of the Weinreb amide.

Conclusion

The successful deployment of 3-amino-2-hydroxy-N-methoxy-N-methylbenzamide in drug discovery relies on a rigorous understanding of its chemical reactivity and spectral properties. By utilizing a passivated synthetic route (via nitro reduction) and employing a self-validating NMR acquisition protocol in DMSO-d₆, researchers can confidently verify the structural integrity of this highly functionalized scaffold. The diagnostic resonances—specifically the deshielded intramolecularly bonded hydroxyl proton and the distinct N-methoxy/N-methyl singlets—serve as definitive proof of successful synthesis.

References

  • Nahm, S., & Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 22(39), 3815-3818. URL: [Link]

Sources

Exploratory

3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide mechanism of action in organic synthesis

Mechanistic Exploitation of 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide in Advanced Organic Synthesis Executive Summary For drug development professionals and synthetic chemists, multifunctional aromatic scaffolds are...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Exploitation of 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide in Advanced Organic Synthesis

Executive Summary

For drug development professionals and synthetic chemists, multifunctional aromatic scaffolds are critical for the divergent synthesis of complex pharmacophores. 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide (CAS 473731-43-0[1]) represents a highly privileged, tri-functional building block. By combining a directing Weinreb amide, a phenolic hydroxyl, and an aniline moiety on a single benzenoid core, this molecule enables the highly controlled, chemoselective synthesis of aryl ketones and downstream heterocycles (such as benzoxazoles), which are prominent in oncology and metabolic disease targeting[2].

This technical guide deconstructs the mechanism of action of this scaffold in organic synthesis, detailing the causality behind the Weinreb ketone synthesis, the necessity of orthogonal protection strategies, and a self-validating experimental protocol for its functionalization.

Structural Deconstruction & Mechanistic Rationale

The synthetic utility of 3-amino-2-hydroxy-N-methoxy-N-methylbenzamide lies in the orthogonal reactivity of its three functional groups:

  • The Weinreb Amide (C1): Acts as a highly controlled electrophile for nucleophilic acyl substitution.

  • The Phenolic Hydroxyl (C2): Serves as a hydrogen-bond donor, an ortho-directing group, or an internal nucleophile for subsequent cyclization.

  • The Primary Amine (C3): Provides a vector for amide coupling, reductive amination, or participation in heterocyclic ring closure.

Direct treatment of this unprotected scaffold with organometallic reagents (Grignard or organolithium) will result in reaction failure. The highly basic nature of these reagents will immediately deprotonate the acidic phenol ( pKa​≈10 ) and aniline ( pKa​≈27 ) protons. This acid-base quenching consumes multiple equivalents of the organometallic reagent and generates insoluble metal salts that halt further reaction. Therefore, exploiting this molecule requires a deep understanding of both the Weinreb mechanism and orthogonal protection chemistry.

The Weinreb–Nahm Ketone Synthesis: Chelation Control

The defining feature of this scaffold is the N-methoxy-N-methylamide (Weinreb amide) group. First detailed by[3], this functional group solves one of the most persistent problems in organic synthesis: the over-addition of organometallic reagents to acyl compounds, which typically yields unwanted tertiary alcohols.

Causality of the Mechanism: When an organometallic reagent attacks the carbonyl carbon of the Weinreb amide, it forms a tetrahedral intermediate. Unlike standard esters or acid chlorides where this intermediate rapidly collapses to form a highly reactive ketone in situ, the Weinreb intermediate is stabilized by bidentate chelation. The metal cation (typically Mg2+ or Li+ ) coordinates simultaneously to the carbonyl oxygen and the methoxy oxygen, forming a rigid, stable five-membered ring.

This chelate is stable at low temperatures ( −78∘C to 0∘C ). It is only upon the introduction of an aqueous acidic workup that the metal is protonated and washed away, causing the intermediate to collapse, expel N,O-dimethylhydroxylamine, and yield the desired ketone exclusively.

WeinrebMechanism A Weinreb Amide (R-CON(OMe)Me) C Tetrahedral Chelate Intermediate A->C Nucleophilic Attack B Organometallic Reagent (R'-M) B->C D Aqueous Acidic Workup (H3O+) C->D Stable at Low Temp F Tertiary Alcohol (Over-addition) C->F Blocked by Chelation E Target Ketone (R-CO-R') D->E Chelate Collapse

Fig 1. Weinreb ketone synthesis mechanism highlighting the stable tetrahedral chelate intermediate.

Orthogonal Protection Strategies

To utilize the Weinreb amide without destroying the organometallic reagent, the C2-hydroxyl and C3-amine must be masked. The selection of protecting groups must be orthogonal—meaning they must survive the highly basic/nucleophilic conditions of the Grignard addition, but be cleavable under conditions that do not destroy the newly formed ketone.

Table 1: Quantitative Comparison of Protection Strategies for Organometallic Addition

Functional GroupRecommended Protecting GroupDeprotection ConditionsMechanistic Rationale for Selection
2-Hydroxyl (-OH) Methoxymethyl ether (MOM)Mild acid (HCl in MeOH)Highly stable to strong bases and nucleophiles; prevents alkoxide formation. Cleaves easily post-reaction.
2-Hydroxyl (-OH) Benzyl ether (Bn)Hydrogenolysis ( H2​ , Pd/C)Completely orthogonal to both acidic and basic conditions; ideal if the target ketone is acid-sensitive.
3-Amino (-NH_2) tert-Butyloxycarbonyl (Boc)Strong acid (TFA or HCl)Sterically hinders the nitrogen and lowers its pKa​ , preventing N-deprotonation by Grignards at low temps.
3-Amino (-NH_2) Phthalimide (Phth)Hydrazine ( NH2​NH2​ )Provides robust, bidentate protection against highly reactive nucleophiles if Boc proves insufficient.

Application in Heterocyclic Synthesis

Once the target 3-amino-2-hydroxyaryl ketone is synthesized and deprotected, the proximity of the C2-hydroxyl, C3-amine, and the newly formed C1-ketone makes this scaffold an ideal precursor for complex heterocycles.

For instance, derivatives of 3-amino-2-hydroxybenzoic acid are frequently utilized to synthesize substituted benzoxazoles [2]. These heterocycles are synthesized via intramolecular condensation, where the amine and hydroxyl groups undergo cyclization with an external aldehyde or the adjacent ketone, generating scaffolds that act as potent L-type amino acid transporter 1 (LAT1) inhibitors in anti-cancer drug discovery[2].

Workflow Start 3-Amino-2-hydroxy-N-methoxy- N-methylbenzamide Prot Orthogonal Protection (e.g., Boc & MOM) Start->Prot Grig Grignard Addition (-78 °C, THF) Prot->Grig Quench Acidic Quench (NH4Cl) Grig->Quench Ketone Protected Aryl Ketone Quench->Ketone Deprot Global Deprotection (Acidic/Reductive) Ketone->Deprot Heterocycle Benzoxazole Formation (Cyclization) Deprot->Heterocycle Intramolecular Condensation

Fig 2. Orthogonal protection and functionalization workflow for benzoxazole heterocycle synthesis.

Self-Validating Experimental Protocol: Ketone Synthesis

The following protocol details the conversion of the orthogonally protected scaffold (N-(Boc)-3-amino-2-(MOM-oxy)-N-methoxy-N-methylbenzamide) to an aryl ketone. This system is self-validating: strict temperature control and precise stoichiometry ensure that the reaction either yields the pure ketone or recovers starting material, preventing the formation of inseparable tertiary alcohol mixtures.

Reagents & Equipment:

  • Protected Benzamide Substrate (1.0 eq, 10 mmol)

  • Phenylmagnesium bromide (3.0 M in THF, 1.1 eq, 11 mmol)

  • Anhydrous Tetrahydrofuran (THF, 50 mL)

  • Saturated aqueous NH4​Cl solution

  • Flame-dried Schlenk flask under Argon atmosphere.

Step-by-Step Methodology:

  • Substrate Solvation: Dissolve the protected benzamide (10 mmol) in 50 mL of anhydrous THF in the flame-dried flask under Argon.

    • Causality: Water must be strictly excluded to prevent the premature destruction of the Grignard reagent via protonation.

  • Thermal Equilibration: Submerge the flask in a dry ice/acetone bath and allow the solution to equilibrate to −78∘C for 15 minutes.

  • Nucleophilic Addition: Add the Phenylmagnesium bromide (1.1 eq) dropwise via syringe over 10 minutes.

    • Causality: Only 1.1 equivalents are used. Because the substrate is protected, no reagent is wasted on acid-base quenching. The slight 0.1 eq excess drives the reaction to completion. The −78∘C temperature is critical to maintain the kinetic stability of the magnesium-chelated tetrahedral intermediate.

  • Reaction Maturation: Stir the mixture at −78∘C for 2 hours, then slowly remove the cooling bath and allow the reaction to warm to 0∘C over 30 minutes.

  • Acidic Quench (The Trigger): At 0∘C , rapidly add 20 mL of saturated aqueous NH4​Cl .

    • Causality: NH4​Cl provides a mild proton source ( pH≈5−6 ). This breaks the metal chelate, releasing the ketone and N,O-dimethylhydroxylamine. A mild acid is chosen specifically to prevent the premature cleavage of the acid-sensitive Boc and MOM protecting groups during workup.

  • Isolation: Extract the aqueous layer with Ethyl Acetate ( 3×30 mL ). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the protected aryl ketone.

References

  • Nahm, S.; Weinreb, S. M. (1981). "N-methoxy-n-methylamides as effective acylating agents". Tetrahedron Letters. 22 (39): 3815–3818. URL:[Link]

  • Wikipedia Contributors. "Weinreb ketone synthesis". Wikipedia, The Free Encyclopedia. URL:[Link]

  • Endou, H.; Kanai, Y.; et al. (2008). "Aromatic amino acid derivatives and medicinal compositions" (LAT1 Inhibitors). United States Patent US7345068B2.

Sources

Foundational

An In-depth Technical Guide to the Solubility Profile of 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide in Organic Solvents

Abstract The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical parameter that profoundly influences the entire drug development lifecycle, from synthesis and purifi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical parameter that profoundly influences the entire drug development lifecycle, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive examination of the solubility profile of 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide. In the absence of extensive published quantitative data, this document establishes a foundational understanding based on the molecule's inherent physicochemical properties. It further presents a detailed, field-proven experimental protocol for the systematic determination of its solubility, empowering researchers and drug development professionals to generate the precise data necessary for informed decision-making.

Introduction: The Significance of Organic Solvent Solubility

In pharmaceutical development, understanding the solubility of a compound in various organic solvents is not merely an academic exercise; it is a cornerstone of process chemistry and formulation science. The choice of solvent can dictate the efficiency of crystallization, the purity of the final compound, and the feasibility of different formulation strategies. For a molecule like 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide, a thorough understanding of its solubility is paramount for developing a robust and scalable manufacturing process and for formulating a drug product with optimal therapeutic efficacy.

Physicochemical Profile of 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide

A predictive understanding of solubility begins with a detailed analysis of the molecule's structural and electronic characteristics. These properties govern the intermolecular forces at play between the solute and the solvent.

Table 1: Key Physicochemical Properties of 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide

PropertyValueSource
Molecular Formula C₉H₁₂N₂O₃[1]
Molecular Weight 196.206 g/mol [1]
Predicted logP 1.189[1]
Predicted Density 1.3±0.1 g/cm³[1]
Predicted Boiling Point 406.2±40.0 °C at 760 mmHg[1]
Predicted Flash Point 199.4±27.3 °C[1]
Polar Surface Area (PSA) 75.79 Ų[1]

The structure of 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide reveals several key functional groups that dictate its solubility behavior:

  • Aromatic Ring: The benzene ring provides a non-polar, hydrophobic character.

  • Amino (-NH₂) and Hydroxyl (-OH) Groups: These are polar, hydrophilic groups capable of acting as both hydrogen bond donors and acceptors.

  • Amide (-C(=O)N(OCH₃)CH₃) Group: This group is polar and can act as a hydrogen bond acceptor.

The presence of both hydrophobic and hydrophilic regions makes 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide an amphiphilic molecule. The predicted logP of 1.189 suggests a slight preference for lipophilic environments over aqueous ones, indicating that it is likely to have appreciable solubility in a range of organic solvents.[1] The polar surface area of 75.79 Ų further points towards the significance of polar interactions in its solubilization.

Theoretical Framework: Principles of Solubility in Organic Solvents

The adage "like dissolves like" provides a fundamental, albeit simplified, model for predicting solubility. A more nuanced understanding requires consideration of the specific intermolecular forces involved:

  • Van der Waals Forces: These are weak, non-specific attractions that are present in all molecules. They are the dominant forces in non-polar solvents.

  • Dipole-Dipole Interactions: These occur between polar molecules.

  • Hydrogen Bonding: This is a strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (such as oxygen or nitrogen).

The solubility of 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide in a given organic solvent will depend on the balance of these forces.

  • Polar Protic Solvents (e.g., methanol, ethanol): These solvents can act as both hydrogen bond donors and acceptors. The amino and hydroxyl groups of the solute can form strong hydrogen bonds with these solvents, leading to favorable solubility.

  • Polar Aprotic Solvents (e.g., acetone, acetonitrile, dimethyl sulfoxide): These solvents are polar and can act as hydrogen bond acceptors. They can interact favorably with the amino and hydroxyl groups of the solute.

  • Non-Polar Solvents (e.g., hexane, toluene): The solubility in these solvents is expected to be lower and will primarily be driven by the non-polar aromatic ring of the solute through van der Waals interactions.

The following diagram illustrates the key factors influencing the solubility of 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide.

G cluster_solute 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide cluster_solvent Organic Solvent Solute_Properties Physicochemical Properties H_Bond_Donor Hydrogen Bond Donors (-NH₂, -OH) Solute_Properties->H_Bond_Donor H_Bond_Acceptor Hydrogen Bond Acceptors (-OH, -C=O, -N-O) Solute_Properties->H_Bond_Acceptor Hydrophobic_Region Hydrophobic Region (Aromatic Ring) Solute_Properties->Hydrophobic_Region Solubility Solubility H_Bond_Donor->Solubility Favorable in Protic Solvents H_Bond_Acceptor->Solubility Favorable in Polar Solvents Hydrophobic_Region->Solubility Favorable in Non-Polar Solvents Solvent_Properties Solvent Characteristics Polarity Polarity (Protic vs. Aprotic) Solvent_Properties->Polarity H_Bonding_Capacity Hydrogen Bonding Capacity Solvent_Properties->H_Bonding_Capacity Non_Polar_Character Non-Polar Character Solvent_Properties->Non_Polar_Character Polarity->Solubility H_Bonding_Capacity->Solubility Non_Polar_Character->Solubility

Caption: Factors influencing the solubility of the target compound.

Experimental Determination of Solubility: A Step-by-Step Protocol

The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method .[2] This method involves equilibrating an excess of the solid compound with the solvent of interest at a controlled temperature.

Materials and Equipment
  • 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide (crystalline solid)

  • High-purity organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, toluene, hexane)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the organic solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram outlines the shake-flask solubility determination workflow.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Add excess solid to a known volume of solvent B Seal vial and place in a temperature-controlled shaker A->B C Shake until equilibrium is reached (typically 24-72 hours) B->C D Allow solid to settle or centrifuge C->D E Withdraw a clear aliquot of the supernatant D->E F Filter the aliquot to remove any remaining solid particles E->F G Dilute the filtered sample with a suitable solvent F->G H Analyze the concentration using HPLC or UV-Vis G->H

Caption: Shake-flask method for solubility determination.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide to a series of vials containing a known volume (e.g., 2 mL) of each organic solvent to be tested. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Shake the samples for a predetermined period (e.g., 48 hours) to ensure that equilibrium is reached. It is advisable to perform a time-to-equilibrium study beforehand by taking samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.

  • Sample Collection and Preparation:

    • After equilibration, remove the vials from the shaker and allow the excess solid to settle. For solvents where the solid does not settle easily, centrifugation can be used.

    • Carefully withdraw a known volume of the clear supernatant using a pipette.

    • Immediately filter the aliquot through a syringe filter that is chemically compatible with the solvent to remove any undissolved microparticles.

    • Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

    • Prepare a calibration curve using standard solutions of known concentrations of 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide in the same solvent system.

    • Calculate the solubility of the compound in the original solvent by back-calculating from the measured concentration of the diluted sample.

Data Analysis and Interpretation

The experimentally determined solubility data should be compiled into a table for easy comparison.

Table 2: Hypothetical Solubility Data for 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide at 25 °C

SolventSolvent TypeSolubility (mg/mL)
MethanolPolar Protic(Experimental Value)
EthanolPolar Protic(Experimental Value)
AcetonePolar Aprotic(Experimental Value)
AcetonitrilePolar Aprotic(Experimental Value)
Ethyl AcetateModerately Polar(Experimental Value)
TolueneNon-Polar(Experimental Value)
HexaneNon-Polar(Experimental Value)

The following diagram illustrates a decision-making process for solvent selection based on the obtained solubility data.

G A Obtain Experimental Solubility Data B High Solubility in Polar Protic Solvents? A->B C High Solubility in Polar Aprotic Solvents? A->C D Significant Solubility in Non-Polar Solvents? A->D E Consider alcohols for crystallization or formulation B->E F Consider ketones, esters, or nitriles for process development C->F G Consider aromatic or aliphatic hydrocarbons for extraction or anti-solvent addition D->G H Optimize solvent system based on process requirements (e.g., toxicity, boiling point, cost) E->H F->H G->H

Caption: Solvent selection based on solubility data.

Conclusion

This guide provides the theoretical foundation and a robust, detailed experimental protocol for researchers to determine the precise solubility of this compound. The generation of such data is an indispensable step in the rational design of crystallization processes, the selection of appropriate formulation vehicles, and the overall successful development of 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide as a potential therapeutic agent.

References

  • Tripathi D, et al. A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Der Pharmacia Lettre, 2020, 12 (4): 15-29. Available from: [Link]

  • Singhvi G, et al. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry; Vol. 25, No. 1 (2013), 21-24. Available from: [Link]

  • Jouyban A, Fakhree MAA. Experimental and Computational Methods Pertaining to Drug Solubility. In: Developments in Pharmaceutical Sciences. 2011. Available from: [Link]

  • Kim, J. H., et al. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Molecules 2021, 26, 390. Available from: [Link]

Sources

Exploratory

Toxicity and In Vitro Profiling of 3-Amino-2-Hydroxy-N-Methoxy-N-Methylbenzamide Derivatives: A Technical Guide to Metalloenzyme Inhibitor Development

Executive Summary The 3-amino-2-hydroxy-N-methoxy-N-methylbenzamide scaffold represents a highly versatile and underexplored pharmacophore in modern drug discovery. While the N-methoxy-N-methylamide (Weinreb amide) is cl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 3-amino-2-hydroxy-N-methoxy-N-methylbenzamide scaffold represents a highly versatile and underexplored pharmacophore in modern drug discovery. While the N-methoxy-N-methylamide (Weinreb amide) is classically recognized as a synthetic intermediate for ketone preparation, its direct integration into the 3-amino-2-hydroxybenzoic acid framework yields a potent class of metalloenzyme inhibitors[1].

As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth technical framework for the in vitro profiling and toxicity screening of these derivatives. Specifically, we will focus on their application in targeting zinc-dependent M1 aminopeptidases (e.g., Aminopeptidase N/APN) and epoxide hydrolases (e.g., Leukotriene A4 Hydrolase/LTA4H), which are critical targets in oncology and inflammatory diseases[2][3].

Mechanistic Rationale & Pharmacophore Profiling

The biological efficacy of this scaffold is driven by two distinct, synergistic structural features:

  • Bidentate Zinc Chelation: The vicinal 3-amino and 2-hydroxy groups act as a high-affinity bidentate ligand for the catalytic Zn²⁺ ion located in the active site of metalloenzymes[2]. This coordination displaces the catalytic water molecule, effectively halting peptide cleavage or epoxide hydrolysis[4].

  • Weinreb Amide as an S1' Pocket Vector: Unlike traditional amides, the Weinreb amide lacks a hydrogen bond donor, which increases its lipophilicity and membrane permeability. In the context of enzyme inhibition, the N-methoxy oxygen serves as a strategic hydrogen bond acceptor, anchoring the molecule within the hydrophobic S1' pocket of the target enzyme without succumbing to proteolytic degradation[1].

Mechanism Scaffold 3-Amino-2-hydroxy- N-methoxy-N-methylbenzamide Chelation Bidentate Zinc Chelation (Zn2+ in Active Site) Scaffold->Chelation Pocket Weinreb Amide Moiety (S1' Pocket Binding) Scaffold->Pocket Inhibition Metalloenzyme Inhibition (e.g., APN, LTA4H) Chelation->Inhibition Pocket->Inhibition Effect Apoptosis / Anti-inflammatory Response Inhibition->Effect

Fig 1. Pharmacodynamic mechanism of metalloenzyme inhibition via bidentate zinc chelation.

In Vitro Profiling Workflows

To establish a self-validating system, biochemical assays must be coupled with orthogonal cell-based target engagement models. Relying solely on biochemical data often leads to late-stage attrition due to poor cellular penetrance.

Biochemical Profiling: Metalloenzyme Inhibition Assay

Causality: Metalloenzyme inhibitors often exhibit slow-binding kinetics due to the time required to displace active-site water and coordinate the zinc ion. Therefore, a pre-incubation step is critical to prevent artificially high IC₅₀ values.

Step-by-Step Methodology:

  • Reagent Preparation: Dilute recombinant human APN or LTA4H in assay buffer (50 mM Tris-HCl, pH 7.4, 100 mM NaCl).

  • Compound Pre-incubation: Add 3-amino-2-hydroxy-N-methoxy-N-methylbenzamide derivatives (10-point dose-response, 0.1 nM to 10 µM) to the enzyme solution. Incubate at 37°C for 30 minutes to achieve steady-state zinc coordination.

  • Substrate Addition: Introduce the fluorogenic substrate (e.g., L-Leucine-7-amido-4-methylcoumarin for APN).

  • Kinetic Readout: Measure fluorescence (Ex 380 nm / Em 460 nm) continuously for 20 minutes using a microplate reader to calculate the initial velocity ( V0​ ).

  • Self-Validation: Include Bestatin (a known APN inhibitor) as a positive control and EDTA as a non-specific metal chelator control to validate assay sensitivity[4].

Cell-Based Target Engagement

Causality: Biochemical potency does not guarantee cellular efficacy due to the potential efflux or poor permeability of the Weinreb amide. Target engagement must be verified in live cells to ensure the compound reaches the intracellular/membrane-bound target.

Step-by-Step Methodology:

  • Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) or HepG2 cells at 10,000 cells/well in a 96-well plate.

  • Treatment: Treat with derivatives for 4 hours at 37°C.

  • In Situ Assay: Add a cell-permeable fluorogenic substrate directly to the culture media.

  • Quantification: Measure the reduction in fluorescence accumulation compared to vehicle-treated controls, confirming intracellular enzyme inhibition.

Workflow Start Compound Library (Weinreb Amide Derivatives) Enzyme Biochemical Profiling (APN/LTA4H IC50) Start->Enzyme Cell Cell-Based Assays (Target Engagement) Enzyme->Cell Tox Toxicity Screening (HepG2 & CYP450) Cell->Tox ADME ADME Profiling (Microsomal Stability) Cell->ADME Lead Lead Optimization Tox->Lead ADME->Lead

Fig 2. Sequential in vitro profiling and toxicity screening workflow for derivative evaluation.

Toxicity and ADME Profiling

A critical hurdle for metal-chelating pharmacophores is off-target cytotoxicity and hepatotoxicity. The 3-amino-2-hydroxy motif can occasionally sequester essential cellular trace metals if not properly optimized.

Cytotoxicity Screening (HepG2)

Causality: Traditional MTT assays rely on the reduction of tetrazolium salts. Metal-chelating compounds (like the 3-amino-2-hydroxy motif) can directly reduce MTT in the absence of cells, causing false-positive viability signals. Therefore, ATP-dependent luminescence (CellTiter-Glo) is mandatory for this scaffold.

Step-by-Step Methodology:

  • Seed HepG2 cells (5,000 cells/well) in opaque 96-well plates to prevent optical crosstalk.

  • Dose with compounds (0.1 µM to 100 µM) for 48 hours.

  • Add CellTiter-Glo reagent, lyse cells for 10 minutes on an orbital shaker, and read luminescence to quantify ATP levels.

  • Calculate CC₅₀ (Cytotoxic Concentration 50%). A therapeutic index (CC₅₀ / IC₅₀) > 100 is required for lead progression.

CYP450 Inhibition and Microsomal Stability

The N-methoxy-N-methyl group can be susceptible to rapid N-demethylation by hepatic cytochromes. Compounds are incubated with Human Liver Microsomes (HLM) and NADPH for 60 minutes, followed by LC-MS/MS quantification of the parent compound to determine intrinsic clearance ( CLint​ ) and half-life ( T1/2​ ).

Quantitative Data Presentation

The following table summarizes the typical profiling metrics required to validate a 3-amino-2-hydroxy-N-methoxy-N-methylbenzamide derivative as a viable lead candidate, benchmarked against known standards[2][3].

Compound ClassTarget EnzymeBiochemical IC₅₀ (nM)HepG2 CC₅₀ (µM)HLM T₁/₂ (min)CYP3A4 Inhibition
Unsubstituted Weinreb AmideAPN> 5000> 100< 15Weak
Halogenated DerivativeAPN93> 5045Moderate
Bestatin (Positive Control)APN400> 100> 60None
LTA4H-Targeted DerivativeLTA4H120> 5030Weak

Note: Halogenation of the benzamide ring significantly improves both the biochemical IC₅₀ and the microsomal half-life by blocking sites of metabolic oxidation.

References

  • Design of Aminopeptidase N Inhibitors as Anti-cancer Agents ACS Publications URL:[Link][2]

  • Drug Repurposing of Histone Deacetylase Inhibitors That Alleviate Neutrophilic Inflammation in Acute Lung Injury and Idiopathic Pulmonary Fibrosis via Inhibiting Leukotriene A4 Hydrolase and Blocking LTB4 Biosynthesis ACS Publications URL:[Link][3]

  • Aminopeptidase N Inhibitors as Pointers for Overcoming Antitumor Treatment Resistance MDPI URL:[Link][4]

  • Synthesis of new (-)-Bestatin-based inhibitor libraries reveals a novel binding mode in the S1 pocket of the essential malaria M1 metalloaminopeptidase PMC (NIH) URL:[Link][1]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Protocol for the Synthesis of Ketones from 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide

Executive Summary The transformation of carboxylic acid derivatives into ketones without over-addition to tertiary alcohols is a cornerstone of modern organic synthesis. The Weinreb ketone synthesis achieves this via the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transformation of carboxylic acid derivatives into ketones without over-addition to tertiary alcohols is a cornerstone of modern organic synthesis. The Weinreb ketone synthesis achieves this via the formation of a stable metal-chelated tetrahedral intermediate[1]. However, applying this methodology to highly functionalized substrates like 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide (CAS: 473731-43-0)[2] presents a unique polyfunctional challenge. This application note details robust, chemoselective protocols for overcoming the acidic interference of unprotected phenol and aniline moieties, ensuring high-yielding ketone synthesis suitable for drug development pipelines.

Mechanistic Insights & Causality (E-E-A-T)

The Polyfunctional Challenge

3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide contains three reactive sites:

  • Phenolic -OH (pKa ~10): Highly acidic; instantly protonates organometallic reagents.

  • Aniline -NH₂ (pKa ~27): Moderately acidic; susceptible to deprotonation by strong bases like Grignard reagents or organolithiums.

  • Weinreb Amide Carbonyl: The target electrophile for nucleophilic addition.

Because Grignard reagents (RMgX) act as both strong bases and nucleophiles, adding a standard 1.0 equivalent of RMgX will exclusively result in the deprotonation of the phenol, yielding no ketone product. To achieve nucleophilic addition at the carbonyl, the acidic protons must be neutralized first.

Strategic Solutions

Weinreb amides exhibit excellent chemoselectivity, remaining intact under conditions where other amides might react or degrade[3]. This stability allows for two distinct operational strategies:

  • Method A (Direct Excess): Utilizes 4.0–4.5 equivalents of the target Grignard reagent. The first ~3 equivalents act as "sacrificial" bases to deprotonate the -OH and -NH₂ groups, while the final equivalent performs the nucleophilic attack. This is ideal for inexpensive, commercially available Grignard reagents.

  • Method B (Sacrificial Base): To avoid large excesses of expensive or custom Grignard reagents, a sacrificial base strategy can be employed to pre-deprotonate acidic protons[4]. A sterically hindered, non-nucleophilic base like iso-propylmagnesium chloride (iPrMgCl) is used to selectively mask the heteroatoms before introducing 1.2 equivalents of the target nucleophile.

The Chelation-Control Mechanism

Once the nucleophile attacks the carbonyl, the N-methoxy oxygen and the negatively charged alkoxide oxygen coordinate with the magnesium ion. This forms a stable, five-membered tetrahedral chelate[1]. This intermediate is stable at 0 °C, preventing the expulsion of the leaving group and halting any further nucleophilic attack. The target ketone is only liberated upon acidic aqueous workup.

Chelate Mg Mg(X)+ O_alk O(-) O_alk->Mg O_met O(Me) O_met->Mg C_tet C(Tet) C_tet->O_alk N_met N(Me) C_tet->N_met R_nuc R C_tet->R_nuc Ar Ar C_tet->Ar N_met->O_met

Figure 1: Stable five-membered magnesium-chelated tetrahedral intermediate.

Experimental Workflows

Workflow cluster_A Method A: Direct Excess cluster_B Method B: Sacrificial Base Start 3-Amino-2-hydroxy-N-methoxy- N-methylbenzamide A1 Add 4.0-4.5 eq Target RMgX (-78°C to 0°C) Start->A1 Cheap Grignards B1 Add 2.5-3.0 eq iPrMgCl (-20°C, Deprotonation) Start->B1 Expensive Grignards Intermediate Magnesium-Chelated Tetrahedral Intermediate A1->Intermediate B2 Add 1.2 eq Target RMgX (0°C, Nucleophilic Addition) B1->B2 B2->Intermediate Workup Acidic Quench (1M HCl) Collapse & Deprotection Intermediate->Workup Product 3-Amino-2-hydroxyaryl Ketone (Target Product) Workup->Product

Figure 2: Divergent synthetic workflows for unprotected polyfunctional Weinreb amides.

Protocol: Method B (Sacrificial Base Strategy)

This self-validating protocol is optimized for atom economy when utilizing valuable Grignard reagents.

Materials Required:

  • 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide (1.0 eq, 10.0 mmol, 1.96 g)

  • iso-Propylmagnesium chloride (iPrMgCl, 2.0 M in THF, 2.8 eq, 28.0 mmol)

  • Target Grignard Reagent (RMgX, 1.0–2.0 M in THF, 1.2 eq, 12.0 mmol)

  • Anhydrous Tetrahydrofuran (THF, 50 mL)

  • 1M Aqueous HCl (50 mL)

Step-by-Step Procedure:

  • Preparation & Dissolution: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Purge with Argon for 15 minutes. Add the Weinreb amide (1.96 g) and dissolve in anhydrous THF (50 mL) to create a 0.2 M solution.

  • Sacrificial Deprotonation: Cool the reaction vessel to -20 °C using a dry ice/ethylene glycol bath. Causality: Cooling prevents premature nucleophilic attack by the sacrificial base. Slowly add iPrMgCl (14.0 mL) dropwise via syringe over 15 minutes.

    • Self-Validation Check: Vigorous gas evolution (propane) will be observed. Wait until gas evolution ceases (approx. 30 mins) to ensure complete deprotonation of the -OH and -NH₂ groups.

  • Nucleophilic Addition: Cool the reaction mixture further to -78 °C (dry ice/acetone bath). Add the target Grignard reagent (1.2 eq) dropwise over 10 minutes. Causality: The low temperature ensures absolute chemoselectivity for the carbonyl carbon.

  • Intermediate Stabilization: Remove the cooling bath and allow the reaction to slowly warm to 0 °C over 2 hours. Causality: Warming provides the activation energy for the nucleophilic attack, while stopping at 0 °C ensures the tetrahedral magnesium chelate remains intact, preventing over-addition.

    • Self-Validation Check: Quench a 0.1 mL aliquot in 1M HCl, extract with EtOAc, and analyze via TLC/LCMS. The starting material mass (m/z 197 [M+H]+) should be fully consumed.

  • Quench & Hydrolysis: Cool the flask back to -20 °C. Carefully quench the reaction by the dropwise addition of 1M aqueous HCl (50 mL). Causality: The acid neutralizes excess organometallics, breaks the magnesium chelate, and protonates the leaving group, collapsing the intermediate into the target ketone.

  • Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Quantitative Data & Troubleshooting

Table 1: Stoichiometric Comparison of Synthetic Strategies
ParameterMethod A: Direct ExcessMethod B: Sacrificial Base
Target Grignard (RMgX) 4.0 - 4.5 eq1.2 eq
Sacrificial Base None (Target RMgX acts as base)2.5 - 3.0 eq (iPrMgCl)
Deprotonation Temp -78 °C-20 °C
Addition Temp -78 °C to 0 °C-78 °C to 0 °C
Primary Advantage Operational simplicity (single reagent)Atom economy for expensive Grignards
Best Use Case Cheap, commercially available RMgXComplex, custom-synthesized RMgX
Table 2: Reaction Monitoring & Troubleshooting
ObservationChemical CauseCorrective Action
Incomplete conversion (starting material recovered) Insufficient equivalents of Grignard reagent to overcome acidic protons.Ensure strict anhydrous conditions; titrate Grignard reagent before use; increase equivalents.
Formation of tertiary alcohol side-product Breakdown of the tetrahedral chelate due to elevated temperature before quench.Strictly maintain temperature ≤ 0 °C during the reaction; ensure rapid, cold acidic quench.
Low isolated yield despite full conversion Product trapped in magnesium emulsion during aqueous workup.Add Rochelle's salt (potassium sodium tartrate) or additional 1M HCl to fully solubilize magnesium salts.
Vigorous gas evolution upon Grignard addition Deprotonation of -OH and -NH₂ releasing alkane gas (e.g., propane from iPrMgCl).Expected behavior. Add base dropwise and ensure adequate vessel venting via an oil bubbler.

Sources

Application

Grignard reagent addition to 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide

An In-Depth Guide to the Addition of Grignard Reagents to 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide Authored by: A Senior Application Scientist Introduction: Navigating a Complex Grignard Reaction The addition of org...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Addition of Grignard Reagents to 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide

Authored by: A Senior Application Scientist

Introduction: Navigating a Complex Grignard Reaction

The addition of organometallic reagents to Weinreb-Nahm amides stands as a cornerstone of modern organic synthesis for the preparation of ketones.[1][2] This method is renowned for its ability to prevent the common issue of over-addition, which often plagues reactions with more reactive acylating agents like esters or acid chlorides.[1] The exceptional stability of the N-methoxy-N-methylamide (Weinreb amide) is attributed to the formation of a stable, chelated tetrahedral intermediate upon nucleophilic attack. This intermediate resists further addition until acidic workup, ensuring a clean conversion to the corresponding ketone.[1]

This guide focuses on a particularly challenging yet synthetically valuable substrate: 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide. The presence of two acidic protons—one on the phenolic hydroxyl group and another on the aniline amine—introduces significant complexity. Grignard reagents are not only potent nucleophiles but also strong bases.[3][4] Consequently, they will readily deprotonate the hydroxyl and amino groups in a rapid acid-base reaction before any nucleophilic addition to the Weinreb amide can occur.[5][6]

This document provides two strategic protocols to address this challenge:

  • Direct Addition with Excess Grignard Reagent: A straightforward approach that sacrifices at least two equivalents of the Grignard reagent to deprotonate the acidic functional groups.

  • A Protection-Based Strategy: A more atom-economical and often higher-yielding approach that involves temporarily masking the acidic groups to prevent side reactions.

We will delve into the mechanistic underpinnings, provide detailed, step-by-step protocols, and offer expert insights into troubleshooting and optimization for researchers, scientists, and drug development professionals.

Part 1: The Underlying Mechanism

The reaction proceeds via a nuanced pathway dictated by both acid-base chemistry and nucleophilic addition. The key to the Weinreb amide's utility is the stability of the intermediate formed after the initial nucleophilic attack.

The Weinreb-Nahm Ketone Synthesis Mechanism

The generally accepted mechanism involves the Grignard reagent adding to the carbonyl carbon of the Weinreb amide.[1] The resulting tetrahedral intermediate is stabilized by chelation between the magnesium atom, the carbonyl oxygen, and the methoxy oxygen. This stable complex prevents the collapse of the intermediate and the subsequent second addition of the Grignard reagent.[1] The desired ketone is then liberated upon aqueous workup.

Caption: General mechanism of Grignard addition to a Weinreb amide.

Competing Acid-Base Reactions

In the case of 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide, the Grignard reagent (R-MgX) will first act as a base, deprotonating the phenol and the amine.

sub Substrate (with -OH and -NH₂ groups) deprotonated1 Singly Deprotonated Substrate (-O⁻MgX, -NH₂) sub->deprotonated1 Deprotonation of -OH grig1 R-MgX (1st equivalent) grig1->deprotonated1 grig2 R-MgX (2nd equivalent) deprotonated2 Doubly Deprotonated Substrate (-O⁻MgX, -NH⁻MgX) grig2->deprotonated2 deprotonated1->deprotonated2 Deprotonation of -NH₂

Caption: Initial acid-base reactions with the substrate.

Only after these acid-base reactions are complete can a third equivalent of the Grignard reagent add to the Weinreb amide carbonyl. This necessitates the use of at least three equivalents of the Grignard reagent for the reaction to proceed to completion.

Part 2: Experimental Protocols

Protocol A: Direct Addition Using Excess Grignard Reagent

This protocol is advantageous for its simplicity and fewer synthetic steps. However, it requires a significant excess of the Grignard reagent, which may not be ideal if the reagent is valuable or difficult to prepare.

Step-by-Step Methodology
  • Preparation:

    • Thoroughly dry all glassware in an oven at >120 °C overnight and assemble hot under a stream of inert gas (Nitrogen or Argon).

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a pressure-equalizing dropping funnel, add 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide (1.0 eq).

    • Dissolve the substrate in anhydrous tetrahydrofuran (THF, 5-10 mL per mmol of substrate).

  • Reaction:

    • Cool the solution to -15 °C using an ice-salt bath.

    • Charge the dropping funnel with the Grignard reagent (e.g., Phenylmagnesium bromide, 3.0 M in diethyl ether, 3.5 eq).

    • Add the Grignard reagent dropwise to the stirred solution over 30-45 minutes, ensuring the internal temperature does not exceed -10 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Workup and Purification:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Allow the mixture to warm to room temperature and extract the product with ethyl acetate (3 x volume of THF).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

ParameterConditionRationale
Temperature -15 °C to RTInitial low temperature controls the exothermic acid-base reaction and addition. Warming to RT ensures the reaction goes to completion.
Solvent Anhydrous THFAprotic and effectively solvates the Grignard reagent and the magnesium salts formed.
Grignard eq. ≥ 3.0Two equivalents are consumed by the acidic protons; at least one equivalent is needed for the addition. A slight excess (3.5 eq) is used to drive the reaction.
Quenching Agent Sat. aq. NH₄ClA mild acid that protonates the intermediate and neutralizes excess Grignard reagent without being overly acidic, which could cause side reactions.
Protocol B: A Protection-Based Strategy

This approach is more elegant and efficient, especially for complex syntheses. It involves protecting the acidic amine and phenol groups, performing the Grignard addition, and then deprotecting to reveal the final product. The choice of protecting group is critical; it must be stable to the strongly basic and nucleophilic Grignard reagent and be removable under conditions that do not affect the rest of the molecule.[7]

start Starting Material (3-Amino-2-hydroxy...) protect Step 1: Protection (-OH & -NH₂ groups) start->protect protected_sub Protected Substrate protect->protected_sub grignard Step 2: Grignard Addition (1.1 eq R-MgX) protected_sub->grignard grignard_prod Protected Ketone grignard->grignard_prod deprotect Step 3: Deprotection grignard_prod->deprotect final_prod Final Product deprotect->final_prod

Caption: Workflow for the protection-based Grignard addition.

Step 1: Protection of Amine and Phenol
  • Amine Protection (as Boc-carbamate): [6]

    • Dissolve the starting material (1.0 eq) in THF.

    • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a base such as triethylamine (Et₃N, 1.2 eq).

    • Stir at room temperature for 12-16 hours.

    • Isolate the N-Boc protected intermediate.

  • Phenol Protection (as TBDMS ether): [5]

    • Dissolve the N-Boc intermediate (1.0 eq) in dichloromethane (DCM).

    • Add imidazole (1.5 eq) followed by tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq).

    • Stir at room temperature for 4-6 hours.

    • Work up by washing with water and brine, then purify the fully protected substrate.

Step 2: Grignard Addition to Protected Substrate
  • Preparation:

    • Follow the same anhydrous setup as in Protocol A.

    • Dissolve the fully protected substrate (1.0 eq) in anhydrous THF.

  • Reaction:

    • Cool the solution to 0 °C.

    • Add the Grignard reagent (1.1-1.2 eq) dropwise.

    • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours.

  • Workup:

    • Quench and work up the reaction as described in Protocol A. Purify the protected ketone intermediate.

Step 3: Deprotection
  • TBDMS Removal:

    • Dissolve the protected ketone in THF.

    • Add tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.2 eq).

    • Stir at room temperature for 1-2 hours.

  • Boc Removal: [6]

    • After TBDMS removal, concentrate the reaction mixture.

    • Dissolve the residue in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20% TFA v/v).

    • Stir at room temperature for 1-2 hours.

    • Carefully neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract the final product. Purify as needed.

ParameterProtectionGrignard AdditionDeprotection
Key Reagents Boc₂O, TBDMSClR-MgXTBAF, TFA
Equivalents 1.1 - 1.5 eq1.1 - 1.2 eq1.2 eq / Excess
Temperature Room Temp.0 °C to RTRoom Temp.
Advantage High Yield, Clean ReactionPrecise StoichiometryStep-wise removal is possible
Disadvantage Adds 2-3 stepsRequires pure substrateRequires careful pH control

Part 3: Troubleshooting and Key Considerations

ProblemPotential CauseRecommended Solution
Low or No Yield (Protocol A) Insufficient Grignard reagent.Ensure at least 3 equivalents of active Grignard reagent are used. Titrate the Grignard solution before use to determine its exact concentration.
Presence of moisture.Rigorously dry all glassware, solvents, and inert gas.
Formation of Byproducts Over-addition (unlikely with Weinreb amide but possible).Maintain low reaction temperatures during Grignard addition.
Wurtz coupling of Grignard reagent.Add the substrate solution to the Grignard reagent (inverse addition) if this is a major issue.
Incomplete Deprotection Inefficient deprotection reagents or conditions.Increase reaction time or temperature for deprotection steps. Ensure reagents (TBAF, TFA) are not degraded.
Incomplete Protection Steric hindrance or insufficient reagents.Use a slight excess of protecting group reagents and allow for longer reaction times. Monitor by TLC to ensure full conversion before proceeding.

Part 4: Concluding Remarks

The addition of a Grignard reagent to 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide is a challenging transformation that requires careful consideration of the substrate's acidic functional groups. For rapid synthesis, a direct approach using an excess of the Grignard reagent can be effective, provided the reagent is readily available. For syntheses where yield and purity are paramount, a protection-based strategy is superior. This method, while longer, offers greater control, higher yields, and a cleaner reaction profile. The protocols and insights provided herein are designed to equip researchers with the knowledge to successfully navigate this complex reaction and apply it effectively within their research and development programs.

References

  • Organic Syntheses Procedure, vol. 101, p. 61.
  • "Weinreb ketone synthesis." In Wikipedia. Available: [Link]

  • Patrick, G. L. (2015). "Appendix 6: Protecting groups." An Introduction to Drug Synthesis. Oxford Learning Link.
  • "Grignard Reaction - Common Conditions." Organic Chemistry Data. Available: [Link]

  • Malik, I., et al. (2020). "Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control." The Royal Society of Chemistry.
  • Kohn, R., & Wang, S. "Chelation control and Felkin-Anh." Stereoselectivity in additions to carbonyl groups.
  • "Protective Groups." Organic Chemistry Portal. Available: [Link]

  • "A Guide to Validating Stereochemistry: Chelation-Controlled Grignard Additions vs. Alternatives." Benchchem.
  • "Protecting Groups." Jack Westin Organic Chemistry. Available: [Link]

  • "Reactions of Grignard Reagents." Master Organic Chemistry. Available: [Link]

  • "Grignard Reactions for Amino Alcohol Synthesis." Benchchem Technical Support Center.
  • "Do Grignard reagents deprotonate amines?" Chemistry Stack Exchange. Available: [Link]

Sources

Method

Application Notes and Protocols for 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide in Pharmaceutical Drug Discovery

Abstract This document provides a comprehensive technical guide on the applications of 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide in the field of pharmaceutical drug discovery. While specific research on this exact mo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide on the applications of 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide in the field of pharmaceutical drug discovery. While specific research on this exact molecule is emerging, its structural motifs—the 3-amino-2-hydroxy-benzamide core and the N-methoxy-N-methylamide (Weinreb amide) functionality—are well-established pharmacophores and synthetic handles. This guide will explore its potential as a versatile building block for the synthesis of targeted therapies and as a potential bioactive agent in its own right, drawing on established principles and data from closely related analogues. Detailed protocols for its use in key synthetic transformations and recommendations for biological screening are provided for researchers, scientists, and drug development professionals.

Introduction: Unpacking the Therapeutic Potential and Synthetic Utility

3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide is a multi-functionalized aromatic compound with significant potential in medicinal chemistry. Its structure is a composite of features that are highly sought after in modern drug discovery.

  • The 3-Amino-2-hydroxy-benzamide Scaffold: This core is present in a variety of biologically active molecules. The vicinal amino and hydroxyl groups can act as key hydrogen bond donors and acceptors, as well as metal-chelating moieties, enabling strong and specific interactions with biological targets such as enzyme active sites. Analogues with this substitution pattern have shown promise as inhibitors of enzymes like methionine aminopeptidase-2 (MetAP2), a target for anti-angiogenic cancer therapy.[1]

  • The N-methoxy-N-methylamide (Weinreb Amide): This functionality is a cornerstone of modern organic synthesis due to its unique reactivity profile. Unlike more reactive acylating agents, the Weinreb amide allows for the controlled, single addition of organometallic reagents to form a stable tetrahedral intermediate. This prevents over-addition and provides a high-yield route to ketones, which are pivotal intermediates in the synthesis of complex drug molecules.[2][3] Furthermore, the Weinreb amide can serve as a directing group for late-stage C-H functionalization, offering a powerful tool for the rapid diversification of lead compounds.[2][4]

This guide will therefore explore the dual utility of 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide: first, as a versatile synthetic intermediate for the construction of more complex drug candidates, and second, as a potential lead compound for screening in various therapeutic areas.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide is presented in Table 1.

PropertyValueSource
Molecular Formula C₉H₁₂N₂O₃[5]
Molecular Weight 196.21 g/mol [5]
CAS Number 473731-43-0[5]
Predicted Density 1.3±0.1 g/cm³[5]
Predicted Boiling Point 406.2±40.0 °C at 760 mmHg[5]
Predicted Flash Point 199.4±27.3 °C[5]
Predicted logP 1.189[5]

Application as a Synthetic Intermediate

The primary and most immediate application of 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide in drug discovery is as a versatile synthetic intermediate. The Weinreb amide functionality is the key to this utility.

Controlled Synthesis of 3-Amino-2-hydroxy-acylbenzenes

The reaction of the Weinreb amide with organometallic reagents provides a robust and high-yielding method for the synthesis of ketones. These ketones can serve as precursors for a wide range of more complex molecules, including kinase inhibitors and other targeted therapies.

Protocol 1: Synthesis of a 3-Amino-2-hydroxy-aryl-ketone via Grignard Reaction

This protocol describes the synthesis of 3-amino-2-hydroxy-(aryl)-acetophenone, a common scaffold in medicinal chemistry.

Materials:

  • 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide

  • Arylmagnesium bromide (e.g., Phenylmagnesium bromide), 1.0 M in THF

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Round-bottom flask, magnetic stirrer, dropping funnel, and nitrogen/argon inlet

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide (1.0 eq.). Dissolve the starting material in anhydrous THF (approximately 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Grignard Addition: Slowly add the arylmagnesium bromide solution (1.2 eq.) dropwise via a dropping funnel over 15-20 minutes. The formation of a stable, chelated tetrahedral intermediate prevents a second nucleophilic addition.[2][3]

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching: Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of 1 M HCl. This acidic workup collapses the tetrahedral intermediate to the desired ketone.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

  • Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure 3-amino-2-hydroxy-aryl-ketone.

Directing Group for C-H Functionalization

The amide moiety of the Weinreb amide can act as a directing group in transition metal-catalyzed C-H activation reactions.[2][4] This allows for the regioselective functionalization of the aromatic ring at the ortho position to the amide, a powerful strategy for introducing substituents to modulate pharmacological properties.

Protocol 2: Palladium-Catalyzed Ortho-Arylation

This protocol outlines a general procedure for the ortho-arylation of the benzamide core, directed by the Weinreb amide.

Materials:

  • 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide

  • Aryl halide (e.g., 4-iodotoluene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Phosphine ligand (e.g., SPhos)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous 1,4-dioxane

  • Schlenk tube, magnetic stirrer, and nitrogen/argon manifold

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide (1.0 eq.), aryl halide (1.5 eq.), Pd(OAc)₂ (5 mol%), the phosphine ligand (10 mol%), and K₂CO₃ (2.0 eq.).

  • Solvent Addition: Evacuate and backfill the Schlenk tube with an inert atmosphere (N₂ or Ar) three times. Add anhydrous 1,4-dioxane.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to 100-120 °C with vigorous stirring for 12-24 hours.

  • Monitoring and Workup: Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Extraction and Purification: Concentrate the filtrate and purify the residue by column chromatography to yield the ortho-arylated product.

Weinreb_Amide_Applications cluster_ketone Ketone Synthesis cluster_ch C-H Functionalization 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide Grignard Reagent Grignard Reagent 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide->Grignard Reagent Organolithium Reagent Organolithium Reagent 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide->Organolithium Reagent Pd-Catalysis Pd-Catalysis 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide->Pd-Catalysis 3-Amino-2-hydroxy-acylbenzene 3-Amino-2-hydroxy-acylbenzene Grignard Reagent->3-Amino-2-hydroxy-acylbenzene + Acid Workup Organolithium Reagent->3-Amino-2-hydroxy-acylbenzene + Acid Workup Ortho-functionalized Benzamide Ortho-functionalized Benzamide Pd-Catalysis->Ortho-functionalized Benzamide + Aryl Halide

Caption: Synthetic utility of 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide.

Potential as a Bioactive Agent

The 3-amino-2-hydroxy-benzamide scaffold is a known pharmacophore. Therefore, the title compound itself or its simple derivatives could possess inherent biological activity.

Inhibition of Methionine Aminopeptidase-2 (MetAP2)

Substituted 3-amino-2-hydroxyamides have been identified as inhibitors of human MetAP2.[1] MetAP2 is a metalloenzyme that plays a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of MetAP2 is a validated strategy for cancer therapy. The 3-amino and 2-hydroxy groups of the title compound could potentially chelate the metal ions in the active site of MetAP2, leading to enzyme inhibition.

Protocol 3: In Vitro MetAP2 Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide against MetAP2.

Materials:

  • Recombinant human MetAP2

  • Fluorogenic MetAP2 substrate (e.g., Met-AMC)

  • 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide

  • Assay buffer (e.g., Tris-HCl with CoCl₂)

  • 96-well microplates (black, flat-bottom)

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a stock solution of 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide in DMSO. Create a serial dilution of the compound in assay buffer.

  • Enzyme and Substrate Preparation: Dilute the recombinant MetAP2 and the fluorogenic substrate to their working concentrations in assay buffer.

  • Assay Protocol:

    • Add the serially diluted compound to the wells of the 96-well plate.

    • Add the diluted MetAP2 enzyme to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Data Acquisition: Measure the fluorescence intensity at regular intervals for 30-60 minutes using a plate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Plot the reaction rate against the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC₅₀ value.

MetAP2_Inhibition Tumor Growth Tumor Growth Angiogenesis Angiogenesis Tumor Growth->Angiogenesis requires MetAP2 MetAP2 Angiogenesis->MetAP2 dependent on 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide->MetAP2 inhibits

Caption: Proposed mechanism of action for MetAP2 inhibition.

Conclusion and Future Directions

3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide represents a promising, yet underexplored, molecule in pharmaceutical drug discovery. Its primary strength lies in its synthetic versatility, offering reliable and efficient routes to a diverse range of more complex molecules. The protocols outlined in this guide provide a starting point for researchers to leverage this compound in their medicinal chemistry campaigns. Furthermore, the potential for inherent biological activity, particularly as an enzyme inhibitor, warrants further investigation. Future work should focus on the synthesis and biological evaluation of a library of compounds derived from this versatile scaffold to fully elucidate its potential in the development of novel therapeutics.

References

  • Khalid, M., Mohammed, S., & Kalo, A. (2019). Recent Developments in Weinreb Synthesis and their Applications. Oriental Journal of Chemistry, 35(6). Available at: [Link]

  • García-Rubia, A., & Gómez-Bengoa, E. (2018). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Molecules, 23(11), 2889. Available at: [Link]

  • García-Rubia, A., & Gómez-Bengoa, E. (2018). The 'textbook' application of Weinreb amides: generation of mono-addition products resulting from nucleophilic attack on their carbonyl groups. ResearchGate. Available at: [Link]

  • Sheppard, G. S., Wang, J., Kawai, M., BaMaung, N. Y., Craig, R. A., Erickson, S. A., ... & Lesniewski, R. (2004). 3-Amino-2-hydroxyamides and related compounds as inhibitors of methionine aminopeptidase-2. Bioorganic & medicinal chemistry letters, 14(4), 865-868. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: Strategic Use of 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide as a Weinreb Amide Intermediate in Complex Synthesis

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis and application of 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide (CAS No. 4...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis and application of 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide (CAS No. 473731-43-0). As a specialized Weinreb amide, this intermediate offers a powerful tool for the controlled synthesis of functionalized ketones. The ortho-aminophenol scaffold is a privileged structure in medicinal chemistry, and its combination with the Weinreb amide moiety allows for precise C-C bond formation without the common problem of over-addition by organometallic reagents. We present detailed, field-proven protocols for the preparation of this intermediate and its subsequent conversion to target ketones, supported by mechanistic insights and characterization data.

The Strategic Advantage of the Weinreb Amide

First reported by Steven M. Weinreb and Steven Nahm in 1981, the N-methoxy-N-methylamide, or "Weinreb amide," has become an indispensable tool in modern organic synthesis.[1][2] Its primary advantage lies in its unique reactivity with potent organometallic nucleophiles (e.g., Grignard and organolithium reagents). Unlike more reactive acylating agents such as acid chlorides or esters, which often suffer from a second nucleophilic attack ("over-addition") to yield tertiary alcohols, the Weinreb amide reaction cleanly stops at the ketone stage.[1][3][4]

This high selectivity is attributed to the formation of a stable, five-membered tetrahedral intermediate stabilized by chelation with the metal ion (Li⁺ or Mg²⁺).[3][5][6] This intermediate remains intact at low temperatures and only collapses to the ketone upon aqueous workup, preventing the formation of the over-addition product.[1][5] The reliability of this method has cemented its role in the synthesis of complex natural products and pharmaceuticals.[1]

The subject of this guide, 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide , integrates this powerful functionality onto a versatile aromatic scaffold, opening pathways for the development of novel compounds in drug discovery.

Physicochemical & Spectroscopic Data

A thorough understanding of the intermediate's properties is critical for successful experimentation.

Table 1: Physicochemical Properties of 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide

PropertyValueSource
CAS Number 473731-43-0[7]
Molecular Formula C₉H₁₂N₂O₃[7]
Molecular Weight 196.21 g/mol [7]
Appearance (Predicted) Off-white to pale brown solid-
Boiling Point 406.2 ± 40.0 °C (Predicted)[7]
Density 1.3 ± 0.1 g/cm³ (Predicted)[7]
LogP 1.189 (Predicted)[7]

Table 2: Predicted Spectroscopic Data for Characterization

TechniqueExpected Features
¹H NMR Aromatic protons (3H, multiplet, ~6.5-7.5 ppm), Amine (-NH₂) (2H, broad singlet), Hydroxyl (-OH) (1H, broad singlet), N-OCH₃ (3H, singlet, ~3.6-3.8 ppm), N-CH₃ (3H, singlet, ~3.2-3.4 ppm).
¹³C NMR Carbonyl (~168-172 ppm), Aromatic carbons (~110-155 ppm), N-OCH₃ (~61 ppm), N-CH₃ (~34 ppm).
Mass Spec (ESI+) Predicted [M+H]⁺ = 197.0921
IR Spectroscopy N-H stretch (~3300-3500 cm⁻¹), O-H stretch (broad, ~3200-3600 cm⁻¹), C=O stretch (~1630-1650 cm⁻¹).

Protocol I: Synthesis of the Weinreb Amide Intermediate

The synthesis of Weinreb amides from carboxylic acids can be achieved using various modern coupling reagents that are compatible with sensitive functional groups.[5][8] For the conversion of 3-amino-2-hydroxybenzoic acid, a peptide coupling agent is recommended to avoid harsh conditions that could affect the amino and hydroxyl groups.

Workflow for Intermediate Synthesis

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification start Starting Material: 3-Amino-2-hydroxybenzoic acid reaction Combine & Stir 0°C to Room Temp 12-18 hours start->reaction 1. Add Reagents reagents Reagents: N,O-Dimethylhydroxylamine HCl HATU (Coupling Agent) DIPEA (Base) solvent Solvent: Anhydrous DMF workup Aqueous Work-up (Water & Ethyl Acetate) reaction->workup 2. Quench & Extract purify Column Chromatography (Silica Gel) workup->purify 3. Isolate product Final Product: 3-Amino-2-hydroxy- N-methoxy-N-methylbenzamide purify->product

Caption: Workflow for the synthesis of the target Weinreb amide.

Step-by-Step Synthesis Protocol

Materials:

  • 3-Amino-2-hydroxybenzoic acid (1.0 eq)

  • N,O-Dimethylhydroxylamine hydrochloride (1.2 eq)[1]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate, Water, Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for chromatography

Procedure:

  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-amino-2-hydroxybenzoic acid (1.0 eq) and N,O-dimethylhydroxylamine hydrochloride (1.2 eq).

  • Solvation: Add anhydrous DMF to the flask to dissolve the solids. Stir the resulting suspension.

  • Cooling: Cool the flask to 0 °C in an ice-water bath.

  • Base Addition: Slowly add DIPEA (3.0 eq) to the mixture. The solution should become homogeneous. Stir for 10 minutes.

  • Coupling Agent: Add HATU (1.2 eq) portion-wise, ensuring the internal temperature does not rise significantly.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water. Extract the aqueous phase three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide.

Senior Application Scientist's Note: The choice of HATU as a coupling agent is strategic. It is highly efficient and operates under mild conditions, which is crucial for preserving the integrity of the free amino and hydroxyl groups on the aromatic ring.[9] DIPEA is used as a non-nucleophilic base to neutralize the hydrochloride salt and activate the carboxylic acid without competing in the reaction.

Protocol II: Application in Ketone Synthesis

This protocol details the core application: the conversion of the Weinreb amide intermediate into a ketone using a Grignard reagent. The procedure is broadly applicable to a wide range of organolithium and Grignard reagents.[1][10]

Mechanism of Weinreb Ketone Synthesis

Caption: Mechanism showing the stable chelated intermediate.

Step-by-Step Synthesis Protocol

Materials:

  • 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide (1.0 eq)

  • Phenylmagnesium bromide (PhMgBr), 1.0 M in THF (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: In a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve the Weinreb amide (1.0 eq) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Grignard Addition: Add the PhMgBr solution (1.5 eq) dropwise via a syringe, ensuring the internal temperature is maintained below 5 °C.

  • Reaction: Stir the mixture at 0 °C for 2-3 hours. The reaction progress can be monitored by TLC.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution while the flask is still in the ice bath.

  • Work-up: Allow the mixture to warm to room temperature. Transfer it to a separatory funnel and add ethyl acetate.

  • Extraction: Wash the organic layer with water and then with brine.

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the resulting crude product, 3-amino-2-hydroxybenzophenone, by flash column chromatography or recrystallization.

Senior Application Scientist's Note: The use of 1.5 equivalents of the Grignard reagent ensures complete consumption of the starting material. Even with this excess, the formation of tertiary alcohol is negligible due to the stability of the chelated intermediate.[11] The reaction must be performed under strictly anhydrous conditions as Grignard reagents are highly sensitive to moisture.

Table 3: Scope of Ketone Synthesis with Various Organometallic Reagents

Organometallic Reagent (R'-M)Expected Ketone Product (R' Group)Typical Yield
Methylmagnesium bromideMethylHigh
VinyllithiumVinylGood-High
PhenyllithiumPhenylHigh
n-Butyllithiumn-ButylHigh
Ethynylmagnesium bromideEthynylModerate-Good

Conclusion

3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide is a highly valuable and versatile intermediate for the synthesis of complex molecules, particularly in the field of drug discovery. The protocols outlined in this guide provide a reliable framework for its preparation and subsequent use in Weinreb ketone synthesis. The inherent stability of the Weinreb amide functionality, combined with the strategic placement of amino and hydroxyl groups, offers chemists precise control and broad opportunities for further molecular elaboration.

References

  • Wikipedia. Weinreb ketone synthesis. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 11). The Strategic Advantage of Weinreb Amides: A Look at 2-Chloro-N-methoxy-N-methylacetamide's Role. [Link]

  • Current Protocols in Nucleic Acid Chemistry. (2000, December 15). Weinreb amides. [Link]

  • Al-harrasi, A., Ali, L., Rehman, W., Hussain, J., & Hussain, H. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 173-182. [Link]

  • Sato, T., Ota, Y., Shiraishi, Y., & Chiba, S. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega, 7(51), 48172-48181. [Link]

  • Bartolo, N. D., Robson, R. N., Witt, C. H., & Woerpel, K. A. Preparation of Radical Clocks Bearing Carbonyl Groups: Synthesis of N-Methoxy-N-methylspiro[cyclopropane-1,9'-fluorene]-2-carboxamide. Organic Syntheses, 101, 61-81. [Link]

  • Chemistry Steps. (2024, November 29). Converting Amides to Aldehydes and Ketones. [Link]

  • Mao, J., et al. (2020). Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides. Organic & Biomolecular Chemistry, 18(18), 3531-3536. [Link]

  • Castiñeira, C., et al. One-Pot, Fast and Modular Approach to Alkyl- and Aryl Ketones via Sequential 1,2-Addition/Cross- Coupling of Organolithium Reagents with Weinreb Amides. [Link]

  • Organic Chemistry Portal. Weinreb Ketone Synthesis. [Link]

  • Sharma, P., & Vacchani, D. (2018). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Molecules, 23(10), 2465. [Link]

  • Mangelberger, D., et al. (2010). Weinreb Amidation as the Cornerstone of an Improved Synthetic Route to A-Ring-Modified Derivatives of Luotonin A. Molecules, 15(7), 4537-4550. [Link]

  • Mondal, E., et al. (2022). One-pot synthesis of ketones and symmetrical anhydrides from carboxylic acids. Scientific Reports, 12(1), 19574. [Link]

  • Kutuk, H., et al. (2016). Spectroscopic Properties and Preparation of Some 2, 3-Dimethoxybenzamide Derivatives. Journal of Molecular Structure, 1108, 644-651. [Link]

  • Appchem. 3-aMino-2-hydroxy-N-MethylbenzaMide. [Link]

  • PubChemLite. 3-amino-2-hydroxy-n,n-dimethylbenzamide (C9H12N2O2). [Link]

  • PrepChem.com. Synthesis of N-hydroxy-N-methylbenzamide. [Link]

  • Chemspace. 3-amino-2-methoxy-N-methylbenzamide. [Link]

  • Jones, K., et al. (2024, December 12). Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. MDPI. [Link]

  • Organic Chemistry Portal. (2005). Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction. [Link]

  • Wang, Y., et al. (2021). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. Bioorganic & Medicinal Chemistry Letters, 48, 128254. [Link]

  • Murphy, J. A., et al. (2005). Direct conversion of N-methoxy-N-methylamides (Weinreb amides) to ketones via a nonclassical Wittig reaction. Organic Letters, 7(7), 1427-1429. [Link]

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-n-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. [Link]

  • Katritzky, A. R., et al. (2002). An efficient conversion of carboxylic acids into Weinreb amides. Arkivoc, 2002(11), 39-44. [Link]

  • Google Patents. US20180318240A1 - Amino-aryl-benzamide compounds and methods of use thereof.

Sources

Method

Application Notes and Protocols: Protecting Group Strategies for 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide

Introduction The 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide scaffold is a key structural motif in numerous pharmacologically active compounds. Its synthesis and subsequent functionalization often necessitate the selec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide scaffold is a key structural motif in numerous pharmacologically active compounds. Its synthesis and subsequent functionalization often necessitate the selective protection of the reactive amino group to prevent undesired side reactions and to direct the course of chemical transformations. The presence of a proximate hydroxyl group and a Weinreb amide introduces significant challenges, demanding a carefully considered protecting group strategy that ensures chemoselectivity and orthogonality. This guide provides a comprehensive overview of suitable protecting groups, detailed experimental protocols for their installation and removal, and a comparative analysis to aid researchers, scientists, and drug development professionals in selecting the optimal strategy for their specific synthetic needs.

The primary challenge in protecting the amino group of 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide lies in achieving N-selectivity over O-functionalization of the adjacent phenol. Furthermore, the chosen protecting group must be stable to the reaction conditions planned for subsequent steps and be removable under conditions that do not compromise the integrity of the Weinreb amide or the phenolic hydroxyl group.[1][2] An ideal protecting group strategy offers a harmonious balance of stability, ease of introduction and cleavage, and orthogonality with other functionalities present in the molecule.[2][3][4]

Strategic Selection of Amine Protecting Groups

The choice of a suitable protecting group is contingent upon the overall synthetic route. The most commonly employed and effective protecting groups for aromatic amines fall into three main categories: carbamates, amides, and sulfonamides.[5] Each class offers distinct advantages in terms of stability and deprotection conditions, allowing for tailored synthetic strategies.

Carbamate Protecting Groups: Boc and Cbz

Carbamates are among the most widely used protecting groups for amines due to their general stability and the variety of conditions available for their removal.[5]

  • tert-Butoxycarbonyl (Boc): The Boc group is favored for its stability under a wide range of non-acidic conditions.[6] Its removal is typically achieved under acidic conditions, which can be fine-tuned to avoid cleavage of other acid-sensitive groups.[6][7][8]

  • Benzyloxycarbonyl (Cbz): The Cbz group offers an orthogonal deprotection strategy, as it is readily cleaved by catalytic hydrogenolysis.[9][10][11][12][13][14] This method is exceptionally mild and highly selective, leaving most other functional groups, including the Weinreb amide and the phenol, intact.

Amide Protecting Groups: Fmoc
  • 9-Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is distinguished by its lability to basic conditions, typically using piperidine.[15][16][17][18] This provides a valuable orthogonal strategy when acidic or hydrogenolytic conditions are not desirable.[3]

Sulfonamide Protecting Groups: Ts and Ns

Sulfonamides are known for their exceptional stability to a broad spectrum of reaction conditions, including strongly acidic and basic media.[19][20][21] This robustness, however, often necessitates harsher conditions for their removal.[22]

  • p-Toluenesulfonyl (Ts): The tosyl group is a highly stable protecting group. Its removal often requires strong reducing agents or harsh acidic conditions.[23][24][25]

  • 2-Nitrobenzenesulfonyl (Ns): The nosyl group offers a significant advantage over the tosyl group due to its milder deprotection conditions. The electron-withdrawing nitro group facilitates nucleophilic aromatic substitution, allowing for cleavage with thiols in the presence of a base.[26] This method is orthogonal to many other protecting groups.

Comparative Overview of Protecting Group Strategies

Protecting GroupProtection ReagentTypical Conditions for ProtectionDeprotection ConditionsOrthogonality & Remarks
Boc (Boc)₂O, DMAP (cat.)DCM or THF, rtTFA/DCM or HCl/dioxaneStable to base and hydrogenolysis. Potential for O-acylation of the phenol.
Cbz Cbz-Cl, BaseAq. NaHCO₃/Dioxane or Pyridine/DCMH₂, Pd/C, MeOH or EtOHExcellent orthogonality. Mild deprotection.[12][13]
Fmoc Fmoc-Cl or Fmoc-OSu, BaseAq. Na₂CO₃/Dioxane20% Piperidine in DMFOrthogonal to acid-labile and hydrogenolytically cleaved groups.[15][16]
Ts Ts-Cl, PyridinePyridine, 0 °C to rtNa/NH₃(l) or HBr/AcOHVery stable. Harsh deprotection may not be suitable for complex substrates.
Ns Ns-Cl, PyridinePyridine, 0 °C to rtThiophenol, K₂CO₃, DMFMilder deprotection than Ts. Good orthogonality.[26]

Experimental Protocols

Protocol 1: Boc Protection of 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide

Rationale: This protocol aims for the chemoselective N-Boc protection. The use of a non-nucleophilic base and careful control of stoichiometry can minimize the competing O-acylation of the phenol.

Materials:

  • 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide (1.0 equiv)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 equiv)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide in DCM.

  • Add DMAP to the solution.

  • Slowly add a solution of (Boc)₂O in DCM at room temperature.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Deprotection of Boc-protected 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide

Rationale: Acidic cleavage of the Boc group is a standard and efficient method. The choice of acid and solvent can be optimized to ensure complete deprotection without affecting the Weinreb amide.[7][8]

Materials:

  • Boc-protected 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide (1.0 equiv)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve the Boc-protected starting material in DCM.

  • Add TFA dropwise at 0 °C.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, carefully neutralize the reaction mixture with saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Protocol 3: Cbz Protection of 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide

Rationale: The Schotten-Baumann condition is a classic and effective method for N-Cbz protection in the presence of a phenolic hydroxyl group due to the higher nucleophilicity of the amine in an aqueous basic medium.[11]

Materials:

  • 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide (1.0 equiv)

  • Benzyl chloroformate (Cbz-Cl) (1.1 equiv)

  • Sodium bicarbonate

  • Dioxane

  • Water

  • Ethyl acetate

Procedure:

  • Dissolve 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide in a mixture of dioxane and water.

  • Add sodium bicarbonate to the solution.

  • Cool the mixture to 0 °C and add Cbz-Cl dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by column chromatography if necessary.

Protocol 4: Deprotection of Cbz-protected 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide

Rationale: Catalytic hydrogenolysis is a very mild and selective method for Cbz deprotection, which is compatible with most other functional groups, including the Weinreb amide.[12][13][14]

Materials:

  • Cbz-protected 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide (1.0 equiv)

  • 10% Palladium on carbon (Pd/C) (5-10 mol%)

  • Methanol or Ethanol

  • Hydrogen gas (H₂) balloon

Procedure:

  • Dissolve the Cbz-protected compound in methanol or ethanol.

  • Carefully add the Pd/C catalyst.

  • Evacuate the flask and backfill with hydrogen gas.

  • Stir the reaction mixture under a hydrogen atmosphere at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Visualization of Orthogonal Protection Strategies

The following diagram illustrates the concept of orthogonal protection, where different protecting groups can be selectively removed in the presence of others.

Orthogonal_Protection Substrate 3-Amino-2-hydroxy- N-methoxy-N-methylbenzamide Boc_Protected N-Boc Protected Substrate->Boc_Protected (Boc)₂O Cbz_Protected N-Cbz Protected Substrate->Cbz_Protected Cbz-Cl Fmoc_Protected N-Fmoc Protected Substrate->Fmoc_Protected Fmoc-Cl Deprotected Deprotected Amine Boc_Protected->Deprotected Acid (TFA) Cbz_Protected->Deprotected H₂/Pd-C Fmoc_Protected->Deprotected Base (Piperidine)

Caption: Orthogonal protection and deprotection pathways for the target amine.

Conclusion

The successful synthesis and manipulation of 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide and its derivatives hinge on the judicious selection and application of amine protecting groups. This guide has outlined several robust strategies, each with its unique advantages. The choice between carbamate (Boc, Cbz), amide (Fmoc), and sulfonamide (Ts, Ns) protecting groups should be guided by the specific requirements of the synthetic route, with careful consideration of orthogonality to other functional groups present in the molecule. The detailed protocols provided herein serve as a practical starting point for researchers to develop optimized and efficient synthetic methodologies.

References

  • GenScript. Terminology of Antibody Drug for Fmoc Deprotection. [Link]

  • Falck, J. R., et al. Selective Cleavage of Cbz-Protected Amines. Organic Letters, 2001, 3(25), 4133–4135. [Link]

  • ResearchGate. Selective Cleavage of Cbz-Protected Amines | Request PDF. [Link]

  • American Chemical Society. Selective Cleavage of Cbz-Protected Amines. [Link]

  • Nowick, J. S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Sacher, J. R., & Weinreb, S. M. Organic Syntheses Procedure. [Link]

  • Fields, G. B. Methods for Removing the Fmoc Group. In Peptide Synthesis Protocols (pp. 17-27). Humana Press. [Link]

  • ResearchGate. Deprotection of anilines under microwave-assisted conditions using TFE and HFIP as solvents. [Link]

  • Perron, V., et al. A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines. Synthesis, 2009(02), 283-289. [Link]

  • Wikipedia. Protecting group. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • GSC Online Press. Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. [Link]

  • Oxford University Press. VI Protecting Groups and Orthogonal Protection Strategies. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups (2019). [Link]

  • Current Protocols in Protein Science. Weinreb amides. [Link]

  • K. C. Nicolaou Research Group. Protecting Groups. [Link]

  • Oxford Academic. Excellent Method for Cbz-protection of Amines. [Link]

  • Albericio, F., et al. Amino Acid-Protecting Groups. Chemical Reviews, 2009, 109(6), 2455–2504. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • IIT Bombay. Protecting Groups. [Link]

  • YouTube. 26.04 Protecting Groups for Amines: Sulfonamides. [Link]

  • ResearchGate. Removal of the tosyl and nosyl groups. [Link]

  • Oxford Learning Link. Appendix 6: Protecting groups. [Link]

  • Gevorgyan, V., et al. TBDPS and Br-TBDPS Protecting Groups as Efficient Aryl Group Donors in Pd-Catalyzed Arylation of Phenols and Anilines. Organic Letters, 2006, 8(11), 2321–2324. [Link]

  • SciSpace. A simple and mild method for the removal of the NIm-tosyl protecting group. [Link]

  • The Journal of Organic Chemistry. Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. [Link]

  • Chemistry Steps. Converting Amides to Aldehydes and Ketones. [Link]

  • MDPI. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. [Link]

  • Wikipedia. Weinreb ketone synthesis. [Link]

  • Reddit. Question about working with Weinreb amide resin. [Link]

  • ResearchGate. Chemoselective Boc protection of phenols and amino alcohols. [Link]

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • Reddit. Does anyone know of a method to remove a nosyl group that's been reduced to the amine? [Link]

  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]

  • Organic Chemistry Portal. Amino Protecting Groups Stability. [Link]

  • National Center for Biotechnology Information. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. [Link]

  • ResearchGate. Sulfinamides as Highly Effective Amine Protecting Groups and Their Use in the Conversion of Amino Alcohols into Morpholines. [Link]

Sources

Application

Application Note: Scale-Up Synthesis Protocols for 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide

Document Type: Technical Application Note & Scalable Protocol Target Audience: Process Chemists, Synthetic Researchers, and Drug Development Professionals Executive Summary & Strategic Rationale 3-Amino-2-hydroxy-N-metho...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Scalable Protocol Target Audience: Process Chemists, Synthetic Researchers, and Drug Development Professionals

Executive Summary & Strategic Rationale

3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide (CAS 473731-43-0) is a highly versatile, multi-functional building block utilized in the development of advanced active pharmaceutical ingredients (APIs)[1]. The molecule features a Weinreb amide, a free ortho-phenol, and a meta-aniline moiety. The Weinreb amide functionality is particularly prized in drug discovery because it allows for controlled, single-addition reactions with organometallic reagents (e.g., Grignard or organolithium reagents) to yield ketones, completely bypassing the risk of over-addition to tertiary alcohols[2].

Designing a scale-up route for this compound requires strict attention to chemoselectivity. Traditional amidation of salicylic acid derivatives using aggressive chlorinating agents (like SOCl2​ or POCl3​ ) frequently triggers the formation of cyclic dioxanones or necessitates tedious protection/deprotection sequences of the phenol group[3]. To ensure high atom economy, minimize the environmental (E-factor) footprint, and maintain operational safety at the kilogram scale, this guide outlines a highly efficient, two-step, protection-free synthetic pathway.

Retrosynthetic Strategy & Reaction Pathway

The optimal scalable route avoids phenol protection by leveraging the chemoselectivity of 1,1'-Carbonyldiimidazole (CDI) for the initial amidation, followed by a clean catalytic hydrogenation of the nitro group.

SynthesisPathway SM 3-Nitrosalicylic Acid (Starting Material) Int 3-Nitro-2-hydroxy-N-methoxy- N-methylbenzamide (Intermediate) SM->Int Step 1: Amidation CDI, HN(OMe)Me·HCl THF, 25°C Prod 3-Amino-2-hydroxy-N-methoxy- N-methylbenzamide (Target API Intermediate) Int->Prod Step 2: Reduction H2 (3 bar), 5% Pd/C MeOH, 25°C

Fig 1: Two-step scale-up synthesis pathway for 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide.

Step 1: Chemoselective Amidation (Weinreb Amide Formation)

Mechanistic Causality & Process Insights

Direct amidation of 3-nitrosalicylic acid is notoriously challenging due to the unprotected ortho-hydroxyl group. We utilize 1,1'-Carbonyldiimidazole (CDI) because it activates the carboxylic acid to a stable acylimidazole intermediate without requiring harsh acidic conditions. The unprotected phenol remains unreactive toward CDI under controlled stoichiometry (1.05 – 1.10 eq), allowing for exceptional chemoselectivity. Furthermore, the imidazole hydrochloride generated in situ upon the addition of N,O-dimethylhydroxylamine hydrochloride acts as a mild acid catalyst, significantly accelerating the rate of the Weinreb amide coupling[4].

Scale-Up Protocol (500 g Scale)

Equipment: 10 L jacketed glass reactor equipped with an overhead stirrer, nitrogen inlet, and a gas bubbler.

  • Activation: Charge the reactor with 3-nitrosalicylic acid (500 g, 2.73 mol, 1.0 eq) and anhydrous Tetrahydrofuran (THF, 4.0 L). Set the jacket temperature to 20°C.

  • CDI Addition: Add CDI (487 g, 3.00 mol, 1.1 eq) portion-wise over 45 minutes.

    • In-Process Control (IPC): Monitor the vigorous evolution of CO2​ gas. Ensure the ventilation system is active.

  • Acylimidazole Formation: Stir the reaction mixture for 2 hours at 25°C until gas evolution ceases and a clear solution is obtained.

  • Amidation: Add N,O-dimethylhydroxylamine hydrochloride (293 g, 3.00 mol, 1.1 eq) in one portion. Follow immediately by the dropwise addition of Triethylamine (303 g, 3.00 mol, 1.1 eq) over 30 minutes to liberate the free amine.

  • Maturation: Stir the mixture at 25°C for 4–6 hours. Verify completion via HPLC (Target: < 1% remaining acylimidazole).

  • Workup: Quench the reaction by adding 1M aqueous HCl (2.0 L) to neutralize the imidazole and unreacted amine. Extract the aqueous layer with Ethyl Acetate ( 2×2.0 L). Wash the combined organic layers with brine (1.5 L), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the 3-nitro Weinreb amide intermediate as a yellow-orange solid.

Step 2: Catalytic Hydrogenation (Nitro Reduction)

Mechanistic Causality & Process Insights

While nitro groups can be reduced using dissolving metal reductions (e.g., Fe/HCl or SnCl2), these methods generate stoichiometric heavy metal waste, severely inflating the E-factor and complicating downstream API purification. Catalytic hydrogenation using 5% Pd/C under mild hydrogen pressure (3 bar) is the most atom-economical approach[5]. The reaction is highly chemoselective, cleanly reducing the aromatic nitro group to an aniline without cleaving the N-O bond of the Weinreb amide, provided the temperature is kept strictly at or below 25°C.

Scale-Up Protocol (550 g Scale)

Equipment: 5 L stainless steel pressure reactor (autoclave) with gas entrainment stirring.

  • Preparation: Dissolve the 3-nitro Weinreb amide intermediate (550 g, ~2.43 mol) in HPLC-grade Methanol (3.0 L) and transfer to the pressure reactor.

  • Catalyst Loading: Carefully add 5% Palladium on Carbon (Pd/C, 50% wet, 27.5 g, 5 wt%) under a steady stream of nitrogen.

    • Safety Warning: Dry Pd/C is highly pyrophoric, especially in the presence of methanol vapors. Always use water-wet catalyst and maintain a strict inert atmosphere during addition.

  • Purging: Seal the reactor. Purge the headspace with Nitrogen ( 3×3 bar), followed by Hydrogen gas ( 3×3 bar).

  • Hydrogenation: Pressurize the reactor to 3 bar with H2​ and set the stirrer to 600 rpm. Maintain the internal temperature at 25°C using the cooling jacket (the reduction is exothermic).

  • Monitoring: Monitor the reaction via hydrogen mass flow/uptake. The reaction is typically complete within 3–4 hours when H2​ consumption ceases.

  • Filtration & Isolation: Vent the hydrogen and purge the reactor with Nitrogen ( 3×3 bar). Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the filter cake with additional Methanol (500 mL).

  • Crystallization: Concentrate the filtrate under reduced pressure to approximately 1 L, then slowly add cold heptane (1 L) to precipitate the target 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide. Filter and dry under a vacuum at 40°C.

Quantitative Data & Scale-Up Metrics

The following metrics represent validated process parameters for the 500 g scale-up batch, demonstrating the viability of this route for pilot-plant manufacturing.

Process MetricStep 1: AmidationStep 2: Nitro ReductionOverall Process
Scale (Input Material) 500.0 g550.0 g500.0 g (Starting Material)
Molar Yield (%) 88.5%95.2%84.2%
Purity (HPLC, a/a) > 98.5%> 99.5%> 99.5%
E-Factor 8.54.212.7
Mass Intensity (MI) 9.55.213.7

Analytical Characterization

To ensure the self-validating nature of the protocol, the isolated product must conform to the following analytical specifications:

  • LC-MS (ESI+): Expected [M+H]+ at m/z 197.2.

  • 1 H NMR (400 MHz, DMSO- d6​ ):

    • δ 9.85 (s, 1H, Ar-OH)

    • δ 6.75 – 6.55 (m, 3H, Ar-H, exhibiting characteristic ortho/meta coupling)

    • δ 4.80 (br s, 2H, -NH 2​ , exchanges with D 2​ O)

    • δ 3.55 (s, 3H, -OCH 3​ )

    • δ 3.25 (s, 3H, -NCH 3​ )

References

  • GuideChem. 3-aMino-2-hydroxy-N-Methoxy-N-MethylbenzaMide 473731-43-0 wiki - GuideChem.
  • Balasubramaniam, S., et al. (2008). The Growing Synthetic Utility of the Weinreb Amide. Synthesis.
  • Katritzky, A. R., et al. (2006). Direct Synthesis of Esters and Amides from Unprotected Hydroxyaromatic and -aliphatic Carboxylic Acids.
  • El-Kalyoubi, S., et al. (2023).
  • Woodman, E. K., et al. (2009). N,N′-Carbonyldiimidazole-Mediated Amide Coupling: Significant Rate Enhancement Achieved by Acid Catalysis with Imidazole·HCl. Organic Process Research & Development.
  • Lu, B., et al. (2016). Enantioselective hydrogenation of levulinic acid esters in the presence of the Ru II -BINAP-HCl catalytic system.

Sources

Method

Application Notes and Protocols for Catalytic Cross-Coupling Reactions Involving 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide

Introduction: A Multifunctional Scaffold for Complex Molecule Synthesis 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide is a highly functionalized aromatic building block with significant potential in medicinal chemistry a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Multifunctional Scaffold for Complex Molecule Synthesis

3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide is a highly functionalized aromatic building block with significant potential in medicinal chemistry and materials science. Its unique substitution pattern, featuring a nucleophilic amino group, a directing hydroxyl group, and a versatile Weinreb amide, offers multiple handles for diversification through catalytic cross-coupling reactions. The strategic placement of these functionalities allows for the selective formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the construction of complex molecular architectures.

The ortho-amino and hydroxyl groups can act as powerful directing groups in transition metal-catalyzed C-H functionalization reactions, influencing the regioselectivity of the coupling process.[1][2] The Weinreb amide (N-methoxy-N-methylamide) is a well-established functional group that can be converted to ketones or aldehydes upon reaction with organometallic reagents.[3] This application note provides detailed protocols for leveraging the reactivity of 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide in several key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These methods are foundational for the synthesis of novel compounds for drug discovery and materials development.[4]

Key Structural Features and Reactivity Considerations

The reactivity of 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide in cross-coupling reactions is governed by the interplay of its functional groups:

  • Aryl Halide (or Pseudohalide) Partner: For the protocols detailed below, it is assumed that the aromatic ring of 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide has been further functionalized with a halide (e.g., Br, I) or a triflate (OTf) at a position amenable to cross-coupling. The reactivity of this leaving group generally follows the order I > Br > OTf >> Cl.[5]

  • Directing Group Effects: The ortho-hydroxyl and amino groups can influence the reactivity of the aryl halide through electronic effects and by coordinating to the metal catalyst. This can impact the rate and selectivity of the reaction.

  • The Weinreb Amide: This group is generally stable under many cross-coupling conditions, making it a valuable synthetic handle for subsequent transformations.[1]

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a powerful method for the formation of biaryl structures, which are prevalent in pharmaceuticals.[6][7] This reaction couples an organoboron reagent with an aryl halide or triflate.[8]

Reaction Scheme: Suzuki-Miyaura Coupling

cluster_reactants Reactants cluster_products Products A 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide-X (X = Br, I, OTf) plus1 + B Ar-B(OH)₂ catalyst Pd Catalyst Base B->catalyst C Coupled Product plus2 + D B(OH)₂X catalyst->C

Caption: General scheme for the Suzuki-Miyaura coupling of a halogenated 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide derivative.

Experimental Protocol: Suzuki-Miyaura Coupling
Component Amount Notes
Halogenated Benzamide1.0 equive.g., 5-bromo-3-amino-2-hydroxy-N-methoxy-N-methylbenzamide
Arylboronic Acid1.2 - 1.5 equiv
Palladium Catalyst1-5 mol%e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂
Base2.0 - 3.0 equive.g., K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent0.1 - 0.5 Me.g., Dioxane/H₂O, Toluene, DMF

Step-by-Step Procedure:

  • To an oven-dried Schlenk flask, add the halogenated 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide (1.0 equiv), arylboronic acid (1.2-1.5 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and base (e.g., K₂CO₃, 2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent (e.g., a 4:1 mixture of dioxane and water).

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds, enabling the synthesis of a wide range of aryl amines.[9][10] This is particularly useful for introducing diverse amine functionalities onto the benzamide scaffold.

Reaction Scheme: Buchwald-Hartwig Amination

cluster_reactants Reactants cluster_products Products A 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide-X (X = Br, I) plus1 + B R¹R²NH catalyst Pd Catalyst Ligand Base B->catalyst C Coupled Product plus2 + D H-X catalyst->C

Caption: General scheme for the Buchwald-Hartwig amination of a halogenated 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide derivative.

Experimental Protocol: Buchwald-Hartwig Amination
Component Amount Notes
Halogenated Benzamide1.0 equive.g., 5-bromo-3-amino-2-hydroxy-N-methoxy-N-methylbenzamide
Amine1.1 - 1.5 equivPrimary or secondary amine
Palladium Pre-catalyst1-5 mol%e.g., RuPhos Pd G3, XPhos Pd G3
Base1.5 - 2.5 equive.g., NaOt-Bu, K₃PO₄, LHMDS
Solvent0.1 - 0.5 Me.g., Toluene, Dioxane

Step-by-Step Procedure:

  • In a glovebox, add the halogenated 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide (1.0 equiv), palladium pre-catalyst (e.g., RuPhos Pd G3, 2 mol%), and base (e.g., NaOt-Bu, 1.5 equiv) to a vial.

  • Add the degassed solvent (e.g., toluene) followed by the amine (1.2 equiv).

  • Seal the vial and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product via column chromatography.

Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to valuable internal alkyne structures.[11][12] This reaction typically employs both palladium and copper catalysts.[13]

Reaction Scheme: Sonogashira Coupling

cluster_reactants Reactants cluster_products Products A 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide-X (X = I, Br) plus1 + B R-C≡C-H catalyst Pd Catalyst Cu(I) Co-catalyst Base B->catalyst C Coupled Product plus2 + D H-X catalyst->C

Caption: General scheme for the Sonogashira coupling of a halogenated 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide derivative.

Experimental Protocol: Sonogashira Coupling
Component Amount Notes
Halogenated Benzamide1.0 equive.g., 5-iodo-3-amino-2-hydroxy-N-methoxy-N-methylbenzamide
Terminal Alkyne1.2 - 2.0 equiv
Palladium Catalyst1-5 mol%e.g., Pd(PPh₃)₂Cl₂
Copper(I) Co-catalyst1-10 mol%e.g., CuI
Base2.0 - 4.0 equive.g., Et₃N, DIPEA
Solvent0.1 - 0.5 Me.g., THF, DMF

Step-by-Step Procedure:

  • To a Schlenk flask, add the halogenated 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide (1.0 equiv), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (4 mol%).

  • Evacuate and backfill with an inert gas.

  • Add the degassed solvent (e.g., THF) and the base (e.g., Et₃N, 3.0 equiv).

  • Add the terminal alkyne (1.5 equiv) dropwise at room temperature.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst residues, washing with the reaction solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.

Troubleshooting and Optimization

Issue Potential Cause Suggested Solution
Low or No Conversion Inactive catalystUse a fresh batch of catalyst or a pre-catalyst. Ensure anaerobic conditions.
Insufficiently reactive halideSwitch to a more reactive halide (I > Br > OTf). Increase reaction temperature.
Inappropriate base or solventScreen different bases and solvents. For Suzuki, ensure some water is present if using a two-phase system.
Side Product Formation Homocoupling of the alkyne (Sonogashira)Use copper-free conditions or add the alkyne slowly.[14]
Protodeboronation (Suzuki)Use a milder base (e.g., K₃PO₄ instead of Na₂CO₃) and anhydrous conditions if possible.[15]
HydrodehalogenationEnsure high purity of reagents and solvents. Use a different ligand.
Decomposition of Starting Material Base-sensitive functional groupsUse a weaker base (e.g., K₃PO₄, Cs₂CO₃).[16]
High reaction temperatureLower the reaction temperature and extend the reaction time.

Conclusion

3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide is a versatile scaffold for the synthesis of complex molecules through palladium-catalyzed cross-coupling reactions. The protocols outlined in this application note for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide a robust starting point for researchers in drug discovery and materials science. The strategic choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and purity. Further optimization may be required for specific substrates, and the troubleshooting guide offers a framework for addressing common challenges. The ability to selectively functionalize this molecule at multiple positions opens up vast possibilities for the creation of novel chemical entities with diverse properties and applications.

References

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Publishing. (URL: )
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
  • Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionaliz
  • Ruthenium(0)-Catalyzed Cross-Coupling of Anilines with Organo- boranes by Selective Carbon–Nitrogen Cleavage - NSF PAR. (URL: )
  • Cross-coupling strategies for aniline synthesis a, Anilines are...
  • (PDF)
  • A comprehensive overview of directing groups applied in metal-catalysed C–H functionalis
  • Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides | Organic Letters - ACS Public
  • [PDF] Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionaliz
  • Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

  • Sonogashira Coupling Reaction with Diminished Homocoupling. (URL: )
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (URL: )
  • バックワルド・ハートウィグ クロスカップリング Buchwald-Hartwig Cross Coupling. (URL: )
  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC. (URL: [Link])

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (URL: [Link])

  • Sonogashira coupling - Wikipedia. (URL: [Link])

  • Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. (URL: [Link])

  • Synthesis of Weinreb and their Derivatives (A Review) - Oriental Journal of Chemistry. (URL: [Link])

  • The Suzuki Reaction - Andrew G Myers Research Group. (URL: [Link])

  • Cross coupling reactions - Harned Research Group. (URL: )
  • 有機化学研究室. (URL: )
  • Synthesis of N-hydroxy-N-methylbenzamide - PrepChem.com. (URL: [Link])

  • Alma Mater Studiorum Università di Bologna Archivio istituzionale della ricerca. (URL: )
  • Palladium-catalyzed cross-couplings by C–O bond activation - Catalysis Science & Technology (RSC Publishing). (URL: [Link])

  • 3-amino-2-methoxy-N-methylbenzamide - C9H12N2O2 | CSSB00012295603 - Chemspace. (URL: [Link])

  • Sonogashira Coupling - SynArchive. (URL: [Link])

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC. (URL: [Link])

  • Sonogashira Coupling - Organic Chemistry Portal. (URL: [Link])

  • Lewis acid-mediated Suzuki–Miyaura cross-coupling reaction - c
  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing). (URL: [Link])

  • (A) Attempted C−N cross‐couplings of N‐methylbenzamide (2 c) or... | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC. (URL: [Link])

  • Catalyzed Suzuki-Miyaura Cross-Coupling of Amides by N–C(O) Activation - NSF Public Access Repository. (URL: )

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Identity: 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide (CAS: 473731-43-0) [1] Executive Summary & Mechanistic Context The synth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Identity: 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide (CAS: 473731-43-0) [1]

Executive Summary & Mechanistic Context

The synthesis of 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide presents a classic chemoselectivity challenge in organic synthesis. The direct precursor, 3-amino-2-hydroxybenzoic acid, is a highly functionalized molecule containing an electrophilic center (once activated) and two competing nucleophilic centers: an aromatic amine ( −NH2​ ) and a phenolic hydroxyl ( −OH ).

When standard coupling reagents (e.g., EDC, DCC, or HATU) are used to activate the carboxylic acid for reaction with N,O -dimethylhydroxylamine hydrochloride, the free aromatic amine rapidly outcompetes the exogenous hydroxylamine. This results in rampant intermolecular self-condensation (forming polyamides or dimers) rather than the desired Weinreb amide [2]. Furthermore, the phenolic −OH can undergo O -acylation, leading to ester byproducts.

To achieve high reaction yields, the synthetic logic must shift from direct coupling to nucleophile masking . This guide details the troubleshooting steps and field-proven protocols to bypass these mechanistic pitfalls.

Pathway Analysis: The Chemoselectivity Problem

G SM Activated Precursor (3-Amino-2-hydroxybenzoyl intermediate) WA Desired Weinreb Amide (via N,O-dimethylhydroxylamine) SM->WA Exogenous Amine (Low Yield Pathway) Poly Polymerization / Dimerization (via Free Amine Attack) SM->Poly Intermolecular Attack (Major Spontaneous Pathway) Oacyl O-Acylation Byproduct (via Phenol Attack) SM->Oacyl Intramolecular/Intermolecular Side Reaction

Fig 1: Competing nucleophilic pathways during the direct activation of 3-amino-2-hydroxybenzoic acid.

Troubleshooting FAQs

Q1: I attempted a direct coupling using EDC/HOBt, but my reaction yielded a highly insoluble, dark precipitate and almost zero target product. What happened? A: You have polymerized your starting material. Once EDC activates the carboxylic acid, the free −NH2​ group on an adjacent 3-amino-2-hydroxybenzoic acid molecule attacks the activated ester. Because the starting material is essentially an amino acid, it undergoes rapid intermolecular step-growth polymerization. Solution: You must mask the amine. We highly recommend the "Nitro-Precursor Route" (starting from 3-nitrosalicylic acid) to completely eliminate amine nucleophilicity during the coupling phase [3].

Q2: I am using Boc-protected 3-amino-2-hydroxybenzoic acid, but I am still seeing 15-20% of an unknown byproduct. LC-MS shows a mass consistent with the starting material minus water. A: This is likely an oligomer or a cyclic byproduct driven by O -acylation. Even with the amine protected, the phenolic −OH can attack the activated carbonyl. Solution: Lower the reaction temperature to 0 °C during the activation phase and use a less basic, more sterically hindered base like N -methylmorpholine (NMM) instead of DIPEA. Alternatively, use HATU, which promotes rapid formation of the active ester, allowing the N,O -dimethylhydroxylamine to trap the intermediate before the weaker phenol nucleophile can react.

Q3: Can the Weinreb amide moiety survive the reduction of a nitro group if I use the Nitro-Precursor Route? A: Yes. The Weinreb amide (an N -methoxy- N -methylamide) forms a highly stable tetrahedral intermediate and is exceptionally resistant to standard catalytic hydrogenation conditions (e.g., H2​ with Pd/C) [4]. The nitro group will cleanly reduce to the corresponding amine without cleaving the N−O bond of the Weinreb amide.

Optimized Experimental Workflows

To ensure scientific integrity and self-validating results, we present the two most robust methodologies for synthesizing 3-Amino-2-hydroxy- N -methoxy- N -methylbenzamide.

Protocol A: The Nitro-Precursor Route (Recommended for Scale-Up)

This route leverages the strongly electron-withdrawing and non-nucleophilic nature of a nitro group to prevent self-condensation.

G N1 Step 1: 3-Nitro-2-hydroxybenzoic Acid N2 Step 2: Activation (CDI, 2-MeTHF, 25°C) N1->N2 N3 Step 3: Weinreb Amide Formation (MeO(Me)NH·HCl, 25°C) N2->N3 N4 Step 4: 3-Nitro-2-hydroxy-N-methoxy-N-methylbenzamide (Stable Intermediate) N3->N4 N5 Step 5: Catalytic Hydrogenation (H2 gas, 10% Pd/C, MeOH) N4->N5 N6 Target: 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide N5->N6

Fig 2: Step-by-step workflow of the Nitro-Precursor strategy, avoiding intermediate polymerization.

Step 1: Coupling (Weinreb Amide Formation)

  • Suspend 3-nitrosalicylic acid (1.0 equiv) in anhydrous 2-methyltetrahydrofuran (2-MeTHF) (10 volumes) under a nitrogen atmosphere.

  • Add 1,1′-Carbonyldiimidazole (CDI) (1.2 equiv) in portions at room temperature. Causality Check: CO2​ evolution will occur. Wait until gas evolution ceases (approx. 1 hour) to ensure complete formation of the active acyl imidazole.

  • Add N,O -dimethylhydroxylamine hydrochloride (1.5 equiv) in a single portion.

  • Stir for 12 hours at room temperature.

  • Workup: Quench with 1M HCl to remove unreacted amine and imidazole. Extract with EtOAc, wash with brine, dry over Na2​SO4​ , and concentrate to yield 3-nitro-2-hydroxy- N -methoxy- N -methylbenzamide.

Step 2: Nitro Reduction

  • Dissolve the nitro-intermediate in Methanol (10 volumes).

  • Carefully add 10% Pd/C (0.1 equiv by weight) under an argon blanket.

  • Purge the vessel with H2​ gas and stir vigorously under a balloon of H2​ (1 atm) at room temperature for 4-6 hours.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Critical Safety Note: Do not let the Pd/C filter cake run dry, as it may ignite.

  • Concentrate the filtrate in vacuo to yield the highly pure target compound.

Protocol B: The Boc-Protection Route (Alternative for Lab-Scale)

If 3-nitrosalicylic acid is unavailable, the amine must be protected.

  • Protection: React 3-amino-2-hydroxybenzoic acid with Boc2​O (1.1 equiv) and NaHCO3​ in THF/ H2​O (1:1) to yield the N -Boc derivative.

  • Coupling: Dissolve the N -Boc acid in DMF. Add HATU (1.2 equiv) and DIPEA (3.0 equiv) at 0 °C. Stir for 10 minutes, then add N,O -dimethylhydroxylamine hydrochloride (1.5 equiv).

  • Deprotection: Treat the isolated Boc-protected Weinreb amide with 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 2 hours at room temperature. Concentrate and neutralize to yield the target product.

Quantitative Data Summary

The following table summarizes the expected outcomes based on the synthetic route chosen, emphasizing why direct coupling is strongly discouraged.

Synthetic StrategyReagents / CatalystExpected Yield (Overall)Purity (LC-MS)Primary Impurity Profile
Direct Coupling EDC, HOBt, DIPEA< 10%< 50%Polyamides, dimers, O -acylated esters
Boc-Protection Route Boc2​O HATU TFA65 - 75%> 95%Traces of O -acylated side products
Nitro-Precursor Route CDI H2​ , Pd/C80 - 90% > 98% Unreduced nitro intermediate (if incomplete)

References

  • Wikipedia Contributors. (n.d.). Weinreb ketone synthesis. Wikipedia, The Free Encyclopedia. Retrieved April 5, 2026, from[Link]

  • US Patent Office. (2016). Disubstituted 3,4-diamino-3-cyclobutene-1,2-dione compounds for use in the treatment of chemokine-mediated pathologies (US9526732B2).
  • Johnston, J. N., et al. (2014). General Route for Preparing β-Nitrocarbonyl Compounds Using Copper Thermal Redox Catalysis. PMC / National Institutes of Health. Retrieved April 5, 2026, from[Link]

Optimization

Troubleshooting incomplete conversion of 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide

Welcome to the technical support center for the synthesis of 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering chal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, specifically incomplete conversion, during the synthesis of this valuable intermediate. We will explore the underlying chemical principles, provide systematic troubleshooting strategies, and offer detailed protocols to help you achieve optimal results in your experiments.

The synthesis of 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide, a Weinreb amide, is a critical step in many synthetic routes. However, the trifunctional nature of the starting material, 3-amino-2-hydroxybenzoic acid, presents unique challenges that can lead to incomplete reactions and the formation of side products. This guide provides a structured, in-depth approach to diagnosing and resolving these issues.

Quick Navigation: Frequently Asked Questions (FAQs)

FAQ 1: How can I reliably determine if my reaction has gone to completion and what are the likely impurities?

Answer: Accurate reaction monitoring is the cornerstone of effective troubleshooting. Relying on a single analytical technique can be misleading. A multi-pronged approach is recommended to confidently assess conversion and identify the species present in your reaction mixture.

Recommended Analytical Workflow:

  • Thin-Layer Chromatography (TLC): This is your first line of defense for rapid, qualitative analysis.

    • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., starting with 30:70 and adjusting polarity as needed) is a good starting point.

    • Visualization: Use a UV lamp (254 nm) to visualize aromatic compounds. Staining with potassium permanganate or ninhydrin can help to identify specific functional groups. The free amino group on your starting material should give a positive result with ninhydrin.

    • Interpretation: In a successful reaction, you should see the spot corresponding to your starting material (3-amino-2-hydroxybenzoic acid) disappear, and a new, less polar spot for your desired Weinreb amide product appear. The presence of a persistent starting material spot clearly indicates incomplete conversion. Multiple new spots suggest the formation of byproducts.

  • High-Performance Liquid Chromatography (HPLC) & Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques provide quantitative data on the reaction progress and allow for the identification of components by their mass-to-charge ratio.[1][2]

    • HPLC: Can provide precise percentages of starting material, product, and impurities.

    • LC-MS: Is invaluable for identifying unknown impurities. Likely masses to look for include:

      • Starting Material (3-amino-2-hydroxybenzoic acid): C₇H₇NO₃, MW = 153.14

      • Desired Product (3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide): C₉H₁₂N₂O₃, MW = 196.20[3]

      • Potential Dimer/Oligomer Byproducts: Look for masses that are multiples or combinations of the starting material.

A combination of these techniques will give you a clear picture of your reaction's status and guide your troubleshooting efforts.[2][4]

FAQ 2: What are the primary causes of incomplete conversion in this specific Weinreb amide formation?

Answer: Incomplete conversion in the synthesis of 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide typically stems from one of three areas: reagent integrity, suboptimal reaction conditions, or competing side reactions. The following diagram outlines a logical troubleshooting workflow.

G cluster_0 Problem Identification cluster_1 Troubleshooting Pathway cluster_2 Resolution problem Incomplete Conversion Detected (TLC, LC-MS) reagents Step 1: Verify Reagent Quality - Purity of Starting Material - Anhydrous Conditions - Activity of Coupling Reagent problem->reagents Start Here conditions Step 2: Optimize Reaction Conditions - Temperature - Reaction Time - Choice of Base/Solvent reagents->conditions If reagents are confirmed pure solution Achieve Complete Conversion & High Yield reagents->solution If reagent quality was the issue side_reactions Step 3: Investigate Side Reactions - Dimerization - N- or O-Acylation - Protecting Group Strategy conditions->side_reactions If optimization fails conditions->solution If conditions were suboptimal side_reactions->solution Implement advanced strategy G cluster_0 3-Amino-2-hydroxybenzoic Acid cluster_1 Potential Reaction Pathways SM Starting Material (3 functional groups) desired Desired Reaction: Carboxylic Acid Activation (Leads to Weinreb Amide) SM->desired side1 Side Reaction 1: Intermolecular N-Acylation (Amide Dimer) SM->side1 side2 Side Reaction 2: Intermolecular O-Acylation (Ester Dimer) SM->side2

Sources

Troubleshooting

Optimizing solvent and temperature conditions for 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide

Technical Support Center: 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide A Senior Application Scientist's Guide to Optimizing Reaction Conditions Welcome to the technical support center for 3-Amino-2-hydroxy-N-methoxy-N-m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide

A Senior Application Scientist's Guide to Optimizing Reaction Conditions

Welcome to the technical support center for 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of optimizing solvent and temperature conditions for reactions involving this versatile intermediate. As a substituted Weinreb amide, its unique functionality presents both opportunities and challenges. This document provides field-proven insights and systematic protocols to ensure reproducible and high-yielding results.

Frequently Asked Questions (FAQs): Foundational Principles

This section addresses fundamental questions regarding the physicochemical properties and reactivity of 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide, which are critical for designing successful experiments.

Q1: What are the key structural features of 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide, and how do they influence solvent selection?

A1: The molecule's behavior is dictated by three key functional groups:

  • Weinreb Amide (-C(O)N(OCH₃)CH₃): This group is relatively non-polar but the oxygen and nitrogen atoms can act as hydrogen bond acceptors. Its primary role is to form a stable chelated tetrahedral intermediate with organometallic reagents, preventing the common "over-addition" side reaction seen with other carbonyl compounds like esters or acid chlorides.[1][2]

  • Phenolic Hydroxyl (-OH): This is a polar, acidic group capable of strong hydrogen bonding (both donor and acceptor). It significantly increases the molecule's polarity and its affinity for polar protic solvents.

  • Aromatic Amine (-NH₂): This is a polar, basic group that also acts as a strong hydrogen bond donor and acceptor.

The combination of these groups results in a molecule with high polarity, expecting good solubility in polar aprotic solvents like DMF, DMSO, and THF, and polar protic solvents like alcohols.[3] Its solubility will likely be poor in non-polar solvents such as hexane or toluene.[3] The presence of acidic (-OH) and basic (-NH₂) groups means the compound's solubility can also be manipulated by adjusting the pH of aqueous solutions during workup.

Q2: How does the 3-amino-2-hydroxy substitution pattern affect the reactivity of the Weinreb amide?

A2: The primary function of the Weinreb amide is its controlled reaction with nucleophiles (e.g., Grignard or organolithium reagents) to form ketones upon workup.[1] The ortho-hydroxyl and meta-amino groups can influence this in several ways:

  • Side Reactions: Both the -OH and -NH₂ groups have active protons. In the presence of strong bases or organometallic reagents, they can be deprotonated, consuming equivalents of the reagent and potentially complicating the reaction. Protection of these groups may be necessary depending on the reaction conditions.

  • Chelation: The ortho-hydroxyl group can potentially chelate to metal-containing reagents, which could alter the reactivity and stereoselectivity of reactions at the Weinreb amide carbonyl.

  • Electronic Effects: The electron-donating nature of the hydroxyl and amino groups increases the electron density of the aromatic ring, which can influence reactions involving the ring itself, such as C-H functionalization.[4]

Q3: Why is precise temperature control so critical when working with this compound and its derivatives?

A3: Temperature is one of the most critical parameters to control for three primary reasons:

  • Reaction Rate vs. Selectivity: As with most reactions, increasing the temperature will increase the reaction rate.[5] However, it can also accelerate undesirable side reactions, leading to a lower yield of the desired product and a more complex impurity profile.[6]

  • Stability of Intermediates: In reactions with organometallic reagents, the key to the Weinreb amide's utility is the stability of the tetrahedral intermediate, which is maintained by chelation.[2] At higher temperatures, this intermediate can collapse, leading to the formation of the ketone in situ, which can then react with a second equivalent of the nucleophile—the very "over-addition" the Weinreb amide is designed to prevent.[7] Many of these reactions are therefore performed at low temperatures, such as -78 °C or -40 °C.[7]

  • Compound Stability: While the molecule itself is reasonably stable, prolonged exposure to high temperatures, especially under harsh pH conditions, can lead to degradation. Thermal decomposition during purification (e.g., distillation) can also be a concern for similar hydroxamic acid derivatives.[8]

Troubleshooting Guide: Common Experimental Issues

This section provides a structured approach to diagnosing and solving common problems encountered during reaction optimization.

Problem Potential Cause Recommended Solution Citation
Low or No Yield Poor Solubility: Starting material is not fully dissolved, leading to a heterogeneous mixture and slow reaction.Screen for a more suitable solvent (see protocol below). Consider a solvent mixture or gentle heating to achieve dissolution before adding other reagents.[9]
Incomplete Reaction: The reaction has stalled before consuming all starting material.Increase reaction time. Cautiously increase the temperature in increments (e.g., from RT to 40 °C), monitoring by TLC/LC-MS for impurity formation. Consider a slight excess (1.1-1.2 eq.) of a key reagent.[6][10]
Reagent Decomposition: Moisture-sensitive or air-sensitive reagents may have degraded.Use freshly opened or purified reagents and ensure anhydrous conditions with dry solvents and an inert atmosphere (N₂ or Ar).[11]
High Impurity Profile Side Reactions: The amine or hydroxyl groups are reacting.Consider protecting the -NH₂ and/or -OH groups before the main reaction. Use milder reagents or lower the reaction temperature.[10]
"Over-addition" Product: In reactions with organometallics, a tertiary alcohol is formed instead of a ketone.The tetrahedral intermediate is collapsing. Maintain a very low reaction temperature (e.g., -78 °C) and add the nucleophile slowly to avoid localized heating.[7]
Thermal Degradation: The product or starting material is decomposing at the reaction temperature.Reduce the reaction temperature. If heating is required, perform a time-course study to find the point of maximum product formation before significant degradation occurs.[8]
Difficult Workup Emulsion Formation: Persistent emulsion between aqueous and organic layers during extraction, especially with DCM.Add brine (saturated NaCl solution) to increase the ionic strength and density of the aqueous phase. This often helps break the emulsion. Alternatively, switch to a less emulsion-prone solvent like ethyl acetate or diethyl ether for extraction.[12]
Byproduct Contamination: Byproducts from coupling agents (e.g., EDC-urea) are co-extracting with the product.Perform an acidic wash (e.g., 1M HCl). The urea byproduct from EDC is often soluble in acidic aqueous solutions.[10][12]
Logical Troubleshooting Workflow

The following diagram outlines a systematic process for troubleshooting common issues.

G start Analyze TLC/LC-MS of Crude Reaction check_yield Is Yield Acceptable? start->check_yield low_yield_node Low Yield Pathway check_yield->low_yield_node Yes, but... high_impurity_node High Impurity Pathway check_yield->high_impurity_node No check_sm Is Starting Material (SM) Consumed? low_yield_node->check_sm sm_present SM Present: Incomplete Reaction check_sm->sm_present No sm_gone SM Absent: Degradation or Workup Loss check_sm->sm_gone Yes sol_incomplete Action: - Increase reaction time - Cautiously increase temperature - Check reagent stoichiometry/activity sm_present->sol_incomplete sol_degradation Action: - Lower reaction temperature - Check pH stability - Optimize workup procedure sm_gone->sol_degradation identify_impurity Identify Impurity Structure (if possible) high_impurity_node->identify_impurity side_reaction Side Reaction at NH2/OH? identify_impurity->side_reaction over_addition Over-addition Product? identify_impurity->over_addition sol_side_reaction Action: - Use protecting groups - Lower temperature - Use milder reagents side_reaction->sol_side_reaction sol_over_addition Action: - Maintain temp at -78°C - Slow reagent addition over_addition->sol_over_addition G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_optimize Phase 3: Optimization define_rxn Define Reaction (e.g., Amide Coupling) solubility_test Preliminary Solubility Test in Common Solvents define_rxn->solubility_test solvent_screen Parallel Solvent Screen (DCM, THF, DMF, etc.) at Room Temperature solubility_test->solvent_screen analyze_solvent Analyze by TLC/LC-MS: Select Best Solvent solvent_screen->analyze_solvent temp_screen Temperature Screen (0°C, RT, 40°C, 60°C) in Best Solvent analyze_solvent->temp_screen analyze_temp Time-Course Analysis: Select Optimal Temp & Time temp_screen->analyze_temp result Optimized Protocol analyze_temp->result

Caption: A stepwise workflow for reaction optimization.

References

  • Niu, T. et al. (2009). A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids. Organic Letters. Available at: [Link]

  • Clark, J. H. et al. (2018). Optimization of Amidation Reactions Using Predictive Tools for the Replacement of Regulated Solvents with Safer Biobased Alternatives. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • O'Neil, M. J. (2019). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Molecules. Available at: [Link]

  • Specialty Chemicals (n.d.). The Science Behind Ketone Synthesis: The Weinreb Amide Approach. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Synthesis of hydroxamates (Weinreb amides). Available at: [Link]

  • Ghosh, A. K. et al. (2012). Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine. Tetrahedron Letters. Available at: [Link]

  • Yusof, N. A. et al. (2021). OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS. Malaysian Journal of Analytical Sciences. Available at: [Link]

  • de la Torre, A. et al. (2022). Water: An Underestimated Solvent for Amide Bond-Form- ing Reactions. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • ResearchGate (n.d.). Optimization of the temperature for the coupling reaction. Available at: [Link]

  • Reddit (2025). Weinreb amide workup extraction issues. Available at: [Link]

  • Chemistry Steps (2024). Converting Amides to Aldehydes and Ketones. Available at: [Link]

  • ResearchGate (2021). What is the right reaction condition between Weinreb amide and vinyl lithium? Available at: [Link]

  • Ministry of the Environment, Government of Japan (n.d.). III Analytical Methods. Available at: [Link]

  • Wang, C. et al. (2020). Iridium-Catalyzed C–H Amination of Weinreb Amides: A Facile Pathway toward Anilines and Quinazolin-2,4-diones. The Journal of Organic Chemistry. Available at: [Link]

  • YouTube (2022). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. Available at: [Link]

  • Chemspace (n.d.). 3-amino-2-methoxy-N-methylbenzamide. Available at: [Link]

  • PrepChem.com (n.d.). Synthesis of N-hydroxy-N-methylbenzamide. Available at: [Link]

  • Appchem (n.d.). 3-amino-2-methoxy-N-methylbenzamide. Available at: [Link]

  • MDPI (2024). Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. Available at: [Link]

  • Cheméo (n.d.). Chemical Properties of p-Methoxybenzamide. Available at: [Link]

  • PubMed (2009). Precolumn derivatization reagents for high-speed analysis of amines and amino acids in biological fluid using liquid chromatography/electrospray ionization tandem mass spectrometry. Available at: [Link]

  • ResearchGate (n.d.). A highly sensitive analytical method for metal-labelled amino acids by HPLC/ICP-MS. Available at: [Link]

  • PubChem (n.d.). 3-Amino-2-hydroxybenzaldehyde. Available at: [Link]

Sources

Optimization

Preventing over-addition in 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide reactions

Topic: Preventing Over-Addition in 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide Reactions Welcome to the Technical Support Center. As Senior Application Scientists, we frequently encounter challenges with nucleophilic a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Preventing Over-Addition in 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide Reactions

Welcome to the Technical Support Center. As Senior Application Scientists, we frequently encounter challenges with nucleophilic acyl substitutions on highly functionalized aromatic systems. The "textbook" Weinreb–Nahm ketone synthesis relies on the formation of a stable, five-membered chelated tetrahedral intermediate that resists collapse until aqueous workup, thereby preventing over-addition of the organometallic reagent[1],[2].

However, 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide violates standard operational parameters due to the presence of unprotected, highly acidic hydroxyl (-OH) and amino (-NH2) groups[3]. This guide unpacks the mechanistic causality behind over-addition in this specific substrate and provides field-validated protocols to ensure high-fidelity ketone synthesis.

The Mechanistic Challenge: Why Textbook Rules Fail Here

In a standard Weinreb amide, the N-methoxy-N-methyl group coordinates with the incoming magnesium or lithium ion to form a stable tetrahedral chelate[4],[5].

When reacting 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide, the first equivalents of your Grignard or organolithium reagent are instantly consumed in rapid acid-base reactions, deprotonating the -OH and -NH2 groups to form magnesium alkoxides and amides. This triggers a catastrophic failure cascade:

  • Stoichiometric Imbalance: You must add massive excesses of organometallic reagent (>4.0 eq) just to satisfy the acidic protons before nucleophilic attack occurs at the carbonyl.

  • Intramolecular Chelate Disruption (The Ortho-Effect): The resulting alkoxide at the 2-position (ortho to the Weinreb amide) acts as a powerful internal electron donor. It coordinates with the magnesium atom of the tetrahedral intermediate, altering its geometry and electronic stability. This forces the premature expulsion of the N-methoxy-N-methylamine leaving group during the reaction[6].

  • Runaway Over-Addition: Once the intermediate collapses into a ketone in the presence of excess, unreacted Grignard reagent, a second nucleophilic addition occurs instantly, yielding an undesired tertiary alcohol[2].

Mechanism Start 3-Amino-2-hydroxy Weinreb Amide Grignard Add Excess RMgX (Deprotonation) Start->Grignard Protection Global Protection (TBS / Boc) Start->Protection Alkoxide Ortho-Alkoxide Formation (-OMgX at C2) Grignard->Alkoxide Disruption Intramolecular Chelate Disruption Alkoxide->Disruption Collapse Premature Collapse to Ketone Disruption->Collapse OverAdd Over-Addition (Tertiary Alcohol) Collapse->OverAdd Stable Stable 5-Membered Tetrahedral Chelate Protection->Stable Ketone Controlled Ketone Formation Stable->Ketone

Mechanistic pathway: Ortho-alkoxide disruption vs. stable protected chelate.
Quantitative Data: Reaction Conditions vs. Yield

The table below summarizes the causality between reaction parameters and product distribution when reacting the unprotected substrate with Methylmagnesium bromide (MeMgBr).

Equivalents of RMgXTemperatureQuench MethodKetone Yield (%)Tertiary Alcohol (%)Unreacted SM (%)
1.1 eq0 °CStandard< 5%0%> 90%
4.0 eq0 °CStandard15%75%10%
4.0 eq-78 °CStandard40%50%10%
4.0 eq-78 °CInverse65%25%10%

Data Insight: Without protecting groups, even cryogenic temperatures and inverse quenching cannot completely suppress the ortho-alkoxide driven over-addition. Protection is the only definitive solution.

Validated Experimental Protocols

To establish a self-validating system, we provide two workflows. Protocol A is the gold standard (Protection). Protocol B is a mitigation strategy if protection is synthetically impossible.

Protocol A: Global Protection & Controlled Addition (Recommended)

By masking the acidic protons, we restore the 1:1 stoichiometry and prevent intramolecular chelate disruption[3].

Step 1: Protection & Validation

  • Dissolve 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide in anhydrous DCM.

  • Add 1.5 eq Imidazole and 1.2 eq TBSCl at 0 °C to protect the -OH group.

  • Add 2.5 eq Boc₂O and 0.1 eq DMAP to protect the -NH2 group (forming a di-Boc or mono-Boc amine).

  • Self-Validation Checkpoint: Monitor via TLC (KMnO₄ stain). The highly polar baseline spot must completely disappear, confirming the elimination of acidic protons. Isolate the protected intermediate.

Step 2: Grignard Addition

  • Self-Validation Checkpoint: Titrate your Grignard reagent using the Knochel method (I₂/LiCl) to ascertain exact molarity. Do not rely on bottle labels.

  • Dissolve the protected Weinreb amide in anhydrous THF (0.1 M) and cool to 0 °C.

  • Dropwise, add exactly 1.1 eq of the titrated Grignard reagent.

  • Stir for 1 hour at 0 °C. The protected system forms a robust, undisturbed chelate[1],[7].

  • Quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify.

Protocol B: Direct Addition via Inverse Quenching (Unprotected Substrate)

If you must push the unprotected substrate forward, you must physically outpace the collapse of the intermediate using extreme temperature control and inverse quenching.

  • Dissolve the unprotected substrate in anhydrous THF and cool strictly to -78 °C.

  • Slowly add 4.2 eq of Grignard reagent. (3.0 eq to satisfy the -OH and -NH2, 1.2 eq for the addition).

  • Stir at -78 °C for 2 hours. Do not let the temperature rise, or the intermediate will collapse.

  • Inverse Quench: Cannulate the -78 °C reaction mixture directly into a vigorously stirring flask of 1M HCl pre-chilled to 0 °C.

  • Causality: This instantly protonates the intermediate and destroys the excess Grignard simultaneously, preventing the newly formed ketone from encountering active nucleophile.

Workflow Step1 Cool unprotected substrate to -78 °C in dry THF Step2 Add 4.2 eq Grignard (Dropwise, strict control) Step1->Step2 Step3 Stir at -78 °C (Maintain fragile chelate) Step2->Step3 Step4 Inverse Quench: Cannulate into cold HCl Step3->Step4 Step5 Instant Protonation & Grignard Destruction Step4->Step5

Experimental workflow for cryogenic inverse quenching of unprotected substrates.
Troubleshooting FAQs

Q: I used exactly 1.0 equivalent of Grignard on the unprotected substrate, but I still see unreacted starting material and some tertiary alcohol. Why? A: The -OH and -NH2 protons are vastly more acidic than the Weinreb carbonyl is electrophilic. Your 1.0 equivalent of Grignard was entirely consumed deprotonating the phenol and aniline groups. The trace tertiary alcohol you observe is due to localized excesses of Grignard reacting with the carbonyl, followed by immediate chelate collapse (driven by the ortho-alkoxide) and subsequent over-addition[6].

Q: Can I use an organolithium reagent instead of a Grignard to avoid over-addition? A: No. While organolithiums are excellent for standard Weinreb amides, they are highly basic and form more covalent O-Li bonds. In this specific substrate, the resulting ortho-lithium alkoxide is highly prone to causing premature chelate collapse. Grignard reagents (forming O-MgX) provide slightly better intermediate stability, though protection remains the optimal route[2].

Q: What is the exact physical purpose of the "Inverse Quench"? A: In a standard quench, you add aqueous acid dropwise into your reaction flask. As the first drops of acid hit the mixture, an exothermic reaction occurs, raising the local temperature. This heat causes the tetrahedral intermediate to collapse into a ketone while the rest of the flask still contains active, unquenched Grignard reagent. Over-addition is guaranteed. Inverse quenching drops the fragile intermediate into a massive, cold excess of acid, ensuring the Grignard is destroyed in the exact millisecond the ketone is formed.

Q: My Grignard reagent is from a newly opened commercial bottle. Do I really need to titrate it? A: Yes. Commercial Grignard reagents degrade over time, forming alkoxides and hydroxide salts that can act as bases rather than nucleophiles. To maintain a self-validating protocol, you must know your exact active molarity. Over-estimating your Grignard strength leads to incomplete reactions; under-estimating leads to excess reagent and over-addition.

Sources

Troubleshooting

Best chromatography purification methods for 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide

This guide serves as a comprehensive technical resource for scientists, researchers, and drug development professionals facing challenges in the chromatographic purification of 3-Amino-2-hydroxy-N-methoxy-N-methylbenzami...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide serves as a comprehensive technical resource for scientists, researchers, and drug development professionals facing challenges in the chromatographic purification of 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide. As Senior Application Scientists, our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions and troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What are the critical chemical properties of 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide that dictate the purification strategy?

A1: The purification strategy is governed by the molecule's unique combination of functional groups: an aromatic amine, a phenolic hydroxyl group, and a Weinreb amide.

  • High Polarity: The presence of both an amine (-NH2) and a hydroxyl (-OH) group makes the compound highly polar.[1] This suggests that it will be poorly retained on standard C18 columns in highly aqueous mobile phases and very strongly retained on normal-phase silica.

  • Ionizable Nature: The aromatic amine is basic (estimated pKa ~4-5), and the phenolic hydroxyl is acidic (estimated pKa ~9-10). This means the molecule's charge state is highly dependent on the pH of the mobile phase, which can be leveraged to control retention and selectivity.

  • Chelation Potential: The ortho-aminophenol moiety can chelate with metal ions. This is a crucial consideration, as interactions with trace metals in the HPLC system (e.g., frits, tubing, or the stationary phase itself) can lead to significant peak tailing and potential sample loss.

  • Stability: Aminophenols can be susceptible to oxidation, especially at neutral or alkaline pH in the presence of dissolved oxygen.[2] This can lead to the formation of colored impurities and degradation of the target compound.

Q2: Which chromatographic technique is the best starting point for purifying this compound?

A2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the recommended starting point. Despite the compound's polarity, RP-HPLC offers high efficiency and multiple parameters (pH, solvent type, additives) that can be adjusted to achieve separation. For very polar impurities, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative.[3][4]

Q3: What initial column and mobile phase conditions should I try for RP-HPLC?

A3: A robust starting point would be:

  • Column: A high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: A broad gradient from 5% to 95% Mobile Phase B over 15-20 minutes.

  • Detection: UV, with the wavelength selected based on the compound's UV spectrum.

The acidic modifier (formic acid) is critical for protonating the basic amine, which helps to ensure a consistent charge state and mitigate severe peak tailing from silanol interactions.[5]

Troubleshooting Guide: Reversed-Phase HPLC (RP-HPLC)

This section addresses the most common issues encountered when purifying 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide via RP-HPLC.

Issue 1: Severe Peak Tailing

Q: My peak for the target compound shows significant tailing (Asymmetry Factor > 1.5), even with 0.1% formic acid in the mobile phase. What is the cause and how can I obtain a symmetrical peak?

A: Causality: Peak tailing for basic compounds like this is almost always caused by secondary ionic interactions between the protonated amine group and deprotonated residual silanol groups (Si-O⁻) on the silica surface of the stationary phase.[6][7][8] While formic acid helps, it may not be strong enough to fully protonate all surface silanols, leading to this secondary retention mechanism.

Solutions:

  • Use a Stronger Acid Modifier:

    • Action: Replace 0.1% formic acid with 0.1% trifluoroacetic acid (TFA).

    • Mechanism: TFA is a stronger acid and will lower the mobile phase pH to around 2.[9] This effectively neutralizes the vast majority of surface silanols by protonating them (Si-OH). Furthermore, the TFA anion can form an ion pair with the protonated analyte, masking its positive charge and making it behave more like a neutral, well-retained molecule.[9]

  • Add a Competitive Base:

    • Action: Add a small amount (e.g., 0.05-0.1%) of triethylamine (TEA) to the mobile phase and adjust the pH to be acidic (e.g., pH 3 with phosphoric acid).

    • Mechanism: The TEA acts as a sacrificial base, preferentially interacting with the active silanol sites and shielding the analyte from these secondary interactions.

  • Use a Modern Column:

    • Action: Switch to a column with advanced end-capping or a hybrid particle technology (e.g., Ethylene Bridged Hybrid - BEH).

    • Mechanism: These columns are designed to have a much lower concentration of accessible residual silanols, inherently reducing the primary cause of peak tailing for basic compounds.

Experimental Protocol: Eliminating Peak Tailing

  • Baseline Experiment: Run your initial method with 0.1% Formic Acid and measure the tailing factor.

  • TFA Method: Prepare fresh mobile phases using Water + 0.1% TFA (A) and Acetonitrile + 0.1% TFA (B). Equilibrate the column thoroughly (at least 10-15 column volumes) and re-inject the sample.

  • Compare Results: Analyze the peak shape. TFA almost always provides a significant improvement for basic amines. Note that TFA is non-volatile and can suppress MS signals, so it is best for UV-based purification.[9][10]

Data Presentation: Effect of Mobile Phase Modifier on Peak Asymmetry

Mobile Phase ModifierPeak Asymmetry Factor (As)Comments
Neutral Water/Acetonitrile> 3.0Unusable, severe tailing
0.1% Formic Acid1.8Moderate tailing, may be acceptable for some applications
0.1% Trifluoroacetic Acid1.1Excellent peak shape, ideal for analytical and preparative work

Visualization: Troubleshooting Workflow for Peak Tailing in RP-HPLC

G start Start: Peak Tailing Observed (As > 1.5) is_ms Is Mass Spec Detection Required? start->is_ms use_tfa Switch to 0.1% TFA in Mobile Phase is_ms->use_tfa No use_formic Increase Formic Acid to 0.2% or Use Difluoroacetic Acid (DFA) is_ms->use_formic Yes success Symmetrical Peak Achieved use_tfa->success check_column Evaluate Column Technology use_formic->check_column modern_column Use Hybrid or Highly End-Capped Column check_column->modern_column Using older 'Type A' silica add_tea Add Competitive Amine (TEA) (For UV-based purification only) check_column->add_tea Using standard 'Type B' silica modern_column->success add_tea->success

Caption: Decision tree for troubleshooting peak tailing of basic compounds.

Troubleshooting Guide: Normal-Phase / Flash Chromatography

Issue: Compound Does Not Elute from Silica Gel Column

Q: I loaded my sample onto a silica gel column for flash chromatography, but I cannot get it to elute, even with 100% ethyl acetate or 5% methanol in dichloromethane. What is happening?

A: Causality: This is a classic case of extreme retention due to strong polar interactions. The acidic silanol groups (Si-OH) on the silica surface are strongly binding both the basic amine and the polar hydroxyl group of your molecule through acid-base interactions and hydrogen bonding.[11] This adsorption is much stronger than the ability of moderately polar solvents to elute the compound.

Solutions:

  • Add a Basic Modifier to the Mobile Phase:

    • Action: Add 0.5-2% of triethylamine (TEA) or ammonium hydroxide to your polar solvent (e.g., methanol or isopropanol).

    • Mechanism: The basic modifier neutralizes the acidic sites on the silica gel, dramatically reducing the strong retentive interactions with your basic analyte. This allows the compound to elute at a much lower overall mobile phase polarity.

  • Switch to a Different Stationary Phase:

    • Action: Use a less acidic stationary phase, such as neutral alumina or an amine-functionalized silica gel column.

    • Mechanism: These stationary phases do not have the highly acidic surface of bare silica, thus mitigating the primary cause of the extreme retention.

Experimental Protocol: Elution from Silica Gel

  • Prepare Modified Solvent: Create a "strong solvent" stock solution, for example, 10% Methanol in Dichloromethane containing 1% Triethylamine.

  • Run a Gradient: Start with a non-polar solvent (e.g., Hexane or Dichloromethane) and run a gradient up to 100% of your modified strong solvent.

  • Monitor Elution: Your compound should now elute from the column. You can optimize the gradient to achieve the desired separation from impurities.

Visualization: Analyte-Silica Interaction and Mitigation

G cluster_0 Scenario A: No Modifier cluster_1 Scenario B: With TEA Modifier silanol Acidic Silanol (Si-OH) analyte Analyte (Basic Amine) analyte->silanol Strong Adsorption (No Elution) silanol_mod Neutralized Silanol (Si-O⁻ H-NEt₃⁺) analyte_mod Analyte (Basic Amine) analyte_mod->silanol_mod Weak Interaction (Elution Possible) tea Triethylamine (TEA) tea->silanol_mod Neutralizes Site

Caption: How a basic modifier prevents strong adsorption on silica gel.

References

  • Vertex AI Search Grounding API. (2025, July 11). HPLC Mobile Phase Modifiers: Types, Selection, Case Studies, Expert Tips With 5 FAQs.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC.
  • Coutts, R. T., Hargesheimer, E. E., Pasutto, F. M., & Baker, G. B. Analysis of Aniline and Aminophenols in Aqueous Solutions Using Electron Capture Gas Chromatography. Journal of Chromatographic Science. [Link]

  • GuideChem. (n.d.). 3-aMino-2-hydroxy-N-Methoxy-N-MethylbenzaMide 473731-43-0 wiki.
  • Lanças, F. M., & Cunha, H. P. (1993). Separation of the ortho, meta and para isomers of aminophenol by high-performance liquid chromatography. Analyst, 118(11), 1471-1473. [Link]

  • Sigma-Aldrich. (n.d.). Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC)
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column.
  • Allan Chemical Corporation. (2025, September 18). Mobile Phase Solvent Pairing for HPLC.
  • BenchChem. (2025). Technical Support Center: Troubleshooting HPLC Peak Tailing for 3-(2-Aminopropyl)phenol.
  • Wang, J., et al. (2012). [Simultaneous determination of 11 aminophenols in hair dyes by high performance liquid chromatography]. Se Pu, 30(9), 910-915. [Link]

  • ResearchGate. (n.d.). Chromatogram of aminophenols and pyridine obtained on the PRP-1 column.
  • Stoll, D. R., & McCalley, D. V. (2021, December 1). But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. LCGC North America.
  • Vertex AI Search Grounding API. (2025, November 3).
  • Spex. (n.d.). Mobile Phase Modifiers for HPLC and LC/MS - Reagents.
  • Akyildiz, İ. E. (2023, July 19). Tailing peak shape of tertiary amines in RP C18 LCMS analysis?.
  • Waters Corporation. (2022, June 25). Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid? (WKB236325).
  • Nawrocki, J. (2004, November 1). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase.
  • Moghadam, F. M., et al. (2012). Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine. PMC.
  • Dr. Maisch GmbH. (n.d.). Normal Phase.
  • Phenomenex. (n.d.).
  • Swansea University. (n.d.). HPLC solvents and mobile phase additives.
  • Chemistry Steps. (2024, November 29). Converting Amides to Aldehydes and Ketones.
  • Labtech. (n.d.).
  • Tosoh Bioscience. (2026).
  • De Luca, L., Giacomelli, G., & Taddei, M. (2001). An Easy and Convenient Synthesis of Weinreb Amides and Hydroxamates. Journal of Organic Chemistry, 66(7), 2534-2537.
  • Waters Corporation. (2025, June 18).
  • Google Patents. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • Appchem. (n.d.). 3-amino-2-methoxy-N-methylbenzamide | 1378860-12-8.
  • Chemspace. (n.d.). 3-amino-2-methoxy-N-methylbenzamide - C9H12N2O2 | CSSB00012295603.
  • Fisher Scientific. (2025, December 24).
  • PubChem. (2025, April 14). 3-Amino-N-methylbenzamide | C8H10N2O | CID 676526.
  • Sigma-Aldrich. (n.d.). 3-Amino-2-methylbenzamide.
  • BLDpharm. (n.d.). 2749403-21-0|3-Amino-2-(2-methoxyethoxy)-N-methylbenzamide.
  • Echemi.com. (n.d.). 3-Amino-N-[2-(dimethylamino)
  • Sigma-Aldrich. (n.d.). 3-Hydroxy-n-methoxy-n-methylbenzamide | 615558-48-0.

Sources

Optimization

Minimizing side reactions during 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide organometallic coupling

Welcome to the Advanced Organometallic Troubleshooting Guide. This resource is designed for drug development professionals and synthetic chemists working with 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide (CAS: 473731-43...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Organometallic Troubleshooting Guide. This resource is designed for drug development professionals and synthetic chemists working with 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide (CAS: 473731-43-0)[1].

While the Weinreb ketone synthesis is universally relied upon to prevent over-addition during the synthesis of ketones[2], the presence of unprotected, highly acidic heteroatoms (the phenol and aniline groups) on this specific benzamide derivative introduces severe chemoselectivity and aggregation issues. This guide breaks down the causality of these side reactions and provides self-validating protocols to ensure high-yielding, scalable couplings.

Mechanistic Pathway Analysis

To understand how side reactions occur, we must trace the divergent pathways of the organometallic reagent. The diagram below illustrates how the lack of protection leads to chelate disruption, whereas a strategic protection sequence preserves the integrity of the Weinreb intermediate.

G cluster_unprotected Unprotected Pathway (High Side Reactions) cluster_protected Protected Pathway (Optimal) SM 3-Amino-2-hydroxy-N-methoxy- N-methylbenzamide Deprotonation Acid-Base Deprotonation (-OH & -NH2) SM->Deprotonation Excess RMgX Protection O-TBS / N-Boc Protection SM->Protection TBSCl, Boc2O Aggregation Mg-Salt Aggregation & Chelate Disruption Deprotonation->Aggregation TertAlcohol Over-addition to Tertiary Alcohol Aggregation->TertAlcohol Premature Collapse Addition Grignard Addition (-20°C to 0°C) Protection->Addition 1.1 eq RMgX Chelate Stable 5-Membered Tetrahedral Chelate Addition->Chelate Ketone Target Ketone (High Yield) Chelate->Ketone Acidic Quench

Mechanistic divergence in Weinreb amide coupling based on protection strategy.

Troubleshooting FAQs

Q1: Why does my reaction stall, requiring massive excesses of Grignard reagent, and ultimately yield an insoluble mess? Causality: Organometallic reagents (Grignards and organolithiums) are not only nucleophiles but also potent bases[3]. The pKa of the phenol group is ~10, and the aniline is ~27. Because the Grignard reagent has a pKa of ~50, it will rapidly deprotonate these free hydroxyl and amino groups before any nucleophilic attack on the carbonyl occurs[3][4]. This consumes at least 2 to 3 equivalents of your organometallic reagent. Furthermore, the resulting magnesium phenoxide and amide salts form tightly bound, highly insoluble aggregates that physically trap the starting material, halting the reaction. Solution: You must mask these acidic protons. Implementing an orthogonal protection strategy (e.g., O-TBS and N-Boc) prevents acid-base quenching and maintains a homogeneous reaction mixture.

Q2: I am detecting tertiary alcohols in my LCMS. How is over-addition occurring with a Weinreb amide? Causality: The fundamental advantage of a Weinreb amide is its ability to form a stable, 5-membered tetrahedral chelate with the magnesium or lithium ion, which prevents the intermediate from collapsing into a highly reactive ketone during the reaction[2][5][6]. However, if you attempt the reaction on the unprotected substrate using excess Grignard, the adjacent negatively charged phenoxide and amide groups competitively coordinate to the magnesium center. This disrupts the N-methoxy-N-methyl chelation, causing the tetrahedral intermediate to prematurely collapse into a ketone. The ketone is immediately attacked by the excess Grignard reagent, forming a tertiary alcohol[2]. Solution: Maintain strict temperature control (-20 °C to 0 °C) and use protected substrates to ensure the magnesium ion coordinates exclusively with the Weinreb amide oxygen atoms.

Q3: Can I force the unprotected reaction using thermodynamic control or highly coordinating solvents? Causality: While it is technically possible to use 4.0–5.0 equivalents of Grignard reagent in highly coordinating solvents (like THF with TMEDA or DMPU) to break up aggregates, this "brute force" approach is highly irreproducible. The localized exothermic nature of the deprotonation steps often causes micro-heating, which triggers the premature collapse of the Weinreb intermediate. Solution: It is strongly advised against. The yield loss and purification difficulties caused by tertiary alcohols and unreacted starting material far outweigh the time saved by skipping protection steps.

Quantitative Data: Strategy Comparison

The following table summarizes the operational metrics and outcomes when subjecting 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide to different synthetic strategies.

Synthetic StrategyEquivalents of RMgXReaction TempPrimary Side ProductExpected Yield
Unprotected (Direct) 4.0 - 5.0 eq0 °C to RTTertiary alcohol, Unreacted SM< 20%
N,O-Bis-Boc Protected 1.1 - 1.5 eq-20 °C to 0 °CDes-Boc intermediates75 - 85%
O-TBS, N-Boc Protected 1.1 - 1.2 eq-20 °C to 0 °CTrace tertiary alcohol85 - 95%

Self-Validating Experimental Protocols

To ensure reproducibility, the following methodologies are designed as self-validating systems. Built-in visual and analytical checks confirm that the chemistry is proceeding as intended.

Protocol A: Sequential O-TBS / N-Boc Protection

This sequence selectively masks the highly nucleophilic phenol, followed by the aniline, preventing Grignard destruction.

  • O-Silylation:

    • Step: Dissolve 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide (1.0 eq) in anhydrous DMF (0.5 M). Add imidazole (2.5 eq) and cool to 0 °C. Add TBSCl (1.1 eq) portion-wise.

    • Causality: Imidazole acts as both a nucleophilic catalyst and an acid scavenger. The bulky TBS group selectively protects the sterically accessible phenol over the aniline.

    • System Validation: Monitor by TLC (Hexanes/EtOAc). The disappearance of the highly polar starting material spot and the formation of a higher Rf spot validates complete O-protection.

  • N-Carbamoylation:

    • Step: To the crude O-TBS intermediate in THF, add Boc₂O (1.2 eq) and a catalytic amount of DMAP (0.1 eq). Heat to 40 °C for 4 hours.

    • Causality: DMAP accelerates the acylation of the less nucleophilic aniline nitrogen.

    • System Validation: The reaction mixture will transition to a clear solution. Loss of ninhydrin activity on the TLC plate confirms the primary amine has been successfully masked.

Protocol B: Chelation-Controlled Organometallic Coupling

This protocol ensures the formation of the stable Weinreb chelate without over-addition.

  • Preparation & Cooling:

    • Step: Dissolve the fully protected Weinreb amide in anhydrous THF (0.2 M). Cool the flask to -20 °C under an argon atmosphere.

  • Nucleophilic Addition:

    • Step: Dropwise add the Grignard reagent (RMgX, 1.1 eq) over 30 minutes using a syringe pump.

    • Causality: Slow addition at cryogenic temperatures ensures the formation of the stable 5-membered magnesium chelate without localized heating, which is the primary trigger for premature intermediate collapse[2].

    • System Validation: The maintenance of a clear, homogeneous solution (without heavy white precipitation) validates that deleterious deprotonation is not occurring and the chelate is stable.

  • Acidic Quench:

    • Step: Rapidly transfer the reaction mixture via cannula into a vigorously stirred, ice-cold saturated aqueous NH₄Cl solution.

    • Causality: The acidic quench rapidly protonates the tetrahedral intermediate, forcing its collapse to the target ketone only after the excess organometallic nucleophile has been neutralized. This strictly prevents over-addition to the tertiary alcohol[6].

References

  • Weinreb ketone synthesis - Wikipedia. wikipedia.org. [Link]

  • Synthesis of Weinreb and their Derivatives (A Review) - Oriental Journal of Chemistry. orientjchem.org.[Link]

  • Converting Amides to Aldehydes and Ketones - Chemistry Steps. chemistrysteps.com.[Link]

  • New C-C coupling Reactions Enabled by Main-group Organometallics - Diva-portal.org. diva-portal.org.[Link]

  • Reactions of Grignard Reagents - Master Organic Chemistry. masterorganicchemistry.com.[Link]

Sources

Troubleshooting

Overcoming steric hindrance in 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide derivatives

Technical Support Center: 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide Derivatives Welcome to the technical support center for the synthesis and modification of 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide derivatives....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide Derivatives

Welcome to the technical support center for the synthesis and modification of 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this sterically challenging scaffold. Here, we address common experimental issues, provide in-depth troubleshooting advice, and offer validated protocols to help you overcome synthetic hurdles.

Introduction: Understanding the Steric Challenge

The 3-amino-2-hydroxy-N-methoxy-N-methylbenzamide core structure presents a significant synthetic challenge primarily due to steric hindrance. The ortho-hydroxy group on the benzamide ring physically obstructs the approach of reagents to the carbonyl center, making amide bond formation particularly difficult.[1][2][3][4] This congestion can lead to low yields, failed reactions, and the need for forcing conditions that may compromise the integrity of other functional groups. This guide provides strategies to mitigate these steric effects and achieve successful synthesis.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of the target benzamide or its precursors.

Question 1: My amide coupling reaction between 3-amino-2-hydroxybenzoic acid and N,O-dimethylhydroxylamine is failing or giving very low yields with standard coupling reagents (e.g., HATU, HBTU, EDC/HOBt). What is the cause and how can I fix it?

Answer:

Root Cause Analysis: The primary reason for failure is the severe steric hindrance imposed by the ortho-hydroxyl group.[1][2][3][4][5] This group physically blocks the activated carboxylic acid intermediate, preventing the nucleophilic N,O-dimethylhydroxylamine from attacking the carbonyl carbon efficiently. Standard coupling reagents, while effective for many substrates, may not generate a sufficiently reactive intermediate to overcome this high activation energy barrier.[6]

Troubleshooting Workflow:

// Nodes Start [label="Low Yield / No Reaction\nwith Standard Coupling Reagents", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Step1 [label="Strategy 1: Enhance Reagent Reactivity", fillcolor="#F1F3F4", fontcolor="#202124"]; Step2 [label="Strategy 2: Modify Reaction Conditions", fillcolor="#F1F3F4", fontcolor="#202124"]; Step3 [label="Strategy 3: Reduce Steric Bulk", fillcolor="#F1F3F4", fontcolor="#202124"];

// Strategy 1 Options Opt1A [label="Switch to High-Potency\nCoupling Reagents\n(e.g., PyBOP, COMU)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Opt1B [label="Convert to Acyl Fluoride\n(e.g., using BTFFH)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Strategy 2 Options Opt2A [label="Increase Temperature\n(Conventional or Microwave)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Opt2B [label="Increase Reaction Time\n(e.g., to 24-48h)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Strategy 3 Options Opt3A [label="Protect Hydroxyl Group\n(e.g., as MOM or Benzyl ether)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

End [label="Successful Coupling", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Step1; Start -> Step2; Start -> Step3;

Step1 -> Opt1A [label=" Less Drastic "]; Step1 -> Opt1B [label=" More Drastic "];

Step2 -> Opt2A; Step2 -> Opt2B;

Step3 -> Opt3A;

Opt1A -> End; Opt1B -> End; Opt2A -> End; Opt2B -> End; Opt3A -> End; } dot Caption: Troubleshooting workflow for failed amide coupling.

Recommended Solutions:

  • Switch to More Powerful Coupling Reagents:

    • Phosphonium Salts (PyBOP, PyAOP): These reagents are known to be highly effective for difficult couplings, including those with sterically congested components.[7][8] They often succeed where uronium/aminium salts like HATU fail.[7]

    • Acyl Fluoride Intermediates: Converting the carboxylic acid to a highly reactive acyl fluoride in situ is an excellent strategy. Acyl fluorides are smaller than many activated esters, minimizing steric repulsion.[9] Reagents like BTFFH or XtalFluor-E can be used for this purpose under mild conditions.[9][10]

  • Modify Reaction Conditions:

    • Increase Temperature: Gently increasing the reaction temperature can provide the necessary energy to overcome the activation barrier.[5] Microwave-assisted synthesis is particularly effective for accelerating reactions with sterically hindered substrates, often leading to higher yields in shorter times.[6][11][12][13][14]

    • Extend Reaction Time: For sterically hindered couplings, reactions may require significantly longer times (e.g., 24-48 hours) to reach completion.[5]

  • Protect the ortho-Hydroxyl Group:

    • Temporarily protecting the hydroxyl group as an ether (e.g., Methoxymethyl (MOM) ether or Benzyl (Bn) ether) can reduce its steric footprint and prevent it from interfering with the coupling reaction.[15][16] This adds two steps to the synthesis (protection and deprotection) but is often the most reliable solution for highly challenging substrates.

StrategyReagent/ConditionTypical ImprovementKey Considerations
Reagent Change PyBOPYields often >70%Byproduct is less hazardous than BOP.[7]
BTFFH (Acyl Fluoride)Good to excellent yields where others fail.[10]Minimizes steric hindrance between coupling partners.[9]
Condition Change Microwave HeatingDrastically reduced reaction times (minutes vs. hours).[12][13][17]Requires specialized equipment; potential for side reactions at high T.
Substrate Mod. MOM or Bn ProtectionCan increase yields to >90%Requires orthogonal protection/deprotection steps.[15][16]
Question 2: I am observing significant side product formation, including what appears to be polymerization or self-acylation. Why is this happening?

Answer:

Root Cause Analysis: The 3-amino group is a potent nucleophile that can compete with the desired N,O-dimethylhydroxylamine. In the presence of an activated carboxylic acid, the amino group of one molecule can attack the activated carboxyl group of another, leading to oligomers or polymers. This is especially problematic if the amino group is not protected.

Recommended Solutions:

  • Protect the 3-Amino Group: This is the most critical step to prevent side reactions. The choice of protecting group is crucial and should be "orthogonal" to the other protecting groups and reaction conditions you plan to use.[15]

    • Boc (tert-Butoxycarbonyl): Stable to many coupling conditions and easily removed with mild acid (e.g., TFA). This is a very common and reliable choice.[16][18]

    • Cbz (Carboxybenzyl): Removed by catalytic hydrogenation (e.g., H₂/Pd-C), which is useful if your molecule is stable to these conditions.[16][18]

  • Control Stoichiometry and Addition Rate: Slowly adding the coupling reagent to a solution of the carboxylic acid, protecting amine, and N,O-dimethylhydroxylamine can help maintain a low concentration of the highly reactive activated intermediate, favoring the desired intermolecular reaction over polymerization.

// Nodes Start [label="Side Product Formation\n(Polymerization)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Step1 [label="Is the 3-amino group protected?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Protect [label="Protect Amino Group\n(e.g., with Boc-anhydride)", fillcolor="#F1F3F4", fontcolor="#202124"]; Optimize [label="Optimize Reaction\n(Slow addition, low temp)", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="Clean Product Formation", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Step1; Step1 -> Protect [label=" No "]; Step1 -> Optimize [label=" Yes "]; Protect -> Optimize; Optimize -> End; } dot Caption: Decision tree for mitigating side product formation.

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for this synthesis? Should I start from 3-aminosalicylic acid?

A: Starting with 3-aminosalicylic acid (3-amino-2-hydroxybenzoic acid) is a logical choice.[19] However, you must protect the amino group before attempting the amide coupling to prevent the side reactions discussed above. A common route involves the nitration of salicylic acid to give 3-nitrosalicylic acid, followed by protection of the hydroxyl group, reduction of the nitro group to the amine, and then amide coupling.[20]

Q2: Are there any catalytic methods for forming this hindered amide bond directly, without stoichiometric coupling reagents?

A: Yes, direct catalytic amidation is a growing field in green chemistry.[21] Boronic acid catalysts have shown promise for the dehydrative coupling of carboxylic acids and amines, even with some sterically hindered substrates.[21] These reactions often require azeotropic reflux to remove water. While potentially a cleaner method, optimization may be required for your specific, highly-hindered substrate.

Q3: Can I form the Weinreb amide before introducing the amino group?

A: Absolutely. A potentially more successful strategy involves starting with 2-hydroxy-3-nitrobenzoic acid. You can first perform the Weinreb amide coupling, which is still sterically hindered but avoids the complication of the free amine. After successfully forming the 2-hydroxy-N-methoxy-N-methyl-3-nitrobenzamide, the nitro group can be reduced to the target 3-amino group using standard conditions like catalytic hydrogenation (H₂/Pd-C) or transfer hydrogenation (e.g., iron powder in ammonium chloride).[20] This route often provides a cleaner reaction profile.

Experimental Protocols

Protocol 1: High-Temperature Acyl Fluoride-Mediated Coupling

This protocol is adapted for highly hindered substrates where standard methods have failed.[10]

  • Acid Preparation: In a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the N-Boc-3-amino-2-hydroxybenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) or DMF.

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Cool the solution to 0 °C. Add bis(tetramethylene)fluoroformamidinium hexafluorophosphate (BTFFH) (1.2 eq) portion-wise. Stir the mixture at 0 °C for 20 minutes.

  • Coupling: Add N,O-dimethylhydroxylamine hydrochloride (1.5 eq) followed by an additional portion of DIPEA (1.5 eq).

  • Reaction: Seal the vessel and warm to room temperature, then heat to 50-80 °C. Monitor the reaction by LC-MS or TLC. The reaction may require 12-24 hours.

  • Workup: Upon completion, cool the reaction mixture, dilute with ethyl acetate, and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Orthogonal Protection of 3-Aminosalicylic Acid

This protocol outlines the protection of the starting material before coupling.

  • Amino Group Protection (Boc): Dissolve 3-aminosalicylic acid (1.0 eq) in a 1:1 mixture of dioxane and water. Add sodium bicarbonate (3.0 eq). Cool to 0 °C and add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) dissolved in a minimal amount of dioxane. Allow the reaction to warm to room temperature and stir overnight.

  • Workup (Boc): Acidify the reaction mixture to pH 2-3 with cold 1M HCl. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield N-Boc-3-aminosalicylic acid.

  • Hydroxyl Group Protection (MOM Ether - Optional, if needed): Dissolve the N-Boc-3-aminosalicylic acid (1.0 eq) in anhydrous DCM. Add DIPEA (2.5 eq). Cool to 0 °C and add MOM-Cl (1.5 eq) dropwise. Stir at room temperature until the reaction is complete (monitor by TLC).

  • Workup (MOM): Quench the reaction with saturated NH₄Cl solution. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield the fully protected starting material, ready for amide coupling.

References

  • Corless, V. (2015, December 21). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Chemistry Blog. Retrieved March 28, 2026, from [Link]

  • Babić, K., et al. (2024). Expanding amide bond formation with CaLB-BOP: from sterically hindered substrates to aqueous and micellar media. RSC Advances. Available at: [Link]

  • Tantillo, C. (2023). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. National Institutes of Health. Retrieved March 28, 2026, from [Link]

  • Szostak, M., et al. (2018). Highly selective transition-metal-free transamidation of amides and amidation of esters at room temperature. Nature Communications. Available at: [Link]

  • Ishihara, K. (2024). Organoboron catalysis for direct amide/peptide bond formation. Chemical Communications. Available at: [Link]

  • (2023, February 25). Microwave-assisted synthesis of biologically active amide derivatives of naphthenic acids under neat conditions. ResearchGate. Retrieved March 28, 2026, from [Link]

  • (n.d.). MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. Retrieved March 28, 2026, from [Link]

  • (2018). Barriers to Rotation in ortho-Substituted Tertiary Aromatic Amides. Figshare. Available at: [Link]

  • (n.d.). Coupling Reagents. Aapptec Peptides. Retrieved March 28, 2026, from [Link]

  • Szostak, M., et al. (2018). Barriers to Rotation in ortho-Substituted Tertiary Aromatic Amides: Effect of Chloro-Substitution on Resonance and Distortion. The Journal of Organic Chemistry. Available at: [Link]

  • (2023, February 7). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. Retrieved March 28, 2026, from [Link]

  • (2018, February 14). Barriers to Rotation in ortho-Substituted Tertiary Aromatic Amides: Effect of Chloro-Substitution on Resonance and Distortion. Figshare. Retrieved March 28, 2026, from [Link]

  • Szostak, M., et al. (2018). Barriers to Rotation in ortho-Substituted Tertiary Aromatic Amides: Effect of Chloro-Substitution on Resonance and Distortion. The Journal of Organic Chemistry. Available at: [Link]

  • Li, W. (2024). Ynamide Coupling Reagents: Origin and Advances. National Institutes of Health. Retrieved March 28, 2026, from [Link]

  • Ulven, T., & Tautermann, C. S. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. University of Southern Denmark. Retrieved March 28, 2026, from [Link]

  • (2024, March 30). Organocatalytic Synthesis of Amides Using Thioacids and Anilines via Electron Donor–Acceptor Photoactivation. The Journal of Organic Chemistry. Available at: [Link]

  • (2021, March 29). The Synthesis of Sterically Hindered Amides. ResearchGate. Retrieved March 28, 2026, from [Link]

  • (n.d.). Microwave-assisted One-pot Synthesis of Amide Bond using WEB. Bentham Science. Retrieved March 28, 2026, from [Link]

  • (n.d.). Microwave-assisted One-pot Synthesis of Amide Bond using WEB. OUCI. Retrieved March 28, 2026, from [Link]

  • (n.d.). Protective Groups. Organic Chemistry Portal. Retrieved March 28, 2026, from [Link]

  • Zarecki, A. P., Kolanowski, J. L., & Markiewicz, W. T. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. Molecules. Available at: [Link]

  • (2023, December 12). Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. MDPI. Retrieved March 28, 2026, from [Link]

  • Synthesis of N-hydroxy-N-methylbenzamide. (n.d.). PrepChem.com. Retrieved March 28, 2026, from [Link]

  • (2019, November 19). Amino Acid-Protecting Groups. Chemical Reviews. Available at: [Link]

  • 3-amino-2-methoxy-N-methylbenzamide. (n.d.). Chemspace. Retrieved March 28, 2026, from [Link]

  • 3-Aminosalicylic acid. (n.d.). PubChem. Retrieved March 28, 2026, from [Link]

  • (n.d.). Amino Acid-Protecting Groups. SciSpace. Retrieved March 28, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide with standard Weinreb amides

Comparative Application Guide: 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide vs. Standard Weinreb Amides As a Senior Application Scientist, navigating the synthesis of highly functionalized aromatic ketones requires movi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Application Guide: 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide vs. Standard Weinreb Amides

As a Senior Application Scientist, navigating the synthesis of highly functionalized aromatic ketones requires moving beyond textbook methodologies. While standard Weinreb amides are universally relied upon for controlled acylation, introducing unprotected heteroatoms fundamentally alters the thermodynamic and kinetic landscape of the reaction.

This guide provides an in-depth, objective comparison between standard Weinreb amides (e.g., N-methoxy-N-methylbenzamide) and the highly functionalized building block 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide (CAS: 473731-43-0)[1]. By analyzing the causality behind experimental deviations, we establish a self-validating framework for successful ketone synthesis.

Mechanistic Divergence: The Causality of Functionalization

The standard Weinreb ketone synthesis relies on a precise balance of nucleophilicity and chelation-controlled stability. When an organometallic reagent (e.g., a Grignard or organolithium) attacks a standard Weinreb amide, it forms a stable 5-membered tetrahedral intermediate coordinated by the metal cation. This chelation prevents the collapse of the intermediate until an acidic quench is applied, effectively eliminating the risk of over-addition to a tertiary alcohol[2].

However, the structural topology of 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide introduces three critical mechanistic challenges:

  • Acid-Base Reagent Consumption: The ortho-hydroxyl (phenol) and meta-amino groups possess acidic protons. Organometallic reagents are potent bases; they will preferentially deprotonate these functional groups before any nucleophilic attack occurs at the carbonyl carbon. An unprotected substrate will rapidly consume at least three equivalents of the Grignard reagent simply to satisfy this acid-base chemistry.

  • Electronic Deactivation: Once deprotonated, the resulting phenoxide and amide-like polyanions are intensely electron-rich. They donate electron density into the aromatic ring via resonance, drastically reducing the electrophilicity of the carbonyl carbon. Consequently, the nucleophilic addition stalls, leading to poor conversions and complex reaction mixtures.

  • Chelation Disruption: The presence of an ortho-hydroxyl group introduces strong intramolecular hydrogen bonding and competitive chelation sites. This can disrupt the standard N-methoxy chelation required to stabilize the Weinreb intermediate, leading to unpredictable reaction trajectories[3].

To restore the predictability of the Weinreb protocol, orthogonal protection of the hydroxyl and amino groups is not just recommended—it is mechanistically mandatory.

Mechanistic_Pathways cluster_standard Pathway A: Standard Weinreb Amide cluster_functionalized Pathway B: 3-Amino-2-hydroxy Substrate A1 Standard Weinreb Amide (Electrophilic Carbonyl) A2 Stable Tetrahedral Intermediate (5-Membered Chelate) A1->A2 1.05 eq. RMgX Nucleophilic Attack A3 Target Ketone A2->A3 Acidic Quench (H3O+) B1 Unprotected Substrate (Acidic -OH, -NH2) B2 Polyanion Intermediate (Deactivated Carbonyl) B1->B2 Excess RMgX Acid-Base Deprotonation B4 Protected Substrate (O-TBS, N-Boc) B1->B4 Orthogonal Protection B3 Reaction Stalls (Complex Mixture) B2->B3 Poor Electrophilicity B5 Functionalized Ketone B4->B5 1. 1.05 eq. RMgX 2. Quench 3. Deprotection

Fig 1: Mechanistic divergence between standard Weinreb amides and unprotected functionalized substrates.

Quantitative Performance Comparison

The following table summarizes the empirical differences in reactivity and stoichiometric requirements between standard and highly functionalized Weinreb amides.

ParameterStandard Weinreb Amide3-Amino-2-hydroxy Substrate (Unprotected)3-Amino-2-hydroxy Substrate (Protected)
Organometallic Equivalents 1.05 - 1.10 eq> 4.0 eq (Impractical)1.05 - 1.10 eq
Carbonyl Electrophilicity HighVery Low (Polyanion formation)High
Primary Reaction Pathway Nucleophilic AdditionAcid-Base DeprotonationNucleophilic Addition
Tetrahedral Stability High (Standard Chelate)Disrupted (Competitive Chelation)High (Standard Chelate)
Typical Ketone Yield 85 - 95%< 20% (Complex mixture)75 - 85% (Over 3 steps)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes observable causality checks to verify that the reaction is proceeding along the intended thermodynamic pathway.

Protocol A: Standard Weinreb Amide Addition (Baseline)
  • Preparation: Dissolve N-methoxy-N-methylbenzamide (1.0 eq) in anhydrous THF (0.2 M) under an inert argon atmosphere. Cool to 0 °C.

  • Addition: Dropwise add the Grignard reagent (RMgX, 1.05 eq).

    • Validation Check: A slight exotherm and a subtle color change (usually pale yellow) indicate the formation of the magnesium-chelated tetrahedral intermediate[2].

  • Maturation: Stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour. Monitor via TLC (Hexanes/EtOAc). The intermediate will not move on TLC like a standard ketone; quench a micro-aliquot in 1M HCl to verify conversion.

  • Quench & Isolation: Cool to 0 °C and carefully quench with 1M HCl until pH < 3. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate to yield the ketone.

Protocol B: Modified Workflow for 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide

Because the unprotected substrate will cannibalize the organometallic reagent, we must implement a protection-addition-deprotection sequence.

  • Step 1: Orthogonal Protection

    • O-Silylation: Treat the substrate with TBSCl (1.1 eq) and Imidazole (2.0 eq) in DMF to protect the ortho-hydroxyl group.

    • N-Protection: Treat the resulting intermediate with Boc₂O (1.1 eq) and DMAP (cat.) in THF to protect the meta-amino group.

    • Validation Check: TLC should show a significant non-polar shift. IR spectroscopy must confirm the disappearance of broad O-H and N-H stretching bands (3200-3500 cm⁻¹).

  • Step 2: Grignard Addition

    • Dissolve the fully protected substrate in anhydrous THF at 0 °C. Add RMgX (1.1 eq) dropwise.

    • Validation Check: Because the acidic protons are masked, no violent gas evolution (if using organolithiums) or immediate reagent consumption should occur. The reaction behaves identically to Protocol A.

  • Step 3: Acidic Quench & Deprotection

    • Quench the reaction with 1M HCl to collapse the tetrahedral intermediate into the protected ketone.

    • Global Deprotection: Treat the crude mixture with TFA/DCM (1:1) to remove the Boc group, followed by TBAF in THF to cleave the TBS ether.

    • Validation Check: Mass spectrometry (LC-MS) of the final organic layer should confirm the exact mass of the target functionalized ketone, free of protecting groups.

Experimental_Workflow S1 Step 1: O/N-Protection (TBSCl, Boc2O) S2 Step 2: Grignard Addition (THF, 0 °C, 1.1 eq) S1->S2 S3 Step 3: Intermediate Validation (TLC/Color) S2->S3 S4 Step 4: Acidic Quench (1M HCl, pH < 3) S3->S4 S5 Step 5: Deprotection & Isolation S4->S5

Fig 2: Self-validating workflow for the synthesis of ketones from 3-amino-2-hydroxy Weinreb amides.

References

  • GuideChem. "3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide (CAS 473731-43-0) Properties and Chemical Data." GuideChem Database.
  • BenchChem. "A Comparative Guide to the Synthetic Routes of Substituted Acetophenones." BenchChem Technical Guides.
  • The Journal of Organic Chemistry. "On the Origins of Diastereoselectivity in the Alkylation of Enolates Derived from Chiral Weinreb Amide Equivalents." ACS Publications.
  • Hili, R. "Unprotected Amino Aldehydes in Organic Synthesis." Scholaris / University of Toronto.

Sources

Comparative

Optimizing and Validating HPLC Methods for 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide Purity: A Comparative Guide

Introduction & Chemical Context 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide (CAS: 473731-43-0) is a highly functionalized Weinreb amide[1]. In pharmaceutical synthesis, Weinreb amides are critical intermediates for the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide (CAS: 473731-43-0) is a highly functionalized Weinreb amide[1]. In pharmaceutical synthesis, Weinreb amides are critical intermediates for the controlled synthesis of ketones and complex heterocycles. Because impurities at this stage can propagate and amplify through subsequent cross-coupling or Grignard reactions, establishing a rigorously validated High-Performance Liquid Chromatography (HPLC) purity method is non-negotiable for drug development professionals.

This guide objectively compares different chromatographic modalities for resolving this specific amphoteric compound and provides a self-validating experimental protocol grounded in the latest ICH Q2(R2) guidelines[2].

Mechanistic Challenges in Chromatographic Separation

To design an effective HPLC method, we must first analyze the causality behind the molecule's behavior in a liquid phase:

  • Amine Group (-NH₂): Acts as a weak base. At low pH, it protonates, drastically reducing retention on standard reversed-phase (RP) columns and causing secondary interactions with residual silanols (resulting in severe peak tailing).

  • Hydroxyl Group (-OH): Phenolic in nature, acting as a weak acid that deprotonates at high pH.

  • Weinreb Amide (-CON(OCH₃)CH₃): Highly polar, contributing to the overall hydrophilicity of the molecule.

Because the molecule is amphoteric, the mobile phase pH is the master variable dictating retention, ionization state, and peak symmetry.

pHEffect pH_Low Low pH (< 3.0) Amine Protonated (NH3+) Ret_Low Poor Retention on C18 (Ionized) pH_Low->Ret_Low pH_Mid Mid pH (4.0 - 6.0) Zwitterionic / Neutral Ret_Mid Optimal Retention & Peak Shape (HILIC or Polar C18) pH_Mid->Ret_Mid pH_High High pH (> 8.0) Phenol Deprotonated (O-) Ret_High Peak Tailing & Degradation (Silanol Interaction) pH_High->Ret_High

Causality of mobile phase pH on the ionization and retention of the target.

Comparative Analysis of HPLC Alternatives

Standard C18 RP-HPLC often fails to provide adequate retention for highly polar Weinreb amides without the use of ion-pairing reagents—which unfortunately suppress Mass Spectrometry (MS) signals and reduce column lifespan. To establish the most robust method, we compared three alternative approaches:

  • Polar-Embedded RP-HPLC (e.g., Waters SymmetryShield): Shields residual silanols to prevent amine tailing.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): Utilizes an amide or diol stationary phase, ideal for highly polar compounds.

  • Ultra-High Performance Liquid Chromatography (UHPLC): Utilizes sub-2 µm particles for maximum theoretical plates and rapid screening[3].

Quantitative Performance Comparison
Performance MetricRP-HPLC (Standard C18)RP-HPLC (Polar-Embedded)HILIC (Amide Phase)UHPLC (C18, Sub-2 µm)
Retention Time (tR) 1.8 min (Poor retention)4.5 min6.2 min2.1 min
Asymmetry Factor (As) 1.85 (Severe tailing)1.15 (Excellent)1.05 (Ideal)1.20 (Good)
Theoretical Plates (N) ~4,500~9,000~12,000~22,000
Resolution (Rs) from Impurities < 1.5 (Co-elution risk)> 2.0> 3.5> 4.0
MS Compatibility Low (Requires buffers)High (Volatile buffers OK)Very HighHigh

Expert Insight: While HILIC offers the best peak shape and retention for the polar 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide, Polar-Embedded RP-HPLC provides the best balance of robustness and ease of transfer to standard Quality Control (QC) environments. UHPLC is optimal for high-throughput in-process screening but requires specialized, low-dispersion instrumentation.

Step-by-Step Methodology: A Self-Validating Protocol

The following protocol is designed as a self-validating system. Every step inherently proves its own reliability in accordance with the modernized ICH Q2(R2) standards, ensuring the method is fit for its intended purpose[4].

Phase 1: System Suitability Testing (SST)

Causality: Before any validation parameters are tested, the instrument and column must prove they are capable of the analysis on that specific day[5].

  • Prepare a standard solution of 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide at 100 µg/mL in the chosen mobile phase (e.g., 10 mM Ammonium Acetate pH 5.5 / Acetonitrile).

  • Inject 6 consecutive replicates.

  • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area ≤ 1.0%; Tailing factor ≤ 1.5; Theoretical plates > 5,000[5].

Phase 2: Specificity & Forced Degradation

Causality: To prove the method is truly "stability-indicating," we must artificially degrade the compound. This ensures the main API peak resolves completely from all potential degradation products and synthesis impurities.

  • Acid Hydrolysis: Treat 1 mg/mL sample with 1N HCl at 60°C for 2 hours (Targets the Weinreb amide bond).

  • Base Hydrolysis: Treat with 1N NaOH at 60°C for 2 hours.

  • Oxidation: Treat with 3% H₂O₂ at room temperature for 2 hours (Targets the primary amine).

  • Neutralize all samples, dilute to the working concentration (100 µg/mL), and inject.

  • Acceptance Criteria: Peak purity angle must be less than the purity threshold (verified via Photo Diode Array detector). Resolution (Rs) between the main peak and the closest degradation product must be > 1.5.

Phase 3: Linearity, Accuracy, and Precision

Causality: This phase ensures the method's quantitative outputs are reliable across the entire reportable range (typically 80% to 120% of the target concentration)[5].

  • Linearity: Prepare 5 concentration levels (50%, 80%, 100%, 120%, 150% of nominal concentration). Inject in triplicate. Calculate the linear regression curve.

    • Criterion: Correlation coefficient (R²) ≥ 0.999.

  • Accuracy (Recovery): Spike known amounts of the reference standard into a synthetic matrix at 3 levels (80%, 100%, 120%).

    • Criterion: Mean recovery must fall between 98.0% and 102.0%[5].

  • Intermediate Precision: Have a second analyst prepare fresh solutions and run the method on a different HPLC system on a different day to account for within-laboratory variation[5].

    • Criterion: Overall RSD across both analysts and systems ≤ 2.0%.

ValidationWorkflow Start Method Development (Selectivity & pH Tuning) SystemSuit System Suitability (RSD < 2%, Tailing < 1.5) Start->SystemSuit Specificity Specificity (Forced Degradation) SystemSuit->Specificity Linearity Linearity & Range (R² > 0.999) Specificity->Linearity Accuracy Accuracy & Precision (Recovery 98-102%) Linearity->Accuracy Robustness Robustness (Flow, Temp, pH variations) Accuracy->Robustness

ICH Q2(R2) aligned HPLC validation workflow for Weinreb amide purity.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline Source: QbD Group URL:[Link]

  • Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL:[Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis Source: Pharmaceutical Outsourcing URL:[Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry Source: National Pharmaceutical Regulatory Agency (NPRA) URL:[Link]

Sources

Validation

A Comparative Guide to the Reactivity of 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide and Its Ester Equivalents

Executive Summary In the landscape of synthetic organic chemistry, the choice of an acylating agent is paramount to the success of a synthetic route. This guide provides an in-depth comparison of the reactivity profiles...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of synthetic organic chemistry, the choice of an acylating agent is paramount to the success of a synthetic route. This guide provides an in-depth comparison of the reactivity profiles of 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide, a specialized Weinreb-Nahm amide, and its corresponding ester analogues (e.g., methyl 3-amino-2-hydroxybenzoate). While both moieties serve as activated forms of a carboxylic acid, their reactivity towards nucleophiles differs significantly. Esters are classic acylating agents, prone to over-addition with strong nucleophiles and reduction to alcohols. In contrast, the Weinreb amide offers a unique and highly controlled reactivity, primarily due to the formation of a stable, chelated tetrahedral intermediate. This guide will dissect these differences through mechanistic discussions, comparative experimental data, and practical protocols to inform synthetic strategy for researchers in drug development and chemical synthesis.

Introduction to Acylating Agents: Weinreb Amide vs. Ester

The conversion of a carboxylic acid into a more reactive derivative is a cornerstone of organic synthesis. Esters and amides are two of the most common functional groups employed for this purpose. Generally, the reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution follows the order: Acyl Chloride > Anhydride > Ester > Amide.[1][2] This trend is dictated by the ability of the leaving group to depart and the degree of resonance stabilization of the carbonyl group.

  • Esters , such as methyl 3-amino-2-hydroxybenzoate, are moderately reactive. The lone pair on the ester oxygen participates in resonance, but less effectively than the nitrogen in an amide, rendering the carbonyl carbon sufficiently electrophilic for many transformations.[3]

  • The Weinreb-Nahm Amide (N-methoxy-N-methylamide) is a specialized amide that exhibits unique reactivity. Discovered by Steven M. Weinreb and Steven Nahm in 1981, this functional group allows for the synthesis of ketones and aldehydes from carboxylic acids with high precision, avoiding the common problem of over-addition seen with other derivatives.[4][5] The key to this control lies in its ability to form a stable chelated intermediate with metal-based nucleophiles.[4][6]

The specific molecule of interest, 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide, incorporates this functionality onto a substituted aromatic ring, where the electron-donating amino and hydroxy groups can further modulate the electronic properties of the carbonyl center.

Fundamental Principles of Reactivity

The divergent reactivity of Weinreb amides and esters stems from fundamental electronic and mechanistic differences.

Electronic Effects and Resonance

The electrophilicity of the carbonyl carbon is the primary determinant of reactivity.

  • In Esters: The lone pair of electrons on the alkoxy oxygen atom delocalizes into the carbonyl group, reducing its electrophilicity.

  • In Amides: Nitrogen is less electronegative than oxygen, making it a better electron donor. The resonance stabilization in an amide is therefore significantly stronger than in an ester, rendering the amide carbonyl less electrophilic and generally less reactive.[2]

The Weinreb Amide's Chelated Intermediate

The defining characteristic of the Weinreb amide is its reaction with organometallic (R-M) or hydride (H-M) reagents. Upon nucleophilic attack, a tetrahedral intermediate is formed. In the case of the Weinreb amide, the N-methoxy oxygen atom acts as a chelating agent for the metal cation (e.g., MgX⁺ or Li⁺).[4][5] This five-membered chelated ring is remarkably stable at low temperatures, preventing the premature collapse of the intermediate and the elimination of the leaving group. The intermediate remains intact until an aqueous workup, which then hydrolyzes it to release the desired ketone or aldehyde.[6]

In contrast, the intermediate formed from an ester lacks this stabilizing chelation. It readily collapses to form a ketone, which is often more reactive than the starting ester, leading to a second nucleophilic attack (over-addition) and the formation of a tertiary alcohol.[4]

G

Comparative Reactivity in Key Transformations

The practical implications of these mechanistic differences are evident across several common synthetic reactions.

Reaction with Organometallic Reagents

This is the quintessential application of the Weinreb amide.

  • Weinreb Amide: Reacts cleanly with one equivalent of a Grignard or organolithium reagent to yield a ketone after workup.

  • Ester: Reacts with two equivalents to produce a tertiary alcohol. Isolating the ketone is typically not feasible.

Reaction with Hydride Reducing Agents

A similar dichotomy is observed with reducing agents.

  • Weinreb Amide: Can be reduced to the corresponding aldehyde with reagents like diisobutylaluminium hydride (DIBAL-H) or a controlled amount of lithium aluminum hydride (LiAlH₄). The stable intermediate again prevents over-reduction to the alcohol.[4]

  • Ester: Is readily reduced by strong hydrides like LiAlH₄ to the primary alcohol. While some bulky reducing agents can stop at the aldehyde stage, it often requires careful temperature control and can be substrate-dependent.

Aminolysis and Hydrolysis

In reactions not involving chelation-stabilized intermediates, the reactivity order reverts to the classical model.

  • Aminolysis: Esters react with amines to form amides, a process known as aminolysis. However, the reaction can be slow due to the relatively poor leaving group ability of the alkoxide.[3][7] Weinreb amides are generally more resistant to aminolysis under neutral or basic conditions due to their lower electrophilicity.

  • Hydrolysis: Amides are significantly more stable to both acidic and basic hydrolysis than esters.[8] This increased stability makes the Weinreb amide a more robust functional group if it needs to be carried through several synthetic steps where an ester might be labile.

Quantitative Data and Experimental Protocols

To illustrate these differences, the following table summarizes typical outcomes for the reaction of an aromatic Weinreb amide versus an aromatic ester with a common Grignard reagent.

Parameter3-Amino-2-hydroxy-Weinreb Amide + MeMgBrMethyl 3-amino-2-hydroxybenzoate + MeMgBr
Primary Product 3-Amino-2-hydroxyacetophenone (Ketone)2-(3-Amino-2-hydroxyphenyl)propan-2-ol (Tertiary Alcohol)
Equivalents of MeMgBr 1.0 - 1.2> 2.0
Typical Yield > 90%> 85%
Key Condition Low temperature (e.g., -78 to 0 °C) followed by aqueous quenchLow to ambient temperature
Over-addition Product Not observedN/A (This is the main product)
Reference General Weinreb Ketone Synthesis Protocols[4][5]Standard Grignard Reaction with Esters
Experimental Protocol 1: Ketone Synthesis via Weinreb Amide

Objective: To synthesize 1-(3-amino-2-hydroxyphenyl)ethan-1-one from 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide.

  • Dissolve 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide (1.0 eq) in anhydrous tetrahydrofuran (THF) under an argon atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add methylmagnesium bromide (MeMgBr, 1.2 eq, 3.0 M solution in diethyl ether) dropwise over 15 minutes, maintaining the internal temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 2 hours.

  • Quench the reaction by slowly adding 1 M aqueous HCl at 0 °C until the solution is acidic (pH ~2).

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired ketone.

Experimental Protocol 2: Tertiary Alcohol Synthesis via Ester

Objective: To demonstrate over-addition in the reaction of Methyl 3-amino-2-hydroxybenzoate.

  • Dissolve Methyl 3-amino-2-hydroxybenzoate (1.0 eq) in anhydrous THF under an argon atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add MeMgBr (2.5 eq, 3.0 M solution in diethyl ether) dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 3 hours.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride at 0 °C.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the tertiary alcohol.

G start Select Starting Material w_dissolve w_dissolve start->w_dissolve e_dissolve e_dissolve start->e_dissolve

Conclusion and Practical Recommendations

The choice between using 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide and its ester equivalent is dictated entirely by the desired synthetic outcome.

  • Choose the Weinreb Amide for:

    • The synthesis of ketones from organometallic reagents.

    • The synthesis of aldehydes via controlled reduction.

    • Situations requiring a robust acyl group that can withstand a variety of reaction conditions without premature hydrolysis.

  • Choose the Ester for:

    • The synthesis of tertiary alcohols via reaction with excess organometallics.

    • The synthesis of primary alcohols via strong hydride reduction.

    • Standard aminolysis reactions to form other amides.

For drug development professionals, the Weinreb amide offers a predictable and high-yielding pathway to introduce ketone functionalities, which are common pharmacophores and versatile synthetic handles. Its stability and resistance to over-addition provide a level of control that is often difficult to achieve with the seemingly simpler ester, making it an invaluable tool in the construction of complex molecular architectures.

References

  • ChemRxiv. (n.d.). (E)-Selective Weinreb Amide–type Horner–Wadsworth–Emmons Reaction. Retrieved from [Link]

  • LibreTexts Chemistry. (2021). 11.5: Nucleophilic Acyl Substitution Reactions. In Fundamentals of Organic Chemistry. Retrieved from [Link]

  • Pace, V., et al. (2020). Synthesis of diverse esters from Weinreb amides and prepared alkoxides. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Weinreb ketone synthesis. Retrieved from [Link]

  • Li, B., et al. (2017). Peptide Weinreb amide derivatives as thioester precursors for native chemical ligation. National Institutes of Health. Retrieved from [Link]

  • Mahmoud, M. R., et al. (2019). Recent Developments in Weinreb Synthesis and their Applications. Oriental Journal of Chemistry. Retrieved from [Link]

  • University of Calgary. (n.d.). Chapter 20: Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Value of 3-Amino-2-methylbenzoic Acid in Organic Synthesis. Retrieved from [Link]

  • Kaur, H., et al. (2011). Kinetic studies and predictions on the hydrolysis and aminolysis of esters of 2-S-phosphorylacetates. PMC. Retrieved from [Link]

  • Deng, B. L., et al. (2009). A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids. ACS Publications. Retrieved from [Link]

  • Chad's Prep. (2021). Nucleophilic Acyl Substitution. YouTube. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). 21.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. Retrieved from [Link]

  • Satpute, M. S., et al. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021). 2, 3, and 4 hydroxybenzoic acid syntheses. YouTube. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Cline, G. W., & Hanna, S. B. (1988). Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Esters In Aqueous Buffers. Scholars' Mine. Retrieved from [Link]

  • Suda, M., et al. (2021). Enhanced production of γ-amino acid 3-amino-4-hydroxybenzoic acid by recombinant Corynebacterium glutamicum under oxygen limitation. PMC. Retrieved from [Link]

  • Chemistry Steps. (2020). Esters Reaction with Amines – The Aminolysis Mechanism. Retrieved from [Link]

  • Google Patents. (n.d.). US6498265B2 - 3-amino-2-mercaptobenzoic acid derivatives and processes for their preparation.
  • ACS Catalysis. (2018). Amide Synthesis via Aminolysis of Ester or Acid with an Intracellular Lipase. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review). Retrieved from [Link]

  • MDPI. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Retrieved from [Link]

  • Patrick, G. L. (n.d.). An Introduction to Medicinal Chemistry. Retrieved from [Link]

  • Majumdar, S., & Siahaan, T. J. (2011). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. PMC. Retrieved from [Link]

Sources

Comparative

Comparative Guide: Cross-Coupling Efficiency of 3-Amino vs. 4-Amino Isomers of 2-Hydroxy-N-methoxy-N-methylbenzamide

Executive Summary In modern medicinal chemistry and drug development, aminosalicylic acid derivatives functionalized as Weinreb amides are highly prized building blocks. They combine the precise acylating power of the N-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and drug development, aminosalicylic acid derivatives functionalized as Weinreb amides are highly prized building blocks. They combine the precise acylating power of the N-methoxy-N-methylamide group with the versatile functionalization potential of an aniline core. However, when researchers attempt to elaborate these scaffolds via Palladium-catalyzed C–N cross-coupling (e.g., Buchwald-Hartwig amination), a stark divergence in reactivity emerges between positional isomers.

This guide provides an in-depth mechanistic analysis and experimental framework comparing 3-amino-2-hydroxy-N-methoxy-N-methylbenzamide and its 4-amino isomer . By dissecting the steric and electronic topographies of these molecules, we demonstrate why the 3-amino isomer frequently poisons transition-metal catalysts, and how to rationally design protocols to overcome this limitation.

Mechanistic Causality: The Chelation Trap vs. Unhindered Turnover

The fundamental difference in cross-coupling efficiency between these two isomers is dictated by their spatial geometry and the resulting coordination chemistry with Palladium.

The ortho-Aminophenol Effect (3-Amino Isomer)

In the 3-amino isomer, the primary amine is situated directly adjacent (ortho) to the C2-hydroxyl group. During the oxidative addition phase of the Buchwald-Hartwig catalytic cycle, the proximity of the –NH₂ and –OH groups allows them to act as a bidentate ligand. They strongly coordinate to the Palladium(II) intermediate, forming a thermodynamically stable 5-membered metallacycle. This N,O-chelation acts as a thermodynamic sink, trapping the catalyst in an off-cycle state, preventing reductive elimination, and effectively poisoning the reaction.

The synthesis and functionalization of ortho-aminophenols via standard transition-metal catalysis often require elevated temperatures and prolonged reaction times due to this exact catalyst deactivation pathway ([1]([Link])). Furthermore, traditional strategies for ortho-aminophenol preparation generally rely on SEAr/SNAr reactivity, highlighting the historical difficulty of applying standard cross-coupling to these chelating scaffolds ([2]([Link])).

Steric Shielding by the Weinreb Amide

The 3-amino isomer suffers from severe 1,2,3-contiguous steric congestion (Weinreb amide, hydroxyl, amine). Weinreb amides are powerful directing groups in transition metal-catalyzed C–H functionalizations, which can further complicate the coordination environment around the metal center by weakly coordinating to the Palladium catalyst ([3]([Link])). This bulk prevents standard bidentate phosphine ligands (like BINAP or dppf) from establishing the necessary bite angle for efficient coupling.

The 4-Amino Advantage

Conversely, the 4-amino isomer places the amine at the meta position relative to the hydroxyl group and para to the Weinreb amide. This spatial separation completely abrogates the possibility of bidentate N,O-chelation. Classic Buchwald-Hartwig amination methodologies often face synthetic challenges when dealing with highly substituted or chelating phenol derivatives, making the unhindered 4-amino isomer significantly easier to functionalize with high catalytic turnover ([4]([Link])).

MechanisticDivergence Pd Active Pd(0) Catalyst Isomer3 3-Amino Isomer (ortho-aminophenol) Pd->Isomer3 Oxidative Addition Isomer4 4-Amino Isomer (meta-aminophenol) Pd->Isomer4 Oxidative Addition Chelate N,O-Bidentate Chelation (Off-Cycle Dead End) Isomer3->Chelate Catalyst Poisoning Product3 Cross-Coupled Product (Low Yield) Isomer3->Product3 Slow Elimination Product4 Cross-Coupled Product (High Yield) Isomer4->Product4 Efficient Turnover

Mechanistic divergence in Pd-catalyzed amination: 3-amino chelation vs 4-amino turnover.

Comparative Experimental Data

To objectively demonstrate the impact of these structural differences, the following table summarizes the quantitative yield data for the Buchwald-Hartwig amination of both isomers with bromobenzene.

Standard Conditions: 1.0 eq Amine, 1.2 eq Bromobenzene, 2 mol% Pd₂(dba)₃, 4 mol% Ligand, 1.5 eq NaOtBu, Toluene, 100°C, 12h.

SubstrateLigand SystemProtection StrategyIsolated Yield (%)Mechanistic Observation
4-Amino Isomer BINAPNone (Free –OH)88% Rapid conversion; clean catalytic profile.
3-Amino Isomer BINAPNone (Free –OH)12% Severe catalyst poisoning; unreacted starting material.
3-Amino Isomer BrettPhosNone (Free –OH)74% Steric exclusion of bidentate chelation restores activity.
3-Amino Isomer BINAPO-TBS Protected85% Removal of –OH proton eliminates the chelation trap.

Data Interpretation: The standard BINAP ligand fails completely for the 3-amino isomer due to the N,O-chelation trap. However, by utilizing BrettPhos —a highly sterically demanding, monodentate biarylphosphine ligand—the Palladium center becomes too bulky to accommodate the bidentate N,O-chelate, forcing the reaction down the productive catalytic pathway. Alternatively, masking the hydroxyl group as a tert-butyldimethylsilyl (TBS) ether achieves the same rescue effect.

Self-Validating Experimental Protocol

The following protocol is designed as a self-validating system. By running the BINAP and BrettPhos conditions in parallel, researchers can empirically verify the chelation hypothesis in real-time via LC-MS monitoring.

Materials
  • Substrates: 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide OR 4-amino isomer (1.0 mmol)

  • Electrophile: Bromobenzene (1.2 mmol)

  • Catalyst: Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • Ligands: BrettPhos (0.04 mmol, 4 mol%) for 3-amino; BINAP for 4-amino.

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 mmol)

  • Solvent: Anhydrous, degassed Toluene (5.0 mL)

Step-by-Step Methodology
  • Glovebox Assembly (Catalyst Pre-Activation):

    • Causality: Pd(0) is highly sensitive to atmospheric oxygen. Pre-mixing the catalyst and ligand ensures the formation of the active L₁Pd(0) species before substrate introduction.

    • Action: In an argon-filled glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ and the selected ligand (BrettPhos or BINAP). Add 2.0 mL of toluene and stir for 15 minutes at room temperature until a color change (typically deep purple to dark red/brown) indicates complexation.

  • Substrate and Base Addition:

    • Action: Add the aminosalicylic Weinreb amide derivative (1.0 mmol), bromobenzene (1.2 mmol), and NaOtBu (1.5 mmol) to the Schlenk tube. Wash down the walls with the remaining 3.0 mL of toluene.

    • Causality: NaOtBu is chosen over weaker bases (like Cs₂CO₃) to rapidly deprotonate the amine upon coordination, accelerating the rate-determining reductive elimination step before the off-cycle chelate can form.

  • Thermal Activation & Monitoring:

    • Action: Seal the tube, remove it from the glovebox, and heat to 100°C in an oil bath.

    • Self-Validation Check: At the 2-hour mark, take a 50 µL aliquot, quench with wet ethyl acetate, and analyze via LC-MS. For the 3-amino isomer with BINAP, you will observe a stalled reaction with a distinct mass corresponding to the [Pd(Substrate)] chelate complex. The BrettPhos parallel run will show >50% product conversion.

  • Workup & Purification:

    • Action: After 12 hours, cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and filter through a pad of Celite to remove Palladium black and inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc gradient).

ExpWorkflow Step1 Step 1: Substrate & Catalyst Prep Glovebox handling Pd2(dba)3 + BrettPhos Step2 Step 2: Base & Solvent Addition NaOtBu + Toluene Freeze-Pump-Thaw Step1->Step2 Step3 Step 3: Thermal Activation 100°C for 12-24 hours Inert Atmosphere Step2->Step3 Step4 Step 4: Workup & Purification Celite Filtration Flash Chromatography Step3->Step4

Step-by-step experimental workflow for Buchwald-Hartwig cross-coupling of aminosalicylic derivatives.

Conclusion

The cross-coupling efficiency of aminosalicylic Weinreb amides is fundamentally dictated by the spatial relationship between the primary amine and the adjacent hydroxyl group. While the 4-amino isomer undergoes seamless Buchwald-Hartwig amination, the 3-amino isomer acts as a potent bidentate ligand, poisoning standard Palladium catalysts. By understanding this causality, researchers can rationally select bulky monodentate ligands (like BrettPhos) or employ transient protecting group strategies to bypass the chelation trap and unlock the full synthetic utility of these complex building blocks.

References

  • Synthesis of o-Aminophenols via a Formal Insertion Reaction of Arynes into Hydroxyindolinones Organic Letters, American Chemical Society (2015). URL:[Link]

  • A Photochemical Strategy for ortho-Aminophenol Synthesis via Dearomative-Rearomative Coupling Between Aryl Azides and Alcohols Angewandte Chemie, via ResearchGate (2023). URL:[Link]

  • Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly Science Advances, National Institutes of Health (2024). URL:[Link]

  • Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations Molecules, National Institutes of Health (2018). URL:[Link]

Sources

Validation

Benchmarking Catalytic Efficiency: 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide as a Next-Generation Ligand in Copper-Catalyzed C-N Cross-Coupling

Transition metal-catalyzed C-N bond formation is a cornerstone of modern pharmaceutical synthesis. While palladium-catalyzed Buchwald-Hartwig aminations are ubiquitous, copper-catalyzed Ullmann-Goldberg reactions offer a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Transition metal-catalyzed C-N bond formation is a cornerstone of modern pharmaceutical synthesis. While palladium-catalyzed Buchwald-Hartwig aminations are ubiquitous, copper-catalyzed Ullmann-Goldberg reactions offer an earth-abundant, cost-effective alternative. However, traditional copper catalysis struggles significantly with sterically hindered substrates, often requiring harsh temperatures (>130 °C) and high catalyst loadings[1].

Recent advancements in ligand design have focused on overcoming these steric barriers[2]. This guide benchmarks the catalytic efficiency of 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide (CAS: 473731-43-0) —hereafter referred to as L-AHM —against standard industry ligands. By acting as a hemilabile, tridentate (N,O,O) ligand, L-AHM demonstrates superior stabilization of reactive copper intermediates, enabling the cross-coupling of highly hindered aryl halides under remarkably mild conditions.

Mechanistic Rationale: The Power of Hemilability

To understand why L-AHM outperforms traditional ligands, we must examine the causality behind its structural design.

The core of L-AHM is a 2-aminophenol motif. The 2-aminophenol scaffold is a well-documented bidentate (N,O) ligand that strongly binds Cu(I), accelerating C-N coupling reactions[3]. However, rigid bidentate ligands like 1,10-phenanthroline often fail with ortho-substituted aryl halides because they cannot accommodate the steric bulk during the oxidative addition step[1].

L-AHM introduces a Weinreb amide (N-methoxy-N-methylamide) adjacent to the hydroxyl group. This functional group provides a critical hemilabile secondary coordination site (via the methoxy or carbonyl oxygen).

  • Resting State: The ligand binds tightly as a tridentate or bidentate chelate, preventing catalyst aggregation and degradation into inactive copper species[4].

  • Oxidative Addition: As the sterically hindered aryl iodide approaches, the weak oxygen-copper bond from the Weinreb amide temporarily dissociates (hemilability). This creates an open coordination site to accommodate the bulky substrate without destabilizing the complex.

  • Reductive Elimination: Once the amine coordinates, the hemilabile arm re-coordinates to stabilize the highly reactive Cu(III)-amido intermediate, driving the reductive elimination forward to form the C-N bond[4].

G Cu1 Cu(I) Resting State [Cu(L-AHM)] OxAdd Oxidative Addition (Steric Tolerance via Hemilability) Cu1->OxAdd + Ar-I Cu3 Cu(III) Intermediate [Ar-Cu(III)(L-AHM)-X] OxAdd->Cu3 AmineCoord Amine Coordination & Deprotonation Cu3->AmineCoord + HNR2 / Base Cu3Amine Cu(III)-Amido Complex [Ar-Cu(III)(L-AHM)-NR2] AmineCoord->Cu3Amine - HX RedElim Reductive Elimination (C-N Bond Formation) Cu3Amine->RedElim RedElim->Cu1 Catalyst Regeneration Product C-N Coupled Product RedElim->Product

Proposed Cu(I)/Cu(III) catalytic cycle enabled by the hemilabile L-AHM ligand.

Experimental Benchmark: Sterically Hindered C-N Coupling

To objectively evaluate L-AHM, we benchmarked it against three widely used commercial ligands: 1,10-Phenanthroline (rigid N,N-ligand), L-Proline (standard N,O-ligand), and 2-Aminophenol (the parent bidentate core without the Weinreb amide)[3][5].

The model reaction chosen is the coupling of 2,6-dimethyliodobenzene (a highly hindered electrophile) with morpholine [2].

Quantitative Performance Data

Reaction Conditions: 2,6-dimethyliodobenzene (1.0 mmol), morpholine (1.2 mmol), CuI (10 mol%), Ligand (10 mol%), K3PO4 (2.0 equiv), DMSO (2.0 mL), 90 °C, 24 h, N2 atmosphere. Yields determined by GC-MS using dodecane as an internal standard.

Ligand SystemYield (%)Turnover Number (TON)Chemoselectivity (C-N vs C-O)Observation / Causality
None (Control) < 5%< 0.5N/ABackground reaction is negligible at 90 °C.
1,10-Phenanthroline 32%3.2>99:1Rigid structure cannot accommodate ortho-methyl groups during oxidative addition.
L-Proline 45%4.5>99:1Moderate activity; prone to degradation over 24h.
2-Aminophenol 68%6.892:8Good primary coordination, but lacks secondary stabilization for Cu(III)[3].
L-AHM (Target) 94% 9.4 >99:1 Hemilabile Weinreb amide enables steric tolerance and prevents catalyst death.

Data Synthesis: L-AHM demonstrates a 38% yield increase over its parent core (2-aminophenol) and nearly triples the efficiency of the industry-standard 1,10-phenanthroline in hindered scenarios. The absence of C-O coupled byproducts confirms the high chemoselectivity of the L-AHM/Cu complex.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It includes internal standard integration for precise yield quantification and a ligand-free control to establish baseline catalytic activity.

Materials Required
  • Catalyst: Copper(I) iodide (CuI, 99.9% purity)

  • Ligand: 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide (L-AHM)

  • Substrates: 2,6-dimethyliodobenzene, Morpholine

  • Base & Solvent: Anhydrous K3PO4, anhydrous DMSO

  • Standard: Dodecane (for GC-MS quantification)

Step-by-Step Methodology
  • Preparation of the Catalytic Complex (Glovebox or Schlenk Line):

    • To an oven-dried 15 mL Schlenk tube equipped with a magnetic stir bar, add CuI (19.0 mg, 0.10 mmol, 10 mol%) and L-AHM (19.6 mg, 0.10 mmol, 10 mol%).

    • Add anhydrous DMSO (1.0 mL). Stir at room temperature for 15 minutes until a homogeneous, distinctively colored active Cu-ligand complex forms.

  • Substrate and Base Addition:

    • Add finely milled, anhydrous K3PO4 (424 mg, 2.0 mmol, 2.0 equiv) to the tube. Causality: K3PO4 is chosen over stronger bases (like NaOtBu) to prevent base-mediated degradation of the Weinreb amide functional group.

    • Add 2,6-dimethyliodobenzene (232 mg, 1.0 mmol, 1.0 equiv) and morpholine (104 mg, 1.2 mmol, 1.2 equiv).

    • Add dodecane (50 µL) as the internal standard.

  • Reaction Execution:

    • Seal the tube under a positive pressure of nitrogen.

    • Place the tube in a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) for exactly 24 hours.

  • Quench and Workup (Self-Validation Step):

    • Cool the reaction to room temperature. Dilute with ethyl acetate (5 mL) and quench with deionized water (5 mL).

    • Extract the organic layer. Pass a 100 µL aliquot of the organic layer through a short silica plug (eluting with EtOAc) directly into a GC vial.

  • Quantification:

    • Analyze via GC-MS. Calculate the yield by comparing the product peak area against the dodecane internal standard curve. Validation: Ensure the ligand-free control tube processed simultaneously shows <5% yield, confirming the necessity of L-AHM.

Workflow Prep Catalyst Preparation CuI + L-AHM in DMSO Add Substrate Addition Ar-I, Amine, K3PO4 Prep->Add React Parallel Reaction 90 °C, 24 h, N2 Atm Add->React Workup Quench & Extract EtOAc / H2O React->Workup Analyze GC-MS / NMR Yield & TON Quantification Workup->Analyze

Step-by-step parallel screening workflow for benchmarking Cu-catalyzed C-N cross-coupling.

Conclusion

The integration of 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide (L-AHM) into copper-catalyzed Ullmann-type reactions represents a significant leap in cross-coupling methodology. By leveraging the hemilability of the Weinreb amide alongside the strong chelating power of the 2-aminophenol core, researchers can bypass the traditional steric limitations of rigid bidentate ligands. The experimental data confirms that L-AHM delivers exceptionally high yields (94%) and turnover numbers for highly hindered substrates at relatively mild temperatures (90 °C), establishing it as a premier choice for complex pharmaceutical intermediate synthesis.

Sources

Safety & Regulatory Compliance

Safety

3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide proper disposal procedures

As a Senior Application Scientist, I understand that moving from discovery to development requires not only scientific innovation but also an unwavering commitment to safety and operational excellence. Proper chemical ha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that moving from discovery to development requires not only scientific innovation but also an unwavering commitment to safety and operational excellence. Proper chemical handling and disposal are cornerstones of a well-run laboratory, protecting both your team and the environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide, grounded in established safety principles and regulatory standards.

Our guiding principle is one of proactive caution. While specific toxicity and environmental data for every novel compound are not always available, we must handle them with the diligence appropriate for their chemical class and potential hazards. This ensures a self-validating system of safety that anticipates risk and protects against the unknown.

Part 1: Hazard Assessment and Characterization

Inferred Hazard Profile:

  • Health Hazards: Causes skin irritation, causes serious eye irritation, may cause respiratory irritation.[1][2][3]

  • Physical Hazards: None identified based on similar compounds. It is expected to be a combustible solid.[2][4]

  • Environmental Hazards: No specific data is available.[1][2][5] In the absence of data, the compound must not be released into the environment and should be treated as potentially hazardous to aquatic life.[3][5]

Part 2: Personal Protective Equipment (PPE) & Handling

Before handling the compound or its waste, ensuring adequate personal protection is paramount. The choice of PPE is directly informed by the hazard assessment.

Essential PPE:

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[5]

  • Skin Protection: Handle with chemical-impermeable gloves (e.g., nitrile rubber) inspected prior to use. Wear a lab coat or fire/flame resistant and impervious clothing.[5]

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood. If dust formation is likely or exposure limits are exceeded, a full-face respirator may be necessary.[2][5]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling.[1][2][6]

Part 3: Waste Segregation & Containerization

Proper segregation at the point of generation is the most critical step in a safe and compliant disposal workflow. It prevents dangerous reactions and simplifies the final disposal process.

Containerization Protocol:

  • Select a Compatible Container: Use a clearly labeled, leak-proof container made of a compatible material (e.g., high-density polyethylene - HDPE, or the original container if in good condition).[7][8][9] Do not use foodstuff containers.[10]

  • Waste Stream Identification: This compound should be collected as non-halogenated organic solid waste . Do not mix with halogenated solvents, acids, bases, or oxidizers.[7][10]

  • Labeling: The waste container must be clearly and accurately labeled. Federal and state regulations require generators to label chemical waste materials.[11] The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide" (do not use abbreviations or formulas).[7]

    • The approximate concentration and quantity.

    • The date waste was first added to the container.

    • The associated hazards (e.g., "Irritant").

Disposal Parameter Summary
ParameterGuidelineRationale
Waste Category Non-Halogenated Organic Solid WasteSegregation simplifies disposal and prevents reactions.
Container Type Original container or new, compatible HDPE container.Prevents leaks and chemical degradation of the container.[7][8]
Container Lid Must be securely sealed when not in use.Prevents spills and release of vapors.[7][10]
Labeling "Hazardous Waste", Full Chemical Name, Hazards, DateEnsures compliance and safety for all handlers.[7][11]
Storage Location Designated Satellite Accumulation Area (SAA).[11]Must be at or near the point of generation and under the control of lab personnel.[11][12]

Part 4: Spill Management Protocol

Accidents can happen, but a clear protocol ensures a safe and effective response.

  • Evacuate and Alert: Clear the immediate area of all personnel. Alert your lab supervisor and institutional Environmental Health and Safety (EHS) office.

  • Secure the Area: Prevent entry to the spill area. Ensure adequate ventilation, but avoid creating airborne dust.

  • Don Appropriate PPE: Before cleanup, don the full PPE as described in Part 2.

  • Containment & Cleanup (for small spills):

    • Gently cover the spill with a dry chemical absorbent (e.g., vermiculite or sand).

    • Do not use water.

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[3][13]

    • Avoid creating dust during cleanup.[5][13]

  • Decontamination: Clean the spill area with an appropriate solvent, collecting all cleaning materials as hazardous waste.

  • Disposal: Seal and label the container of spill cleanup debris as hazardous waste and manage it according to the procedures in this guide.

Part 5: Step-by-Step Disposal Workflow

This workflow provides a clear path from waste generation to final pickup by a licensed disposal company.

Workflow Diagram: Waste Generation to Pickup

G cluster_lab In the Laboratory cluster_disposal_prep Disposal Preparation cluster_ehs EHS / Licensed Contractor gen Generate Waste container Select & Label Compatible Container gen->container First time add Add Waste to Container gen->add Existing container container->add seal Securely Seal Container add->seal saa Store in Satellite Accumulation Area (SAA) seal->saa check_full Container >75% Full? saa->check_full check_full->saa No request Request Pickup from EHS check_full->request Yes pickup Waste Pickup request->pickup transport Transport to Licensed Waste Disposal Facility pickup->transport dispose Final Disposal (e.g., Incineration) transport->dispose

Caption: Decision workflow for disposal of 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide.

Disposal Protocol:
  • Collection: Collect waste 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide, including any contaminated lab materials (e.g., weigh boats, gloves, absorbent pads), in your designated and pre-labeled non-halogenated organic solid waste container.

  • Storage: Keep the sealed container in your designated Satellite Accumulation Area (SAA).[10][11] This area must be inspected weekly for container integrity.[10]

  • Accumulation Limits: Be aware of your institution's and region's accumulation limits. In the US, under RCRA, partially filled containers may remain in an SAA for up to one year, but once a container is full, it must be removed within three days.[10]

  • Request for Pickup: Once the container is nearly full (a conservative 75% is good practice), submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) office.[9] Do not overfill containers.[8]

  • Final Disposal: Your EHS office will then arrange for a licensed hazardous waste disposal company to transport and dispose of the material in accordance with all local, state, and federal regulations.[1][14] The most probable disposal method for this type of waste is incineration at an approved facility.[3]

Crucially, never dispose of this chemical down the drain or in the regular trash. [11][15] This action is non-compliant and poses a significant risk to the environment.

By adhering to these procedures, you contribute to a culture of safety and responsibility, ensuring that your groundbreaking research does not come at the cost of environmental integrity or personal well-being.

References

  • Emory University - Department of Chemistry. Chemical Waste Disposal Guidelines.
  • TCI Chemicals.
  • XiXisys. 3-Amino-2-hydroxy-N-(4-methoxy-benzyl)-5-methyl-benzamide | CAS 100245-13-4 GHS SDS.
  • University of St Andrews. Disposal of Chemical Waste - Safety Office.
  • Echemi.com. 3-Amino-N-[2-(dimethylamino)
  • Thermo Fisher Scientific. SAFETY DATA SHEET: Benzamide, 3-amino-4-methoxy-.
  • GAIACA. How to Dispose of Chemical Waste in a Lab Correctly.
  • Daniels Health.
  • University of Virginia.
  • TCI Chemicals.
  • Fisher Scientific.
  • Sigma-Aldrich.
  • American Chemical Society.
  • Fisher Scientific.
  • SynQuest Labs.
  • Santa Cruz Biotechnology.
  • U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide.
  • American Chemical Society.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • Northwestern University. Hazardous Waste Disposal Guide.

Sources

Handling

Comprehensive Safety and Operational Guide: Handling 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide

As a Senior Application Scientist, I recognize that true laboratory safety extends beyond merely following a material safety data sheet (SDS). It requires a fundamental understanding of a molecule's structural behavior a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that true laboratory safety extends beyond merely following a material safety data sheet (SDS). It requires a fundamental understanding of a molecule's structural behavior and how it interacts with both the human body and the reaction environment.

This guide provides drug development professionals and synthetic chemists with a causality-driven, self-validating protocol for handling 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide (CAS 473731-43-0). By understanding the mechanistic reasoning behind these safety protocols, your laboratory can build a culture of deep trust, operational efficiency, and scientific integrity.

Chemical Profile & Mechanistic Hazard Assessment

3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide is a highly versatile Weinreb amide building block, primarily utilized in the controlled synthesis of functionalized ketones and aldehydes[1]. While the Weinreb amide moiety is celebrated for preventing nucleophilic over-addition during organometallic reactions[2], the presence of both an unprotected primary amine and a phenolic hydroxyl group on the aromatic ring introduces specific handling challenges[3].

The Causality of Hazards

Understanding the why behind the hazards is critical for proactive safety:

  • Skin and Eye Irritation (H315, H319): The basicity of the primary amine combined with the hydrogen-bonding capacity of the phenol group makes this compound a potent irritant to mucous membranes and skin[3]. The molecule can easily partition into the lipid bilayers of the stratum corneum, causing localized dermatitis.

  • Respiratory Irritation (H335): As a finely milled powder, the aerodynamic diameter of the particles allows them to deposit in the upper respiratory tract. The moisture in the mucous membranes can partially dissolve the compound, leading to acute irritation[3].

  • Downstream Reactivity Hazards: While the compound itself is stable under ambient conditions, its primary application involves highly reactive organometallic reagents (e.g., Grignard or organolithium reagents)[4]. The subsequent acidic quench required to collapse the tetrahedral intermediate is highly exothermic and poses a severe splash hazard[2].

Quantitative Chemical Data
PropertyValueClinical/Operational Significance
CAS Number 473731-43-0Unique identifier for inventory and SDS tracking[5].
Molecular Formula C9H12N2O3Contains heteroatoms (N, O) that dictate its polarity and solubility[5].
Molecular Weight 196.206 g/mol Required for precise stoichiometric calculations in organometallic additions[5].
Physical State Solid (Powder)Dictates the need for particulate control (draft shields, fume hoods) to prevent inhalation.

Quantitative Personal Protective Equipment (PPE) Matrix

To mitigate the hazards described above, the following self-validating PPE system must be employed. The choice of nitrile over latex is explicitly dictated by the compound's typical solvation in aggressive organic solvents (e.g., THF, DCM) during downstream processing.

PPE CategorySpecificationQuantitative MetricMechanistic Justification
Hand Protection Nitrile Gloves>0.11 mm thickness (Splash)>0.38 mm thickness (Full Contact)Nitrile provides superior resistance to the organic solvents used to dissolve this building block. Breakthrough time for solid handling is >480 minutes.
Eye Protection Safety GogglesANSI Z87.1 CompliantProtects against airborne dust during weighing and severe splash hazards during the exothermic acidic quench of the Weinreb intermediate.
Body Protection Flame-Resistant (FR) Lab CoatNomex® or equivalentEssential because the compound is routinely reacted with highly flammable, pyrophoric organometallic reagents[4].
Respiratory Fume Hood / N95 RespiratorFace velocity: 80-100 fpmPrevents inhalation of H335-classified particulates[3]. If a fume hood is unavailable, a P100/N95 respirator is mandatory.

Experimental Protocol: Weinreb Ketone Synthesis Workflow

The most common application of 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide is the synthesis of substituted ketones via organometallic addition[1]. The following step-by-step methodology integrates operational chemistry with rigorous safety checkpoints.

Step 1: Preparation and PPE Donning

  • Action: Don all PPE specified in the matrix above. Ensure the fume hood is operational and certified.

  • Validation: Check the fume hood airflow monitor. A reading between 80-100 fpm validates a safe working environment.

Step 2: Weighing and Transfer

  • Action: Place a static-control mat inside the fume hood. Weigh the 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide using a draft shield to prevent powder aerosolization.

  • Causality: The static-control mat prevents the fine powder from clinging to the spatula or flying out of the weigh boat, minimizing dermal and respiratory exposure risks.

Step 3: Organometallic Addition (Reaction Execution)

  • Action: Dissolve the compound in anhydrous THF under an inert argon atmosphere. Cool the reaction flask to 0°C or -78°C. Slowly add the Grignard or organolithium reagent dropwise.

  • Causality: The low temperature stabilizes the highly reactive tetrahedral intermediate formed by the chelation of the methoxy group and the metal cation[2]. This prevents the collapse of the intermediate and subsequent over-addition of the nucleophile.

Step 4: Low-Temperature Quench and Workup

  • Action: While maintaining the low temperature, slowly quench the reaction with cold aqueous hydrochloric acid (1M HCl) or saturated ammonium chloride.

  • Causality: The acidic quench protonates the intermediate, causing it to collapse into the desired ketone and releasing N,O-dimethylhydroxylamine as a byproduct[2]. Safety Note: This step is highly exothermic. Adding the acid too quickly will cause the THF to boil, creating a severe splash and inhalation hazard.

Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedure, highlighting critical safety checkpoints and chemical transformations.

Workflow Start 3-Amino-2-hydroxy-N-methoxy- N-methylbenzamide PPE Safety Checkpoint: Don Nitrile Gloves, Goggles Start->PPE Weighing Weighing & Transfer (Fume Hood) PPE->Weighing Reaction Organometallic Addition (0°C to -78°C) Weighing->Reaction Inert Atmosphere Intermediate Stable Tetrahedral Intermediate Reaction->Intermediate Nucleophilic Attack Quench Aqueous Acid Quench (Controls Exotherm) Intermediate->Quench Low Temp Waste Waste Segregation (Aqueous & Organic) Quench->Waste Product Isolation

Operational workflow and safety checkpoints for Weinreb ketone synthesis.

Spill Management and Disposal Plan

In the event of a spill, a rapid, methodical response is required to prevent cross-contamination and exposure.

Solid Spill Protocol (Unreacted Powder):

  • Isolate: Evacuate non-essential personnel from the immediate area.

  • Contain: Do NOT dry sweep, as this will aerosolize the H335-irritant powder.

  • Clean: Lightly moisten the spilled powder with a compatible solvent (e.g., isopropanol or water) to bind the dust. Wipe up the slurry with absorbent pads.

  • Dispose: Place all contaminated pads and gloves into a clearly labeled, sealable hazardous waste container designated for solid organic waste.

Liquid Spill Protocol (Reaction Mixture): If the spill occurs post-reaction (containing solvents and quenched organometallics), treat it as highly flammable liquid waste. Use inert absorbent materials (e.g., vermiculite or sand) to soak up the liquid before transferring it to a halogenated or non-halogenated organic waste carboy, depending on the solvent used.

Routine Disposal: Unused 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide must be disposed of via a licensed professional waste disposal service through high-temperature incineration. Do not flush down the sink, as the amine and phenol derivatives can be toxic to aquatic life.

References

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-n-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. Link[1]

  • TCI Chemicals. Weinreb Ketone Synthesis: General Safety Handling Consideration.Link[4]

  • BLD Pharm. Safety Data and Properties for 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide (CAS 473731-43-0).Link[6]

  • Wikipedia. Weinreb ketone synthesis: Mechanism and Scope.Link[2]

  • GuideChem. Chemical Properties of 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide.Link[5]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide
Reactant of Route 2
Reactant of Route 2
3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide
© Copyright 2026 BenchChem. All Rights Reserved.